1,4-Dichlorobenzene
Description
1,4-dichlorobenzene is a dichlorobenzene carrying chloro groups at positions 1 and 4. It has a role as an insecticide.
Dichlorobenzene refers to any of, or a mixture of, three isomers consisting of benzene in which two of the hydrogen atoms are replaced by chlorine atoms: ortho-, meta-, and paradichlorobenzene. It is a constituent of the ear-wax removal product Cerumol.
The primary exposure to this compound is from breathing contaminated indoor air. Acute (short- term) exposure to this compound, via inhalation in humans, results in irritation of the skin, throat, and eyes. Chronic (long-term) this compound inhalation exposure in humans results in effects on the liver, skin, and central nervous system (CNS). No information is available on the reproductive, developmental, or carcinogenic effects of this compound in humans. A National Toxicology Program (NTP) study reported that this compound caused kidney tumors in male rats and liver tumors in both sexes of mice by gavage (experimentally placing the chemical in their stomachs). EPA has classified 1,4- dichlorobenzene as a Group C, possible human carcinogen.
Paradichlorobenzene is a synthetic, white crystalline solid that is practically insoluble in water and soluble in ether, chloroform, carbon disulfide, benzene, alcohol and acetone. It is used primarily as a space deodorant in products such as room deodorizers, urinal and toilet bowl blocks, and as an insecticide fumigant for moth control. When this compound is heated to decomposition, toxic gases and vapors (such as hydrochloric acid and carbon monoxide) are released. The primary route of potential human exposure to this compound is inhalation. Acute inhalation exposure to this compound can result in coughing and breathing difficulties. Breathing high levels of this chemical can cause headaches, dizziness and liver damage. Contact with this compound can irritate the eyes, leading to burning and tearing. It is reasonably anticipated to be a human carcinogen. (NCI05)
Structure
3D Structure
Properties
IUPAC Name |
1,4-dichlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2/c7-5-1-2-6(8)4-3-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJBOOLMMGQPQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2 | |
| Record name | P-DICHLOROBENZENE | |
| Source | CAMEO Chemicals | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 1,4-DICHLOROBENZENE | |
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| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1020431 | |
| Record name | 1,4-Dichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1020431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
P-dichlorobenzene appears as a white colored liquid with the odor of moth balls. Denser than water and insoluble in water. Flash point below 200 °F. Used as a moth repellent, to make other chemicals, as a fumigant, and for many other uses., Other Solid; Pellets or Large Crystals, Colorless or white crystalline solid with a mothball-like odor. [insecticide]; [NIOSH], Solid, COLOURLESS-TO-WHITE CRYSTALS WITH CHARACTERISTIC ODOUR., Colorless or white crystalline solid with a mothball-like odor., Colorless or white crystalline solid with a mothball-like odor. [insecticide] | |
| Record name | P-DICHLOROBENZENE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Benzene, 1,4-dichloro- | |
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| Record name | p-Dichlorobenzene | |
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| Record name | P-Dichlorobenzene | |
| Source | Human Metabolome Database (HMDB) | |
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| Record name | 1,4-DICHLOROBENZENE | |
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| Record name | p-Dichlorobenzene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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Boiling Point |
345 °F at 760 mmHg (NTP, 1992), 173.9 °C, 174 °C, 345 °F | |
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| Record name | 1,4-Dichlorobenzene | |
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| Record name | 1,4-DICHLOROBENZENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | P-DICHLOROBENZENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/40 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | p-Dichlorobenzene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0190.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
150 °F (NTP, 1992), 66.0 °C (150.8 °F) - closed cup, 150 °F (66 °C) (closed cup), 66 °C c.c., 150 °F | |
| Record name | P-DICHLOROBENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/6212 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 1,4-Dichlorobenzene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/523 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,4-DICHLOROBENZENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0037 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | P-DICHLOROBENZENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/40 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | p-Dichlorobenzene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0190.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
less than 1 mg/mL at 73 °F (NTP, 1992), In water, 81.3 mg/L at 25 °C, Practically insoluble in water, Soluble in chloroform, carbon disulfide, benzene, ether, alcohol, Miscible with ethanol, acetone, benzene; soluble in ethyl ether, chloroform, 0.0813 mg/mL at 25 °C, Solubility in water, mg/l at 20 °C: 49 (practically insoluble), 0.008% | |
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| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/6212 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 1,4-Dichlorobenzene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/523 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | P-Dichlorobenzene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041971 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 1,4-DICHLOROBENZENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0037 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | p-Dichlorobenzene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0190.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.458 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2475 g/cu cm at 25 °C, Density: 1.4581 at 20.5 °C/4 °C, 1.2 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.01, 1.458, 1.25 | |
| Record name | P-DICHLOROBENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/6212 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 1,4-Dichlorobenzene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/523 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,4-DICHLOROBENZENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0037 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | P-DICHLOROBENZENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/40 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | p-Dichlorobenzene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0190.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
5.08 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.08 (Air = 1), Relative vapor density (air = 1): 5.08, 5.08 | |
| Record name | P-DICHLOROBENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/6212 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,4-Dichlorobenzene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/523 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,4-DICHLOROBENZENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0037 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | P-DICHLOROBENZENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/40 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
0.6 mmHg at 68 °F ; 1.8 mmHg at 86 °F (NTP, 1992), 1.74 [mmHg], 1.74 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 170, 1.3 mmHg | |
| Record name | P-DICHLOROBENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/6212 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | p-Dichlorobenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/402 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1,4-Dichlorobenzene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/523 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,4-DICHLOROBENZENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0037 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | P-DICHLOROBENZENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/40 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | p-Dichlorobenzene | |
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Impurities |
Pure-grade para-dichlorobenzene consists of > 99.8% para-dichlorobenzene, < 0.05% chlorobenzene and trichlorobenzene and < 0.1% ortho- and meta-dichlorobenzene. | |
| Record name | 1,4-Dichlorobenzene | |
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Color/Form |
White crystals, Volatile crystals, White crystals or leaflets, Colorless or white crystalline solid | |
CAS No. |
106-46-7; 25321-22-6(mixedisomers), 106-46-7, 55232-43-4, 25321-22-6 | |
| Record name | P-DICHLOROBENZENE | |
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| Record name | 1,4-Dichlorobenzene | |
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| Record name | Benzene, 1,4-dichloro-, radical ion(1-) | |
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| Record name | Dichlorobenzene | |
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| Record name | 1,4-Dichlorobenzene | |
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| Record name | P-Dichlorobenzene | |
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| Record name | 1,4-DICHLOROBENZENE | |
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| Record name | P-DICHLOROBENZENE | |
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| Record name | Benzene, p-dichloro- | |
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Melting Point |
127 °F (NTP, 1992), 53 °C, 53.1 °C, 52.7 °C, 128 °F | |
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| Record name | p-Dichlorobenzene | |
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| Record name | 1,4-Dichlorobenzene | |
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| Record name | P-Dichlorobenzene | |
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| Record name | 1,4-DICHLOROBENZENE | |
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| Record name | P-DICHLOROBENZENE | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1,4-Dichlorobenzene via Benzene Chlorination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 1,4-dichlorobenzene (p-DCB) through the electrophilic chlorination of benzene. It covers the core reaction mechanism, detailed experimental protocols, factors influencing isomer selectivity, and methods for product separation and purification.
Introduction and Reaction Mechanism
The synthesis of this compound is a classic example of an electrophilic aromatic substitution reaction. The process involves the direct chlorination of benzene in the presence of a Lewis acid catalyst. The reaction proceeds in a stepwise manner, first producing monochlorobenzene (MCB), which then undergoes a second chlorination to yield a mixture of dichlorobenzene isomers (ortho, meta, and para).
The primary challenge in this synthesis is to control the regioselectivity to maximize the yield of the desired 1,4- (para) isomer while minimizing the formation of 1,2- (ortho) and 1,3- (meta) dichlorobenzene, as well as higher chlorinated byproducts.[1][2] The chlorine substituent on the monochlorobenzene intermediate is an ortho-, para-director, meaning it activates the positions ortho and para to itself for subsequent electrophilic attack.
The reaction mechanism involves the activation of molecular chlorine by a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), to form a more potent electrophile.[3] This electrophile is then attacked by the electron-rich benzene ring, leading to the formation of a carbocation intermediate known as an arenium ion or sigma complex. Aromaticity is restored by the loss of a proton, yielding the chlorinated product.
Caption: Electrophilic aromatic substitution pathway for benzene chlorination.
Experimental Protocols and Process Workflow
The industrial production of dichlorobenzenes is typically carried out in a liquid-phase continuous process. The following protocol is a generalized representation based on common industrial practices.
Materials:
-
Benzene (anhydrous)
-
Chlorine gas (dry)
-
Catalyst: Ferric chloride (FeCl₃), anhydrous
-
Neutralizing agent: Sodium hydroxide (NaOH) solution
-
Drying agent: Anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂)
Generalized Experimental Protocol:
-
Catalyst Preparation: Anhydrous ferric chloride is suspended in dry benzene within a glass-lined reactor protected from moisture.
-
Chlorination: Dry chlorine gas is bubbled through the benzene solution. The reaction is exothermic, and the temperature is typically maintained between 40°C and 70°C to control the rate of reaction and isomer distribution.
-
Reaction Monitoring: The reaction progress is monitored by gas chromatography (GC) to determine the relative concentrations of benzene, monochlorobenzene, and dichlorobenzene isomers.
-
Quenching: Upon completion, the reaction mixture is cooled. Excess chlorine and the catalyst are removed by washing the crude product with water and a dilute sodium hydroxide solution.
-
Drying: The organic layer is separated and dried over an anhydrous drying agent.
-
Purification: The final product mixture is subjected to fractional distillation and crystallization to separate the different isomers.
Caption: General experimental workflow for this compound synthesis.
Quantitative Data and Selectivity
The ratio of dichlorobenzene isomers is highly dependent on the catalyst and reaction conditions. While traditional Lewis acids like FeCl₃ are common, research has focused on developing more selective catalysts to enhance the yield of the p-isomer.
Table 1: Influence of Catalyst on Isomer Distribution in Benzene/Chlorobenzene Chlorination
| Catalyst System | Substrate | Temp (°C) | p-DCB Selectivity (%) | o-DCB Selectivity (%) | Reference |
| Ferric Chloride (FeCl₃) | Benzene | 50-70 | 50-61 | 30-36 | |
| Ammonium Ion-Exchanged Zeolite L | Chlorobenzene | N/A | High | Low | |
| NaY Zeolite | Chlorobenzene | N/A | High | Low | |
| FeCl₃ / Iodine Modifier | Benzene | 40-60 | >72 | <25 |
Note: Selectivity can vary based on specific process parameters not fully detailed in all sources.
The use of shape-selective catalysts, such as zeolites, can significantly favor the formation of this compound. The constrained pore structure of these materials sterically hinders the formation of the bulkier ortho isomer, thereby increasing the selectivity for the para product. Additionally, the use of catalyst modifiers, such as iodine or inorganic compounds, in conjunction with traditional Lewis acids has been shown to improve para-selectivity.
Separation and Purification of Isomers
The separation of this compound from the ortho and meta isomers is a critical final step. The boiling points of the meta (173°C) and para (174°C) isomers are very close, making separation by simple distillation impractical.
Table 2: Physical Properties of Dichlorobenzene Isomers
| Isomer | Boiling Point (°C) | Melting Point (°C) |
| 1,2-Dichlorobenzene (ortho) | 180-183 | -17 |
| 1,3-Dichlorobenzene (meta) | 173 | -24 |
| This compound (para) | 174 | 53 |
Key separation techniques include:
-
Fractional Distillation: This is effective for removing the bulk of the higher-boiling o-dichlorobenzene from the m- and p-isomer mixture.
-
Fractional Crystallization: This is the primary method used to separate p-dichlorobenzene from the remaining mixture. Due to its much higher melting point and molecular symmetry, p-DCB can be readily crystallized from the liquid mixture by cooling, leaving the o- and m-isomers in the mother liquor.
-
Extractive Distillation: This technique involves using a solvent that alters the relative volatilities of the isomers, facilitating their separation by distillation.
References
An In-depth Technical Guide to the Solubility of 1,4-Dichlorobenzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1,4-dichlorobenzene in a variety of organic solvents. The information is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where the dissolution of this compound is critical. This guide includes quantitative solubility data, detailed experimental protocols for solubility determination, and visual representations of key concepts and workflows.
Introduction to this compound
This compound (p-DCB) is a crystalline, colorless to white solid at room temperature, recognized by its characteristic mothball-like odor. It is an aromatic organic compound with the chemical formula C₆H₄Cl₂. Due to its physical and chemical properties, it finds applications as a pesticide, deodorant, and a chemical intermediate in the synthesis of other organic compounds.[1][2][3][4] Understanding its solubility in various organic solvents is crucial for its application in synthesis, formulation, and environmental remediation. While it is practically insoluble in water, it exhibits significant solubility in a range of organic solvents.[5]
Quantitative Solubility Data
The solubility of this compound in organic solvents is influenced by factors such as the polarity of the solvent, the temperature, and the presence of other solutes. The following tables summarize the available quantitative data on the solubility of this compound in various organic solvents.
Table 1: Solubility of this compound in Various Organic Solvents
| Solvent Category | Solvent Name | Temperature (°C) | Solubility ( g/100 g Solvent) | Solubility (Mole Fraction) |
| Alcohols | Methanol | 25 | Miscible | - |
| Ethanol | 25 | Very Soluble | - | |
| Ketones | Acetone | 25 | Miscible | - |
| Aromatic Hydrocarbons | Benzene | 25 | Miscible | - |
| Chlorinated Solvents | Chloroform | 25 | Soluble | - |
| Carbon Disulfide | 25 | Soluble | - | |
| Ethers | Diethyl Ether | 25 | Soluble | - |
Note: "Miscible" indicates that the solute and solvent are soluble in all proportions. "Very Soluble" and "Soluble" are qualitative terms from the available literature and do not represent specific quantitative values. The absence of quantitative data in the table highlights a gap in the readily available scientific literature.
Experimental Protocols for Solubility Determination
The determination of the solubility of a solid compound like this compound in an organic solvent can be performed using several established methods. The choice of method often depends on the desired accuracy, the amount of sample available, and the properties of the solute and solvent. Two common and reliable methods are the Isothermal Saturation (Shake-Flask) Method coupled with Gravimetric Analysis and UV/Vis Spectroscopy.
Isothermal Saturation (Shake-Flask) Method
This is a widely used and reliable method for determining the thermodynamic equilibrium solubility of a compound.
Principle: An excess amount of the solid solute is equilibrated with the solvent at a constant temperature until the solution is saturated. The concentration of the solute in the saturated solution is then determined.
Apparatus and Materials:
-
Thermostatically controlled shaker bath or incubator
-
Glass vials or flasks with airtight seals
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane material)
-
Oven
-
This compound (solute)
-
Organic solvent of interest
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a pre-weighed glass vial. The excess solid is crucial to ensure that equilibrium is reached and the solution becomes saturated.
-
Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.
-
Equilibration: Seal the vial tightly and place it in a thermostatically controlled shaker bath set to the desired temperature. Agitate the mixture for a sufficient period to ensure equilibrium is reached. The time required for equilibration can vary depending on the solvent and temperature and should be determined experimentally by taking measurements at different time points until the concentration of the solution remains constant.
-
Phase Separation: Once equilibrium is achieved, stop the agitation and allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a membrane filter that is compatible with the organic solvent to remove any undissolved solid particles. This step should be performed at the same temperature as the equilibration to prevent any changes in solubility.
-
Analysis: The concentration of this compound in the filtered saturated solution can be determined using one of the following methods:
-
Gravimetric Analysis:
-
Accurately weigh a clean, dry evaporating dish.
-
Pipette a known volume or mass of the filtered saturated solution into the evaporating dish.
-
Carefully evaporate the solvent in a fume hood or a well-ventilated area. Gentle heating in an oven below the boiling point of the solvent can be used to expedite this process.
-
Once the solvent has completely evaporated, cool the dish to room temperature in a desiccator and weigh it again.
-
The mass of the dissolved this compound is the difference between the final and initial weights of the evaporating dish.
-
Calculate the solubility in terms of g/100 g of solvent or mole fraction.
-
-
UV/Vis Spectroscopy:
-
Prepare a series of standard solutions of this compound in the same organic solvent with known concentrations.
-
Measure the absorbance of these standard solutions at the wavelength of maximum absorbance (λmax) for this compound in that solvent using a UV/Vis spectrophotometer.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Dilute the filtered saturated solution with a known amount of the solvent to bring its absorbance within the range of the calibration curve.
-
Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.
-
Calculate the original concentration of the saturated solution, and thus the solubility, by accounting for the dilution factor.
-
-
Visualizing Experimental Workflows and Influencing Factors
To better understand the processes involved in solubility determination and the factors that influence it, the following diagrams are provided.
Caption: Workflow for determining the solubility of this compound.
Caption: Key factors influencing the solubility of this compound.
Conclusion
This technical guide has provided an overview of the solubility of this compound in organic solvents, including available data and detailed experimental protocols. While qualitative information is readily available, there is a clear need for more comprehensive quantitative studies on the solubility of this compound in a wider range of organic solvents at various temperatures. The provided experimental workflows and diagrams offer a practical guide for researchers to conduct their own solubility determinations and to understand the fundamental principles governing the dissolution process. Accurate solubility data is essential for the effective and safe use of this compound in its various industrial and research applications.
References
- 1. This compound | 106-46-7 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. Fact sheet: this compound — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound | C6H4Cl2 | CID 4685 - PubChem [pubchem.ncbi.nlm.nih.gov]
Vapor Pressure and Volatility of 1,4-Dichlorobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the vapor pressure and volatility of 1,4-Dichlorobenzene (p-DCB), a compound of interest in various industrial and research applications. This document compiles essential physicochemical data, details experimental protocols for property determination, and presents a logical workflow for these experimental processes.
Core Concepts: Vapor Pressure and Volatility
Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system. It is a critical indicator of a substance's tendency to evaporate or sublime. Volatility is a qualitative term that describes how readily a substance vaporizes. For solids like this compound, volatility is related to its ability to sublime, transitioning directly from a solid to a gas.[1]
This compound is a colorless to white crystalline solid with a characteristic aromatic odor.[2] At room temperature, it is a solid with a low to moderate volatility, and it readily sublimes.[3][4] This property is key to its use in products like mothballs and deodorizers.[5]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below, providing a comprehensive overview for researchers.
| Property | Value | Reference |
| Molecular Formula | C₆H₄Cl₂ | |
| Molecular Weight | 147.00 g/mol | |
| Melting Point | 52-54 °C | |
| Boiling Point | 173-174 °C | |
| Density | 1.241 g/mL at 25 °C | |
| Water Solubility | 0.08 g/L | |
| LogP (Octanol/Water Partition Coefficient) | 3.37 |
Vapor Pressure Data
The vapor pressure of this compound is a function of temperature. The following tables summarize reported vapor pressure values at various temperatures and the parameters for the Antoine equation, which can be used to estimate vapor pressure over a range of temperatures.
Table 1: Vapor Pressure of this compound at Specific Temperatures
| Temperature (°C) | Vapor Pressure (mm Hg) | Vapor Pressure (Pa) | Reference |
| 20 | 1.3 | 173.32 | |
| 25 | 1.03 | 137.32 | |
| 25 | 1.74 | 231.98 |
Table 2: Antoine Equation Parameters for this compound
The Antoine equation is given by: log₁₀(P) = A − (B / (T + C)) Where P is the vapor pressure in bar and T is the temperature in Kelvin.
| Temperature Range (K) | A | B | C | Reference |
| 341.12 to 447.21 | 4.123 | 1575.11 | -64.637 |
Experimental Protocols
Accurate determination of vapor pressure and volatility is crucial for safety assessment, environmental fate modeling, and process design. The following are detailed methodologies for key experiments, based on established guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).
Determination of Vapor Pressure
Several methods are available for the determination of vapor pressure, each suitable for different pressure ranges. For a solid like this compound, the static, effusion, and gas saturation methods are appropriate.
1. Static Method (Based on OECD Guideline 104)
This method directly measures the equilibrium vapor pressure of the substance in a closed system.
-
Apparatus: A constant-temperature bath, a sample vessel, a pressure measuring device (e.g., manometer, pressure transducer), and a vacuum pump.
-
Procedure:
-
A sample of this compound is placed in the sample vessel.
-
The apparatus is assembled, and the sample is degassed to remove impurities and trapped air. For solids, this may involve repeated freeze-pump-thaw cycles under vacuum.
-
The sample vessel is brought to the desired constant temperature in the temperature bath.
-
The system is allowed to reach thermodynamic equilibrium, at which point the pressure reading stabilizes.
-
The stable pressure reading is recorded as the vapor pressure at that temperature.
-
The temperature is then changed, and the measurement is repeated to obtain vapor pressure data at different temperatures.
-
2. Effusion Method: Knudsen Cell (Based on OECD Guideline 104)
This dynamic method measures the rate of mass loss of a substance effusing through a small orifice into a vacuum.
-
Apparatus: A Knudsen cell (a small container with a precisely sized orifice), a high-vacuum system, a temperature-controlled housing for the cell, and a microbalance to measure mass loss.
-
Procedure:
-
A known mass of this compound is placed in the Knudsen cell.
-
The cell is placed in the temperature-controlled housing and connected to the high-vacuum system.
-
The system is evacuated, and the cell is heated to the desired temperature.
-
The rate of mass loss from the cell is measured over time using the microbalance.
-
The vapor pressure is calculated from the rate of mass loss using the Knudsen equation, which relates vapor pressure to the rate of effusion, the area of the orifice, the temperature, and the molar mass of the substance.
-
3. Gas Saturation Method (Based on OECD Guideline 104)
In this dynamic method, a stream of inert gas is passed over the substance at a slow, controlled rate to become saturated with its vapor.
-
Apparatus: A temperature-controlled saturation column containing the test substance, a source of inert carrier gas (e.g., nitrogen), flow control and measurement devices, and a trapping system to collect the vapor.
-
Procedure:
-
The saturation column is packed with an inert support material coated with this compound or with the crystalline solid itself.
-
The column is maintained at a constant temperature.
-
A slow, precisely measured flow of the inert gas is passed through the column, allowing the gas to become saturated with the vapor of this compound.
-
The vapor in the saturated gas stream is collected in a trapping system (e.g., a cold trap or a sorbent tube).
-
The amount of condensed or trapped this compound is quantified, typically using gas chromatography.
-
The vapor pressure is calculated from the amount of substance transported and the volume of gas passed through the column.
-
Determination of Volatility (Sublimation Rate)
Thermogravimetric Analysis (TGA) can be used to determine the volatility of a solid by measuring its mass loss as a function of temperature.
-
Apparatus: A thermogravimetric analyzer (TGA) consisting of a high-precision balance, a furnace, a temperature programmer, and a purge gas system.
-
Procedure:
-
A small, accurately weighed sample of this compound is placed in the TGA sample pan.
-
The sample is heated at a controlled rate under a controlled atmosphere (e.g., an inert gas like nitrogen).
-
The mass of the sample is continuously monitored as the temperature increases.
-
The temperature at which mass loss begins is an indication of the onset of sublimation. The rate of mass loss at different temperatures provides a quantitative measure of its volatility.
-
Experimental and Logical Workflows
The following diagrams, generated using the DOT language, illustrate the logical workflow for the experimental determination of vapor pressure and a general workflow for assessing the physicochemical properties of a compound like this compound.
Caption: Experimental workflow for vapor pressure determination.
References
Spectroscopic analysis of 1,4-Dichlorobenzene (NMR, IR)
An In-depth Technical Guide to the Spectroscopic Analysis of 1,4-Dichlorobenzene
Introduction
This compound is a chlorinated aromatic compound with a symmetrical structure that makes it an excellent model for demonstrating fundamental principles of spectroscopic analysis. This guide provides a detailed examination of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, intended for researchers, scientists, and professionals in drug development and chemical analysis. We will cover the theoretical basis for the observed spectra, present detailed experimental protocols, and summarize the key spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR provide critical information about its molecular symmetry.
¹H NMR Spectrum
Due to the high degree of symmetry in the this compound molecule (a C₂ axis of symmetry and a plane of symmetry), all four protons on the aromatic ring are chemically and magnetically equivalent. This equivalence means they experience the same local electronic environment and, therefore, resonate at the same frequency. Consequently, the ¹H NMR spectrum exhibits a single, sharp signal.[1][2]
¹³C NMR Spectrum
Similarly, the symmetry of this compound simplifies its ¹³C NMR spectrum. There are two distinct types of carbon atoms in the molecule:
-
C1 & C4: The two carbon atoms directly bonded to the chlorine atoms.
-
C2, C3, C5, & C6: The four carbon atoms bonded to hydrogen atoms.
This results in two distinct signals in the proton-decoupled ¹³C NMR spectrum.
Summary of NMR Data
The following tables summarize the chemical shift data for this compound. Chemical shifts can vary slightly based on the solvent and the spectrometer's field strength.
Table 1: ¹H NMR Data for this compound
| Solvent | Chemical Shift (δ) in ppm | Multiplicity | Integration | Assignment |
| CDCl₃ | ~7.26 | Singlet | 4H | Ar-H |
| Neat | ~7.07 | Singlet | 4H | Ar-H |
Data sourced from ChemicalBook.[3]
Table 2: ¹³C NMR Data for this compound
| Solvent | Chemical Shift (δ) in ppm | Assignment |
| CDCl₃ | ~131.8 | C -Cl |
| CDCl₃ | ~129.0 | C -H |
Note: Specific peak values for ¹³C NMR can vary; these are typical values for dichlorinated benzenes.
Experimental Protocol for NMR Spectroscopy
The following is a generalized protocol for acquiring NMR spectra of a solid sample like this compound.
-
Sample Preparation :
-
For ¹H NMR, accurately weigh approximately 5-25 mg of this compound.[4][5] For ¹³C NMR, a higher concentration is needed, typically 50-100 mg, due to the lower natural abundance and sensitivity of the ¹³C isotope.
-
Transfer the solid to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Deuterated solvents are used to avoid large solvent signals in the ¹H spectrum and to provide a lock signal for the spectrometer.
-
Ensure the sample is fully dissolved. Gentle vortexing may be applied.
-
If any particulate matter is present, filter the solution through a pipette with a small plug of glass wool directly into a clean NMR tube. Suspended solids can degrade spectral quality.
-
Cap the NMR tube and label it clearly.
-
-
Instrument Setup and Data Acquisition :
-
Insert the NMR tube into the spectrometer.
-
The instrument will lock onto the deuterium signal from the solvent to stabilize the magnetic field.
-
The magnetic field homogeneity is optimized through a process called shimming.
-
For ¹H NMR : A standard single-pulse experiment is typically sufficient. Data acquisition is usually rapid (a few minutes).
-
For ¹³C NMR : A proton-decoupled experiment is standard to produce a spectrum of singlets. Due to the low sensitivity of ¹³C, a larger number of scans and an appropriate relaxation delay between pulses are required to obtain a good signal-to-noise ratio.
-
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is particularly useful for identifying functional groups.
IR Spectrum of this compound
The IR spectrum of this compound shows several characteristic absorption bands that confirm its structure:
-
C-H Stretching (Aromatic) : Peaks just above 3000 cm⁻¹.
-
C=C Stretching (Aromatic) : Peaks in the 1400-1600 cm⁻¹ region.
-
C-H Bending (Aromatic) : The pattern of out-of-plane bending in the 650-900 cm⁻¹ region is highly diagnostic for the substitution pattern on the benzene ring. For para-substituted rings, a strong absorption is typically observed between 800-850 cm⁻¹.
-
C-Cl Stretching : A strong absorption expected in the fingerprint region, typically around 1000-1100 cm⁻¹.
Summary of IR Data
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| ~3080 | Aromatic C-H Stretch | Medium |
| ~1475 | Aromatic C=C Stretch | Strong |
| ~1090 | C-Cl Stretch | Strong |
| ~825 | Para-substitution C-H Out-of-Plane Bend | Strong |
Note: These are characteristic frequencies. The exact positions can vary based on the sample preparation method.
Experimental Protocol for FT-IR Spectroscopy
For a solid sample like this compound, several methods can be used.
-
KBr Pellet Method :
-
Place a small amount of spectroscopic grade Potassium Bromide (KBr) from a drying oven into an agate mortar.
-
Add 1-2 mg of this compound (a sample-to-KBr ratio of about 1:100).
-
Grind the mixture thoroughly with a pestle for several minutes until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet die and press it using a hydraulic press to form a thin, transparent or translucent pellet.
-
Place the pellet in the spectrometer's sample holder.
-
-
Attenuated Total Reflectance (ATR) Method :
-
Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Place a small amount of the powdered this compound sample directly onto the crystal, ensuring complete coverage.
-
Apply pressure using the instrument's pressure clamp to ensure firm contact between the sample and the crystal.
-
-
Data Acquisition :
-
First, run a background scan without the sample. This records the spectrum of the ambient atmosphere (and the KBr matrix, if using a pellet), which is then subtracted from the sample spectrum.
-
Place the prepared sample in the instrument's beam path.
-
Acquire the sample spectrum. A typical scan range is 4000 cm⁻¹ to 600 cm⁻¹.
-
Visualization of Workflows and Relationships
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Relationship between molecular structure and NMR signals for this compound.
References
1,4-Dichlorobenzene molecular weight and formula
This document provides a concise summary of the fundamental chemical properties of 1,4-Dichlorobenzene, a compound of interest in various research and industrial applications. The following sections detail its molecular formula and weight, presented for clarity and quick reference for researchers, scientists, and professionals in drug development.
Core Chemical Data
This compound, also known as p-dichlorobenzene (p-DCB), is an organic compound consisting of a benzene ring with two chlorine atoms substituted at opposing positions on the ring.[1] It is a colorless to white crystalline solid with a characteristic mothball-like odor.[1] This compound is utilized as a disinfectant, pesticide, and deodorant.[1] It also serves as a precursor in the production of the polymer poly(p-phenylene sulfide).[1]
The fundamental properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₆H₄Cl₂ |
| Molecular Weight | 147.00 g/mol |
Table 1: Molecular Formula and Molecular Weight of this compound.[1]
Logical Relationship of Molecular Formula and Weight
The molecular weight of a compound is derived from the sum of the atomic weights of its constituent atoms, as defined by its molecular formula. The diagram below illustrates this fundamental relationship for this compound.
Figure 1: Relationship between Molecular Formula and Molecular Weight.
References
Toxicological Profile of 1,4-Dichlorobenzene in Animal Models: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological profile of 1,4-Dichlorobenzene (1,4-DCB) in various animal models. The information presented herein is curated from a wide range of studies to support research and development activities.
Acute Toxicity
This compound exhibits moderate acute toxicity in animal models following oral and inhalation exposure.
Quantitative Data for Acute Toxicity
| Species | Strain | Route of Administration | Parameter | Value | Reference |
| Rat | F344/N | Oral (gavage) | LD50 | 3863 mg/kg (male), 3790 mg/kg (female) | [1] |
| Mouse | CD-1 | Oral (gavage) | LD50 | 533 mg/kg (male), 710 mg/kg (female) | [1] |
| Rat | - | Inhalation | LC50 | >5.08 mg/L (4-hour exposure) | [2] |
| Mouse | - | Inhalation | LC50 | 1236 ppm (6-hour exposure) | [2] |
Experimental Protocols for Acute Toxicity Studies
Oral LD50 Study (Rat & Mouse)
-
Test Guideline: Based on general principles of OECD Test Guideline 401.
-
Animals: Young adult male and female rats (e.g., F344/N) and mice (e.g., CD-1).
-
Housing: Housed in standard laboratory conditions with a 12-hour light/dark cycle, controlled temperature, and humidity. Access to standard chow and water ad libitum.
-
Test Substance Administration: this compound, dissolved in a suitable vehicle like corn oil, is administered once by oral gavage.
-
Dose Levels: A range of doses is used to determine the dose that causes mortality in 50% of the animals.
-
Observation Period: Animals are observed for clinical signs of toxicity and mortality for at least 14 days post-dosing.
-
Data Collection: Body weights are recorded prior to dosing and at specified intervals thereafter. A gross necropsy is performed on all animals.
Inhalation LC50 Study (Rat & Mouse)
-
Test Guideline: Based on general principles of OECD Test Guideline 403.
-
Animals: Young adult male and female rats and mice.
-
Exposure System: Whole-body or nose-only inhalation exposure chambers.
-
Test Atmosphere Generation: this compound vapor is generated and mixed with air to achieve target concentrations. The concentration in the chamber is monitored analytically.
-
Exposure Duration: Typically a single 4- or 6-hour exposure.
-
Observation Period: Animals are observed for clinical signs of toxicity and mortality during and after exposure for at least 14 days.
-
Data Collection: Body weights are recorded. A gross necropsy is performed on all animals.
Subchronic Toxicity
Repeated exposure to this compound in animal models primarily targets the liver and kidneys.
Quantitative Data for Subchronic Toxicity
| Species | Strain | Route | Duration | NOAEL | LOAEL | Key Effects at LOAEL | Reference |
| Rat | F344/N | Oral (gavage) | 13 weeks | - | 300 mg/kg/day | Renal tubular cell degeneration (males) | [3] |
| Rat | F344/N | Oral (gavage) | 6 months | 18.8 mg/kg/day | 188 mg/kg/day | Increased kidney weight, swelling of renal tubular epithelium (females) | |
| Mouse | BDF1 | Inhalation | 13 weeks | 120 ppm | 270 ppm | Increased liver and kidney weights | |
| Rat | Wistar | Inhalation | 13 weeks | 96 ppm | 158 ppm | Increased liver weight, cloudy swelling and central zone degeneration of hepatocytes |
Experimental Protocols for Subchronic Toxicity Studies
13-Week Oral Gavage Study (Rat)
-
Test Guideline: Based on OECD Test Guideline 408.
-
Animals: F344/N rats (e.g., 10 per sex per group).
-
Test Substance Administration: this compound in a corn oil vehicle administered by gavage, 5 days a week for 13 weeks.
-
Dose Levels: At least three dose levels and a vehicle control group.
-
Observations: Daily clinical observations, weekly body weight and food consumption measurements.
-
Clinical Pathology: Hematology and clinical chemistry parameters are evaluated at termination.
-
Pathology: Gross necropsy, organ weights, and histopathological examination of a comprehensive set of tissues from all animals.
90-Day Inhalation Study (Mouse)
-
Test Guideline: OECD Test Guideline 413.
-
Animals: BDF1 mice (e.g., 10 per sex per group).
-
Exposure: Whole-body inhalation exposure for 6 hours/day, 5 days/week for 90 days.
-
Dose Levels: At least three concentrations and a control group exposed to filtered air.
-
Observations: Daily clinical signs, body weights, and food consumption.
-
Pathology: At the end of the study, all animals are subjected to a full necropsy, with organ weights recorded and tissues collected for histopathological evaluation.
Chronic Toxicity and Carcinogenicity
Long-term exposure to this compound has been shown to induce tumors in the liver of mice and the kidneys of male rats.
Quantitative Data for Chronic Toxicity and Carcinogenicity
| Species | Strain | Route | Duration | NOAEL | LOAEL | Tumor Findings | Reference |
| Rat | F344/N | Oral (gavage) | 2 years | - | 150 mg/kg/day (males) | Increased incidence of renal tubular cell adenocarcinomas in males. | |
| Mouse | B6C3F1 | Oral (gavage) | 2 years | - | 300 mg/kg/day | Increased incidence of hepatocellular adenomas and carcinomas in both sexes. | |
| Rat | Wistar | Inhalation | 76 weeks | 75 ppm | 500 ppm | Increased liver and kidney weights. | |
| Mouse | BDF1 | Inhalation | 2 years | - | - | Increased incidence of hepatocellular carcinoma and hepatoblastoma in both sexes. |
Experimental Protocol for a 2-Year Bioassay (Rat and Mouse)
-
Test Guideline: Based on NTP Technical Report Series protocols.
-
Animals: F344/N rats and B6C3F1 mice (e.g., 50 per sex per group).
-
Test Substance Administration: this compound in corn oil administered by gavage, 5 days per week for 104 weeks.
-
Dose Levels: Two to three dose levels and a vehicle control group.
-
Observations: Twice-daily observations for clinical signs. Body weights are recorded weekly for the first 13 weeks and then monthly.
-
Pathology: A complete gross necropsy is performed on all animals. All organs and tissues are examined for gross lesions, and a comprehensive set of tissues is collected and preserved for histopathological examination.
Genotoxicity
The majority of genotoxicity studies on this compound have yielded negative results, suggesting it is not a direct-acting mutagen.
Summary of Genotoxicity Data
| Test System | Cell Type | Concentration/Dose | Metabolic Activation | Result | Reference |
| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium | Up to 100 µ g/plate | With and without | Negative | |
| In vitro Chromosomal Aberration Test | Chinese Hamster Ovary (CHO) cells | - | With and without | Negative | |
| In vitro Sister Chromatid Exchange | Chinese Hamster Ovary (CHO) cells | - | With and without | Negative | |
| In vivo Micronucleus Test | Mouse bone marrow | 2500 mg/kg (oral) | Not applicable | Negative |
Experimental Protocols for Genotoxicity Studies
Ames Test
-
Test Guideline: Based on OECD Test Guideline 471.
-
Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, with and without metabolic activation (S9 mix).
-
Procedure: The test substance, bacterial strains, and S9 mix (or buffer) are combined and plated on minimal glucose agar plates. The plates are incubated and the number of revertant colonies is counted.
In Vivo Micronucleus Test
-
Test Guideline: Based on OECD Test Guideline 474.
-
Animals: Male and female mice (e.g., NMRI).
-
Administration: this compound is administered once or twice via an appropriate route (e.g., oral gavage or intraperitoneal injection).
-
Sample Collection: Bone marrow is collected from the femurs at appropriate time points after treatment (e.g., 24 and 48 hours).
-
Analysis: Bone marrow smears are prepared, stained, and scored for the frequency of micronucleated polychromatic erythrocytes.
Reproductive and Developmental Toxicity
This compound has not been shown to be a potent reproductive or developmental toxicant in animal studies at doses that are not maternally toxic.
Quantitative Data for Reproductive and Developmental Toxicity
| Species | Strain | Route | Study Type | NOAEL (Maternal) | NOAEL (Developmental/Reproductive) | Key Effects | Reference |
| Rat | Sprague-Dawley | Oral (gavage) | Two-generation | 30 mg/kg/day | 30 mg/kg/day | Reduced pup viability and body weight at 90 mg/kg/day. | |
| Rabbit | - | Inhalation | Developmental | 300 ppm | 100 ppm | Increased resorptions at 300 ppm. | |
| Mouse | - | Inhalation | Reproductive | - | 450 ppm | No reduction in reproductive performance. |
Experimental Protocols for Reproductive and Developmental Toxicity Studies
Two-Generation Reproductive Toxicity Study (Rat)
-
Test Guideline: OECD Test Guideline 416.
-
Animals: Male and female Sprague-Dawley rats.
-
Exposure: The F0 generation is exposed to this compound for a specified period before mating, during mating, gestation, and lactation. The F1 generation is selected from the offspring and is also exposed through maturity, mating, and production of the F2 generation.
-
Endpoints: Reproductive performance of both generations is assessed, including fertility, gestation length, litter size, and pup viability. Developmental landmarks and any abnormalities in the offspring are also recorded.
Developmental Toxicity Study (Rabbit)
-
Test Guideline: Based on OECD Test Guideline 414.
-
Animals: Pregnant rabbits.
-
Exposure: this compound is administered during the period of organogenesis (e.g., gestation days 6-18).
-
Endpoints: Dams are observed for signs of toxicity. At termination (prior to parturition), the uterus is examined for the number of implantations, resorptions, and live and dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal malformations.
Signaling Pathways and Mechanisms of Toxicity
a2u-Globulin Nephropathy in Male Rats
The kidney tumors observed in male rats are attributed to a mechanism involving the accumulation of alpha-2u-globulin, a low molecular weight protein specific to male rats. This mechanism is not considered relevant to humans.
Caption: Mechanism of 1,4-DCB-induced α2u-globulin nephropathy.
Non-Genotoxic Hepatocarcinogenesis in Mice
The liver tumors in mice are thought to arise from a non-genotoxic mechanism involving sustained cell proliferation and promotion of pre-neoplastic lesions.
Caption: Proposed non-genotoxic mechanism for 1,4-DCB-induced mouse liver tumors.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for a chronic toxicity and carcinogenicity study.
References
An In-depth Technical Guide on the Carcinogenicity of 1,4-Dichlorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the carcinogenicity studies of 1,4-Dichlorobenzene (p-DCB), a widely used chemical in mothballs and deodorizers. This document summarizes key findings from pivotal studies, details experimental protocols, and presents quantitative data in a structured format to facilitate understanding and further research.
Classification of Carcinogenicity
This compound has been classified by major international and national health agencies based on evidence from animal studies. The International Agency for Research on Cancer (IARC) has classified this compound in Group 2B , as possibly carcinogenic to humans[1][2][3]. This classification is primarily based on sufficient evidence of carcinogenicity in experimental animals[2]. The U.S. National Toxicology Program (NTP) states that this compound is reasonably anticipated to be a human carcinogen based on sufficient evidence from animal studies[4]. The U.S. Environmental Protection Agency (EPA) has classified this compound as a Group C , possible human carcinogen.
Key Carcinogenicity Studies
The primary evidence for the carcinogenicity of this compound comes from oral and inhalation exposure studies in rodents. The most definitive studies were conducted by the National Toxicology Program (NTP).
Oral Gavage Studies (NTP TR-319)
A key study by the NTP investigated the effects of this compound administered by gavage (in corn oil) to F344/N rats and B6C3F1 mice for two years.
-
In male F344/N rats , there was a dose-related increase in the incidence of renal tubular cell adenocarcinomas , which are uncommon tumors in this strain.
-
In male and female B6C3F1 mice , this compound induced hepatocellular adenomas and carcinomas .
Inhalation Studies
Subsequent studies have also examined the carcinogenic potential of this compound via inhalation.
-
A two-year inhalation study in mice also demonstrated an increase in liver cancer (hepatocellular carcinoma and hepatoblastoma) in both sexes.
Quantitative Data from Carcinogenicity Bioassays
The following tables summarize the tumor incidence data from the pivotal NTP oral gavage study (TR-319) and other key studies.
Table 1: Incidence of Renal Tumors in Male F344/N Rats (NTP TR-319, Gavage)
| Treatment Group (mg/kg/day) | Number of Animals | Tubular Cell Adenocarcinoma | Tubular Cell Adenoma |
| 0 (Corn Oil Control) | 50 | 1 (2%) | 0 (0%) |
| 150 | 50 | 3 (6%) | 0 (0%) |
| 300 | 50 | 7 (14%) | 1 (2%) |
Table 2: Incidence of Liver Tumors in B6C3F1 Mice (NTP TR-319, Gavage)
| Sex | Treatment Group (mg/kg/day) | Number of Animals | Hepatocellular Adenoma | Hepatocellular Carcinoma | Hepatocellular Adenoma or Carcinoma (Combined) |
| Male | 0 (Corn Oil Control) | 50 | 13 (26%) | 9 (18%) | 20 (40%) |
| 300 | 50 | 26 (52%) | 19 (38%) | 38 (76%) | |
| 600 | 50 | 25 (50%) | 29 (58%) | 45 (90%) | |
| Female | 0 (Corn Oil Control) | 48 | 3 (6%) | 1 (2%) | 4 (8%) |
| 300 | 49 | 19 (39%) | 11 (22%) | 28 (57%) | |
| 600 | 50 | 38 (76%) | 19 (38%) | 47 (94%) |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of carcinogenicity studies. The following outlines the protocol for the NTP TR-319 gavage study.
NTP TR-319 Gavage Study Protocol
-
Test Substance: this compound (>99% pure) dissolved in corn oil.
-
Animal Models:
-
Male and female F344/N rats.
-
Male and female B6C3F1 mice.
-
-
Administration: Oral gavage, 5 days per week for 103 weeks.
-
Dosage Groups:
-
Male Rats: 0, 150, or 300 mg/kg body weight per day.
-
Female Rats: 0, 300, or 600 mg/kg body weight per day.
-
Male and Female Mice: 0, 300, or 600 mg/kg body weight per day.
-
-
Group Size: 50 animals per group.
-
Observations: Animals were observed twice daily for mortality and morbidity. Body weights were recorded weekly for the first 13 weeks and then monthly. At the end of the study, a complete necropsy was performed on all animals, and tissues were examined histopathologically.
Mechanism of Carcinogenicity
The carcinogenic effects of this compound are generally considered to occur through non-genotoxic mechanisms, meaning it does not directly damage DNA. The proposed modes of action differ for the kidney and liver tumors.
Kidney Tumors in Male Rats (α2u-globulin Nephropathy)
The induction of renal tumors in male rats is linked to a mechanism involving α2u-globulin , a low-molecular-weight protein produced in the liver of male rats but not in female rats, mice, or humans.
-
Binding: this compound or its metabolites bind to α2u-globulin in the liver.
-
Accumulation: The complex is filtered by the kidneys but is resistant to lysosomal degradation, leading to its accumulation in the proximal tubules.
-
Toxicity: This accumulation causes cytotoxicity, leading to chronic cell injury and regenerative cell proliferation.
-
Tumor Formation: Sustained cell proliferation increases the likelihood of spontaneous mutations, ultimately leading to tumor formation.
Since α2u-globulin is specific to male rats, this mechanism is not considered relevant to humans.
Liver Tumors in Mice
The mechanism for liver tumor induction in mice is believed to be related to sustained cytotoxicity and regenerative cell proliferation .
-
Metabolism: this compound is metabolized in the liver, potentially forming reactive metabolites.
-
Cytotoxicity: These metabolites can lead to oxidative stress and cytotoxicity, causing liver cell death.
-
Proliferation: The liver responds to this damage with sustained regenerative cell proliferation.
-
Tumor Promotion: This increased cell turnover can promote the growth of spontaneously initiated tumor cells into adenomas and carcinomas.
Some evidence suggests the involvement of nuclear receptors like the constitutive androstane receptor (CAR) and peroxisome proliferator-activated receptor alpha (PPARα), which are involved in regulating cell proliferation and apoptosis.
Human Relevance and Risk Assessment
While there is sufficient evidence for the carcinogenicity of this compound in animals, the data in humans is inadequate. The mechanism for kidney tumors in male rats is generally not considered relevant to humans. The relevance of the mouse liver tumors is still a subject of scientific discussion, but the non-genotoxic, proliferative mechanism suggests that there may be a threshold for this effect. Risk assessments, therefore, often consider that a certain level of exposure may not pose a significant cancer risk to humans.
Conclusion
Carcinogenicity studies of this compound have consistently demonstrated its potential to cause kidney tumors in male rats and liver tumors in mice through non-genotoxic mechanisms. The detailed experimental data and proposed signaling pathways outlined in this guide provide a foundation for researchers and drug development professionals to understand the carcinogenic profile of this compound and to inform human health risk assessments. Further research into the specific molecular events underlying the mitogenic and promotional activity of this compound in the liver is warranted to better extrapolate these findings to human populations.
References
The Chemical Reactivity of 1,4-Dichlorobenzene with Nucleophiles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity of 1,4-dichlorobenzene with a range of nucleophiles. This compound, a seemingly simple aromatic compound, exhibits a nuanced reactivity profile that is highly dependent on reaction conditions, the nature of the nucleophile, and the presence of catalysts. This document delves into the core principles governing these reactions, presents quantitative data from the scientific literature, details experimental protocols for key transformations, and provides visual representations of the underlying reaction mechanisms.
Core Principles of Reactivity
This compound is an electron-rich aromatic ring substituted with two deactivating, yet ortho-, para-directing chloro groups. The chlorine atoms exert a dual electronic effect: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M). For nucleophilic aromatic substitution (SNA_r), the inductive effect, which polarizes the C-Cl bond and increases the electrophilicity of the carbon atom, is generally outweighed by the resonance effect, which increases electron density in the ring, thereby deactivating it towards nucleophilic attack.
Consequently, this compound is generally unreactive towards nucleophilic aromatic substitution under standard conditions. To induce reactivity, one or more of the following strategies are typically employed:
-
Harsh Reaction Conditions: High temperatures and pressures can overcome the activation energy barrier for nucleophilic attack.
-
Activation of the Aromatic Ring: The presence of strong electron-withdrawing groups (e.g., nitro groups) ortho or para to the chlorine atoms can significantly activate the ring towards S_NAr by stabilizing the intermediate Meisenheimer complex.
-
Catalysis: Transition metal catalysts, particularly those based on palladium and copper, can facilitate nucleophilic substitution reactions under much milder conditions through alternative reaction pathways.
-
Use of Very Strong Bases: Extremely strong bases can promote an elimination-addition mechanism via a highly reactive benzyne intermediate.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The direct displacement of a chloride ion from this compound by a nucleophile is challenging. However, when the aromatic ring is activated by electron-withdrawing groups, the reaction can proceed via the SNAr mechanism. Although this compound itself is not activated, understanding this mechanism is crucial as it applies to its derivatives.
The SNAr mechanism is a two-step process:
-
Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. This is typically the rate-determining step.
-
Elimination: The leaving group departs, restoring the aromaticity of the ring.
Caption: Generalized SNAr reaction pathway.
Elimination-Addition (Benzyne) Mechanism
In the presence of a very strong base, such as sodium amide (NaNH₂), this compound can undergo an elimination-addition reaction that proceeds through a highly reactive benzyne intermediate.
The mechanism involves:
-
Deprotonation: The strong base removes a proton from the carbon atom adjacent to a chlorine atom.
-
Elimination: The resulting anion eliminates a chloride ion to form a benzyne intermediate.
-
Nucleophilic Addition: The nucleophile attacks one of the carbons of the triple bond in the benzyne.
-
Protonation: The resulting carbanion is protonated by the solvent or another proton source to give the final product.
Caption: Elimination-Addition (Benzyne) mechanism pathway.
Catalytic Nucleophilic Substitution Reactions
The development of transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis of aryl-heteroatom bonds, allowing for the functionalization of unactivated aryl chlorides like this compound under relatively mild conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction is highly versatile and tolerates a wide range of functional groups.
The catalytic cycle generally involves:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl chloride.
-
Ligand Exchange/Amine Coordination: The amine coordinates to the palladium center.
-
Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed through reductive elimination, yielding the arylamine product and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-O, C-N, and C-S bonds. While traditional Ullmann reactions require harsh conditions, modern modifications with ligands allow for milder reaction temperatures.
The mechanism is thought to involve:
-
Formation of a Copper(I) Nucleophile: The nucleophile (e.g., an alcohol, amine, or thiol) reacts with a copper(I) salt or is generated in situ.
-
Oxidative Addition: The aryl halide oxidatively adds to the copper(I) species.
-
Reductive Elimination: The desired product is formed via reductive elimination, regenerating a copper(I) species.
Caption: A proposed catalytic cycle for the Ullmann condensation.
Quantitative Data on Reactivity
The following tables summarize quantitative data for the reaction of this compound with various nucleophiles under different catalytic systems. It is important to note that yields are highly dependent on the specific ligand, base, solvent, and temperature used.
Table 1: Buchwald-Hartwig Amination of this compound with Amines
| Nucleophile | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12 | 85 | Adapted from[1] |
| Morpholine | Pd(OAc)₂ / RuPhos | K₃PO₄ | 1,4-Dioxane | 100 | 24 | 92 | Adapted from[2] |
| Hexylamine | Pd₂(dba)₃ / BrettPhos | LiHMDS | Toluene | 110 | 18 | 78 | General conditions |
| N-Methylaniline | Pd(OAc)₂ / DavePhos | K₂CO₃ | Toluene | 100 | 20 | 88 | General conditions |
Table 2: Ullmann Condensation of this compound with Phenols and Thiols
| Nucleophile | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenol | CuI / 1,10-Phenanthroline | K₂CO₃ | DMF | 140 | 24 | 75 | Adapted from general Ullmann procedures |
| 4-Methoxyphenol | CuI / L-Proline | K₂CO₃ | DMSO | 120 | 36 | 82 | Adapted from general Ullmann procedures |
| Thiophenol | CuI / Ethylenediamine | K₃PO₄ | Toluene | 110 | 12 | 88 | Adapted from general Ullmann procedures |
| 4-Chlorothiophenol | Cu₂O | Pyridine | 160 | 10 | 70 | General conditions |
Experimental Protocols
The following are representative experimental protocols for the nucleophilic substitution of this compound. These should be regarded as starting points and may require optimization for specific applications.
Protocol for Buchwald-Hartwig Amination: Synthesis of 4-Chloro-N-phenylaniline
This protocol is adapted from established procedures for the Buchwald-Hartwig amination of aryl chlorides.[1]
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Reagent Addition: Under the inert atmosphere, add anhydrous toluene via syringe. Stir the mixture for 10-15 minutes to allow for pre-catalyst formation. Then, add this compound (1.0 equiv.) and aniline (1.2 equiv.).
-
Reaction: Fit the flask with a reflux condenser under the inert gas and heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure 4-chloro-N-phenylaniline.
Protocol for Ullmann Condensation: Synthesis of 4-Chlorophenyl Phenyl Ether
This protocol is a general procedure adapted for the Ullmann condensation of this compound with phenol.
Materials:
-
This compound
-
Phenol
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 equiv.), phenol (1.2 equiv.), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₂CO₃ (2.0 equiv.).
-
Solvent Addition: Add anhydrous DMF to the flask.
-
Reaction: Heat the reaction mixture to 140 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 4-chlorophenyl phenyl ether.
Conclusion
The reactivity of this compound with nucleophiles is a rich and varied field, offering numerous synthetic possibilities for the construction of valuable chemical intermediates. While direct nucleophilic aromatic substitution is challenging due to the electronic nature of the substrate, the use of transition metal catalysis, particularly palladium- and copper-based systems, provides efficient and versatile routes to a wide array of functionalized products. This guide has provided a foundational understanding of the principles, quantitative data, and practical methodologies for engaging with the chemistry of this compound, serving as a valuable resource for researchers in the chemical and pharmaceutical sciences.
References
Methodological & Application
Synthesis of Polyphenylene Sulfide (PPS) Using 1,4-Dichlorobenzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyphenylene sulfide (PPS) is a high-performance, semi-crystalline thermoplastic polymer renowned for its exceptional thermal stability, chemical resistance, and mechanical properties. Its rigid backbone, composed of alternating aromatic rings and sulfur atoms, imparts a high melting point (around 280°C) and makes it inherently flame retardant. PPS is widely utilized in demanding applications, including automotive components, electronics, industrial equipment, and filtration media. This document provides detailed application notes and experimental protocols for the synthesis of PPS via the polycondensation of 1,4-dichlorobenzene (p-DCB) and a sulfur source, typically sodium sulfide (Na₂S), in a polar aprotic solvent.
Reaction Mechanism and Synthesis Overview
The synthesis of PPS from this compound and sodium sulfide is a nucleophilic aromatic substitution reaction. The process involves the stepwise reaction of the sulfide anion with the chlorine-substituted aromatic ring to form a growing polymer chain, with the elimination of sodium chloride as a byproduct. The overall reaction can be summarized as follows:
n Cl-C₆H₄-Cl + n Na₂S → [-C₆H₄-S-]n + 2n NaCl
The polymerization is typically carried out in a high-boiling polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP), which is capable of dissolving both the inorganic sulfur source and the growing oligomeric chains at elevated temperatures. The reaction is often performed in multiple stages, including a dehydration step to remove water from the hydrated sodium sulfide, followed by low-temperature and high-temperature polymerization phases to control the molecular weight and properties of the final polymer.
Below is a diagram illustrating the general synthesis pathway for polyphenylene sulfide.
Caption: General synthesis pathway of Polyphenylene Sulfide.
Experimental Protocols
The following protocols are representative examples for the synthesis of PPS. It is crucial to adhere to all laboratory safety procedures, including the use of personal protective equipment, when carrying out these experiments.
Protocol 1: General Laboratory Scale Synthesis of PPS
This protocol outlines a general method for synthesizing PPS in a laboratory setting.
Materials:
-
This compound (p-DCB)
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
N-methyl-2-pyrrolidone (NMP)
-
Deionized water
-
Nitrogen gas
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.
-
Heating mantle with a temperature controller.
-
Buchner funnel and filter paper.
-
Vacuum oven.
Procedure:
-
Dehydration:
-
In the three-neck flask, combine Na₂S·9H₂O and NMP.
-
Purge the flask with nitrogen gas.
-
Heat the mixture to approximately 180°C to distill off the water of hydration. The dehydration rate should be controlled, aiming for 80-95% water removal.
-
-
Polymerization (Two-Stage):
-
After dehydration, cool the mixture to a lower temperature range (e.g., 160-220°C).
-
Dissolve the this compound in NMP and add it to the reaction flask.
-
Maintain the reaction at this low temperature for 2-4 hours.
-
Increase the temperature to a higher range (e.g., 250-280°C) and continue the reaction for another 3-5 hours to promote chain growth.
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature. The PPS will precipitate.
-
Filter the crude PPS using a Buchner funnel.
-
Wash the polymer cake repeatedly with hot deionized water to remove residual NMP and sodium chloride.
-
For enhanced purity, the filter cake can be suspended in boiling pure water and subjected to ultrasonic treatment (e.g., 90Hz for 15-30 minutes) before refiltering.
-
Dry the purified PPS in a vacuum oven at 100-120°C until a constant weight is achieved.
-
Protocol 2: Synthesis with Catalyst for High Molecular Weight PPS
This protocol utilizes a catalyst to promote the formation of higher molecular weight PPS.
Materials:
-
This compound (p-DCB), purified (1.5 mol)
-
Sodium sulfide (1.53 mol)
-
N-methyl-2-pyrrolidone (NMP) (0.9 L)
-
Anhydrous Trisodium phosphate (40 g)
-
Nitrogen gas
Equipment:
-
High-pressure autoclave equipped with a mechanical stirrer and temperature controller.
Procedure:
-
Reactor Charging:
-
Add the purified p-DCB, sodium sulfide, NMP, and anhydrous trisodium phosphate to the autoclave.
-
-
Inerting:
-
Seal the autoclave and purge with nitrogen gas to remove air.
-
Pressurize the autoclave with nitrogen to approximately 0.8 MPa.
-
-
Polymerization:
-
Heat the reaction mixture to a low-temperature stage of 160-220°C and maintain for 2 hours.
-
Increase the temperature to a high-temperature stage of 250-280°C and hold for 3-4 hours.
-
For further chain extension, continuously add a small amount of p-DCB at 250-280°C over a period of 0.5-1 hour.
-
-
Work-up and Purification:
-
Follow the isolation and purification steps outlined in Protocol 1.
-
The following diagram illustrates a typical experimental workflow for PPS synthesis.
Caption: Experimental workflow for PPS synthesis.
Data Presentation: Influence of Reaction Parameters
The properties of the synthesized PPS are highly dependent on the reaction conditions. The following tables summarize the general effects of key parameters on the final polymer.
Table 1: Effect of Reaction Temperature on PPS Properties
| Parameter | Effect of Increasing Temperature | Notes |
| Reaction Rate | Increases | Higher temperatures accelerate the polymerization reaction. |
| Molecular Weight | Generally increases up to an optimal temperature, then may decrease. | Excessive temperatures can lead to side reactions and polymer degradation. |
| Yield | May decrease at very high temperatures. | Side reactions and degradation can lower the yield of the desired polymer. |
| Crystallinity | Can be influenced by the final polymerization temperature and annealing conditions. | Higher temperatures near the melting point can promote crystallization. |
Table 2: Effect of Monomer Molar Ratio (p-DCB : Na₂S) on PPS Properties
| Molar Ratio | Effect on Molecular Weight | Notes |
| Near Equimolar (1:1) | Highest molecular weight is typically achieved. | A stoichiometric balance is crucial for high degrees of polymerization. |
| Excess p-DCB | Lower molecular weight. | Results in chlorine-terminated polymer chains, limiting further growth. |
| Excess Na₂S | Lower molecular weight. | Leads to thiol-terminated polymer chains, which can undergo side reactions. |
Table 3: Typical Properties of Synthesized Polyphenylene Sulfide
| Property | Typical Value Range | Reference |
| Molecular Weight (Mw) | 18,000 - 70,000 g/mol | |
| Degree of Crystallinity | 30 - 45% | |
| Glass Transition Temp. (Tg) | ~85 - 95 °C | |
| Melting Temperature (Tm) | ~280 - 295 °C | |
| Tensile Strength | 65 - 97 MPa | |
| Flexural Strength | 112 - 154 MPa |
Characterization of Synthesized PPS
To ensure the successful synthesis of PPS and to determine its properties, a range of analytical techniques can be employed.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the chemical structure of the polymer by identifying characteristic vibrational bands of the phenylene and sulfide groups.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), melting temperature (Tm), and degree of crystallinity.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer by measuring its decomposition temperature.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the PPS. This is often challenging due to the limited solubility of PPS at room temperature.
-
X-ray Diffraction (XRD): To analyze the crystalline structure of the polymer.
Conclusion
The synthesis of polyphenylene sulfide from this compound and sodium sulfide is a robust and scalable process for producing a high-performance polymer. By carefully controlling reaction parameters such as temperature, monomer molar ratio, and the use of catalysts, the molecular weight, crystallinity, and ultimately the material properties of the final PPS can be tailored to meet the demands of specific applications. The protocols and data presented in these notes provide a comprehensive guide for researchers and scientists to successfully synthesize and characterize this versatile material.
Application Notes and Protocols for 1,4-Dichlorobenzene as a Fumigant in Pest Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dichlorobenzene (p-DCB), a crystalline solid at room temperature, is a volatile organic compound with a characteristic mothball-like odor.[1][2] It has been widely utilized as a fumigant for the control of various pests, particularly clothes moths, molds, and mildews in enclosed spaces.[1][2] Its utility stems from its ability to sublime, transitioning directly from a solid to a gaseous state, allowing its vapors to permeate the treated area and exert their pesticidal effects.[1] This document provides detailed application notes, experimental protocols, and safety considerations for the use of this compound as a fumigant in a research and development setting.
Target Pests and Applications
This compound is primarily effective against insects that infest stored products and textiles. Its registered uses include the control of:
-
Clothes Moths (Tineola bisselliella) and their larvae
-
Carpet Beetles
-
Molds and Mildew
Beyond its use as a moth repellent, it has also been employed as a disinfectant in waste containers and restrooms.
Mechanism of Action
The insecticidal action of this compound is primarily neurotoxic. While the precise molecular target is not definitively established in publicly available literature, evidence suggests that it, like other organochlorine insecticides, interferes with the normal transmission of nerve impulses. The prevailing hypothesis points towards the modulation of ion channels within the insect's nervous system. The lipophilic nature of p-DCB allows for its accumulation in the central nervous system, leading to demyelination and leukoencephalopathy.
Figure 1: Postulated neurotoxic mechanism of this compound in insects.
Quantitative Efficacy and Toxicity Data
The following tables summarize the available quantitative data on the efficacy of this compound against target pests and its toxicity to non-target organisms.
Table 1: Fumigant Efficacy against Target Pests (Clothes Moths)
| Target Organism | Life Stage | Concentration/Dosage | Exposure Time | Efficacy | Reference |
| Tineola bisselliella (Webbing clothes moth) | Not Specified | 1 lb / 100 cubic feet | Not Specified | Repellent action | |
| Common clothes moth | Not Specified | Not Specified | 2 weeks | Sufficient to kill |
Table 2: Acute Toxicity to Non-Target Organisms
| Organism | Species | Exposure Route | Metric | Value | Reference |
| Fish | Rainbow Trout (Oncorhynchus mykiss) | Water | 96-hour LC50 | 1.18 mg/L | |
| Aquatic Invertebrate | Water Flea (Daphnia magna) | Water | 48-hour EC50 (immobilization) | 2.2 mg/L | |
| Algae | Selenastrum capricornutum | Water | 96-hour EC50 (growth inhibition) | 1.6 mg/L | |
| Mammal | Rat | Oral | LD50 | 3863 mg/kg (male), 3790 mg/kg (female) | |
| Mammal | Mouse | Oral | LD50 | 533 mg/kg (male), 710 mg/kg (female) | |
| Bird | Not Specified | Not Specified | - | Moderately toxic |
Experimental Protocols
Protocol 1: Determination of Fumigant Toxicity (LC50) against Stored-Product Insects
This protocol is a generalized procedure for determining the lethal concentration (LC50) of this compound vapor against adult stored-product insects.
Materials:
-
Glass desiccators or other sealable glass containers (fumigation chambers) of known volume.
-
Whatman No. 1 filter paper discs.
-
This compound (analytical grade).
-
Acetone (analytical grade) as a solvent.
-
Microsyringe or pipette.
-
Test insects (e.g., adult Tineola bisselliella).
-
Controlled environment chamber (e.g., 25 ± 1°C, 60 ± 5% RH, and a photoperiod of 12:12 L:D).
-
Small cages or vials to hold insects within the fumigation chamber.
-
Food source for the test insects.
Procedure:
-
Preparation of Dosing Solutions: Prepare a series of concentrations of this compound in acetone. A preliminary range-finding test is recommended to determine the appropriate concentration range.
-
Dosing: Apply a specific volume (e.g., 10 µL) of each dosing solution onto a filter paper disc. Allow the acetone to evaporate completely in a fume hood (approximately 60 seconds).
-
Fumigation Chamber Setup: Place the dosed filter paper inside the fumigation chamber. Introduce a known number of test insects (e.g., 20 adults) in a small cage with a food source.
-
Sealing and Exposure: Seal the fumigation chamber immediately. Place the chambers in a controlled environment chamber for a predetermined exposure period (e.g., 24, 48, or 72 hours). A control chamber with a filter paper treated only with acetone should be included in each replicate.
-
Post-Exposure: After the exposure period, open the chambers in a well-ventilated area. Transfer the insects to clean containers with a fresh food source.
-
Mortality Assessment: Assess insect mortality after a recovery period (e.g., 24 hours). Insects that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Calculate the LC50 values and their 95% confidence intervals using probit analysis.
Figure 2: Experimental workflow for fumigant efficacy testing.
Safety and Handling
This compound is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC). It is also a neurotoxicant and can cause irritation to the eyes, skin, and respiratory tract upon exposure.
-
Handling: All handling of this compound and its solutions should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Storage: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Conclusion
This compound is an effective fumigant for the control of specific stored-product pests, particularly clothes moths. Its neurotoxic mode of action, while not fully elucidated at the molecular level, provides a basis for its insecticidal properties. The provided protocols offer a framework for conducting efficacy and safety assessments in a laboratory setting. Due to its potential health and environmental risks, strict adherence to safety protocols is paramount when working with this compound. Further research is warranted to determine precise efficacy data (LC50 values) against a broader range of target pests and to fully characterize its insecticidal mechanism of action.
References
Application of 1,4-Dichlorobenzene as a Laboratory Deodorant
Notice: The use of 1,4-Dichlorobenzene as a laboratory deodorant is strongly discouraged due to its significant health and safety risks. This document is provided for informational purposes for researchers and drug development professionals who may encounter this substance or are seeking to replace outdated practices. Safer, modern alternatives for odor control should always be prioritized.
Introduction
This compound (p-DCB) is a chlorinated aromatic hydrocarbon that has been historically used as a space deodorant, fumigant, and disinfectant.[1][2][3][4] Its mode of action as a deodorant relies on its high volatility at room temperature, allowing it to sublime and release a strong, penetrating, mothball-like odor that masks other smells.[2] In a laboratory setting, its application was intended to mask unpleasant odors from chemical reactions, biological samples, or waste. However, due to its toxicity profile, its use for this purpose is now considered obsolete and hazardous.
Health and Safety Information
This compound poses significant health risks. It is classified as a Group 2B carcinogen by the IARC, meaning it is possibly carcinogenic to humans. The U.S. Department of Health and Human Services (DHHS) has also determined that it may reasonably be anticipated to be a carcinogen. Animal studies have shown that exposure can lead to liver and kidney tumors.
Acute inhalation exposure can cause irritation to the eyes, nose, and throat. Higher concentrations may lead to headaches, dizziness, nausea, and liver damage. Prolonged or repeated exposure can affect the nervous system, liver, and kidneys.
Physicochemical and Toxicological Data
The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₄Cl₂ | |
| Molecular Weight | 147.00 g/mol | |
| Appearance | Colorless to white crystalline solid | |
| Odor | Mothball-like, penetrating | |
| Melting Point | 52-54 °C | |
| Boiling Point | 173-174 °C | |
| Vapor Pressure | 1.03 - 1.74 mmHg at 25 °C | |
| Water Solubility | 10.5 mg/100 mL at 20 °C | |
| Odor Threshold | 0.048 - 0.18 ppm (varies widely) |
Table 2: Occupational Exposure Limits for this compound
| Organization | Limit | Value (ppm) | Value (mg/m³) | Reference(s) |
| OSHA | PEL (8-hr TWA) | 75 | 450 | |
| NIOSH | REL (10-hr TWA) | Lowest Feasible Concentration (Carcinogen) | - | |
| NIOSH | IDLH | 150 | - | |
| ACGIH | TLV (8-hr TWA) | 10 | 60 |
Abbreviations: PEL - Permissible Exposure Limit; TWA - Time-Weighted Average; REL - Recommended Exposure Limit; IDLH - Immediately Dangerous to Life or Health; TLV - Threshold Limit Value.
Experimental Protocols (Discouraged Practice)
The following protocol describes a hypothetical scenario for the use of this compound as a laboratory deodorant. This practice is not recommended.
Objective: To mask a strong, unpleasant odor in a designated laboratory area.
Materials:
-
This compound crystals
-
Shallow, stable dish or container
-
Appropriate Personal Protective Equipment (PPE): chemical splash goggles, nitrile gloves, lab coat. A respirator may be required depending on the scale of use and ventilation.
Protocol:
-
Risk Assessment: Conduct a thorough risk assessment before considering the use of this compound. Identify the source of the odor and explore all safer alternatives for its removal or containment.
-
Ventilation: Ensure the laboratory is equipped with adequate ventilation, preferably a fume hood that can be used to handle the solid this compound.
-
Handling: In a well-ventilated area (e.g., inside a fume hood), carefully place a small amount of this compound crystals into a shallow, stable dish.
-
Placement: Position the dish in the area with the malodor, away from direct heat sources, open flames, and incompatible materials such as strong oxidizing agents and aluminum.
-
Monitoring: Regularly monitor the area for the concentration of this compound vapors, especially if used outside of a fume hood. Be aware that the odor threshold varies and may not provide an adequate warning of hazardous concentrations.
-
Disposal: Dispose of any remaining this compound and contaminated materials as hazardous waste according to institutional and local regulations.
Safer Alternatives for Laboratory Odor Control
Given the significant hazards associated with this compound, the following safer and more effective alternatives are recommended for laboratory odor control:
-
Local Exhaust Ventilation: The most effective method for controlling laboratory odors is to capture them at the source. This can be achieved through the use of fume hoods, snorkels, or other local exhaust ventilation systems.
-
Activated Charcoal: Activated charcoal is a highly porous material with a large surface area that effectively adsorbs a wide range of volatile organic compounds (VOCs) and odorous molecules. It can be used in filters for fume hoods or as a passive odor adsorbent in specific areas.
-
Chemical Scrubbers: For specific, highly odorous, or toxic gases, chemical scrubbers can be used to neutralize the offending molecules before they are exhausted.
-
Good Laboratory Practices:
-
Keeping chemical containers tightly sealed when not in use.
-
Promptly cleaning up spills.
-
Disposing of chemical waste in appropriate, sealed containers.
-
-
Commercial Odor Neutralizers: There are commercially available odor neutralizers that work by chemically reacting with and neutralizing odor-causing molecules rather than simply masking them.
Visualizations
Caption: Health hazards of this compound exposure.
Caption: Discouraged workflow for p-DCB use and safer alternatives.
References
Application Notes and Protocols for Bioremediation of 1,4-Dichlorobenzene Contaminated Soil
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dichlorobenzene (1,4-DCB) is a persistent environmental pollutant commonly found in industrial waste and is classified as a possible human carcinogen.[1] Its presence in soil poses significant risks to ecosystems and human health. Bioremediation, the use of microorganisms to degrade environmental contaminants, offers a cost-effective and environmentally friendly approach to cleaning up 1,4-DCB contaminated sites. This document provides detailed application notes and experimental protocols for the bioremediation of 1,4-DCB in soil, focusing on both aerobic and anaerobic techniques.
Bioremediation Strategies
The primary strategies for the bioremediation of 1,4-DCB contaminated soil involve stimulating the growth and activity of indigenous microorganisms (biostimulation) or introducing specific microorganisms with known degradative capabilities (bioaugmentation).[2][3] The choice of strategy depends on the specific site conditions, including the concentration of the contaminant, the presence of suitable microbial populations, and the geochemical properties of the soil.
Aerobic Bioremediation: In the presence of oxygen, certain bacteria can use 1,4-DCB as a source of carbon and energy.[4][5] This process is often faster and more complete than anaerobic degradation.
Anaerobic Bioremediation: In the absence of oxygen, 1,4-DCB can be degraded through reductive dechlorination, where chlorine atoms are sequentially removed from the benzene ring. This process is typically slower but can be effective in deep soil and groundwater where oxygen is limited.
Aerobic Biodegradation Pathway of this compound
Several bacterial genera, including Pseudomonas, Alcaligenes, and Rhodococcus, are known to aerobically degrade 1,4-DCB. The degradation is initiated by a dioxygenase enzyme that incorporates two atoms of oxygen into the aromatic ring, leading to the formation of a dihydrodiol. This is followed by dehydrogenation to form a catechol, which then undergoes ring cleavage.
Anaerobic Biodegradation Pathway of this compound
Under anaerobic conditions, 1,4-DCB is primarily degraded through reductive dechlorination by microbial consortia. This process involves the sequential removal of chlorine atoms, leading to the formation of monochlorobenzene and finally benzene. Various electron donors such as lactate, glucose, and hydrogen can support this process.
Data Presentation: Quantitative Comparison of Bioremediation Techniques
The following tables summarize quantitative data from various studies on the bioremediation of 1,4-DCB in soil.
| Table 1: Aerobic Bioremediation of this compound in Soil | ||||
| Microorganism/Consortium | Initial 1,4-DCB Concentration (mg/kg) | Treatment | Degradation Efficiency (%) | Time (days) |
| Pseudomonas sp. | 100 | Bioaugmentation | 95 | 28 |
| Alcaligenes sp. A175 | 50 | Bioaugmentation | 90 | 21 |
| Indigenous Microflora | 75 | Biostimulation (Oxygen & Nutrients) | 85 | 60 |
| Indigenous Microflora | 75 | Natural Attenuation | 30 | 60 |
| Table 2: Anaerobic Bioremediation of this compound in Soil | ||||
| Microbial Consortium | Initial 1,4-DCB Concentration (mg/kg) | Electron Donor | Degradation Efficiency (%) | Time (days) |
| Methanogenic Consortium | 20 | Lactate | 88 | 120 |
| Methanogenic Consortium | 20 | Glucose | 85 | 120 |
| Sulfate-Reducing Consortium | 50 | Sulfate | 75 | 150 |
| Indigenous Microflora | 50 | Natural Attenuation | 15 | 150 |
| Table 3: Comparison of Biostimulation and Bioaugmentation | ||||
| Treatment | Soil Type | Initial 1,4-DCB (mg/kg) | Degradation Rate (mg/kg/day) | Final Removal (%) |
| Biostimulation (C:N:P = 100:10:1) | Sandy Loam | 100 | 1.5 | 90 |
| Bioaugmentation (Pseudomonas sp.) | Sandy Loam | 100 | 2.5 | 98 |
| Biostimulation (C:N:P = 100:10:1) | Clay | 100 | 0.8 | 60 |
| Bioaugmentation (Pseudomonas sp.) | Clay | 100 | 1.2 | 75 |
Experimental Protocols
The following are detailed protocols for conducting laboratory-scale bioremediation studies of 1,4-DCB contaminated soil.
Protocol 1: Aerobic Bioremediation in a Soil Microcosm
This protocol outlines a microcosm study to evaluate the aerobic biodegradation of 1,4-DCB in soil.
1. Materials:
-
1,4-DCB contaminated soil or uncontaminated soil to be spiked.
-
Glass jars or serum bottles (250 mL) with Teflon-lined screw caps.
-
Mineral Salts Basal (MSB) medium.
-
1,4-DCB standard solution in a volatile solvent (e.g., methanol).
-
Bacterial culture (e.g., Pseudomonas sp.) for bioaugmentation (optional).
-
Nutrient solution (Nitrogen and Phosphorus source).
-
Gas chromatograph-mass spectrometer (GC-MS).
2. Experimental Workflow:
3. Procedure:
-
Soil Preparation:
-
Sieve the soil (e.g., through a 2 mm mesh) to remove large debris and homogenize.
-
If using uncontaminated soil, spike it with a known concentration of 1,4-DCB dissolved in a volatile solvent. Allow the solvent to evaporate completely in a fume hood.
-
-
Microcosm Setup:
-
Add a known amount of soil (e.g., 50 g) to each glass jar.
-
Add MSB medium to adjust the moisture content to a desired level (e.g., 60% of water holding capacity).
-
-
Treatments:
-
Bioaugmentation: Inoculate the designated microcosms with a pre-grown culture of a 1,4-DCB degrading bacterium (e.g., 10^7 cells/g of soil).
-
Biostimulation: Amend the designated microcosms with a nutrient solution to achieve a target C:N:P ratio (e.g., 100:10:1).
-
Control: Prepare control microcosms with no amendments (natural attenuation) and sterilized control microcosms to assess abiotic losses.
-
-
Incubation:
-
Incubate the microcosms in the dark at a constant temperature (e.g., 25°C).
-
Ensure aerobic conditions by either leaving the caps loose or opening them periodically for gas exchange.
-
-
Sampling and Analysis:
-
At regular intervals, sacrifice triplicate microcosms from each treatment group.
-
Extract 1,4-DCB from the soil using a suitable solvent (e.g., dichloromethane or a mixture of acetone and hexane) following a standard extraction protocol.
-
Analyze the extracts using a GC-MS system according to EPA Method 8260B or 8270D.
-
Protocol 2: Anaerobic Bioremediation in a Soil Slurry Bioreactor
This protocol describes a laboratory-scale experiment to assess the anaerobic bioremediation of 1,4-DCB.
1. Materials:
-
1,4-DCB contaminated soil.
-
Anaerobic serum bottles (160 mL) with butyl rubber stoppers and aluminum crimp seals.
-
Anaerobic mineral medium.
-
Electron donor solution (e.g., lactate, glucose).
-
Resazurin (as a redox indicator).
-
Anaerobic chamber or glove box.
-
Gas chromatograph-mass spectrometer (GC-MS).
2. Experimental Workflow:
3. Procedure:
-
Preparation (inside an anaerobic chamber):
-
Prepare anaerobic mineral medium and dispense it into serum bottles.
-
Add resazurin to the medium as a redox indicator.
-
Create a soil slurry by adding a known amount of soil to the medium (e.g., 1:2 soil to medium ratio).
-
-
Treatments:
-
Amend the designated bioreactors with an electron donor (e.g., lactate to a final concentration of 10 mM).
-
For bioaugmentation, inoculate with an anaerobic microbial consortium known to dechlorinate chlorinated benzenes.
-
Include control bioreactors with no electron donor and sterilized controls.
-
-
Incubation:
-
Seal the serum bottles and incubate them in the dark at a constant temperature (e.g., 30°C) without shaking.
-
-
Sampling and Analysis:
-
Periodically, collect slurry and headspace samples from the bioreactors using a gas-tight syringe.
-
Extract 1,4-DCB and its metabolites (monochlorobenzene, benzene) from the slurry.
-
Analyze the extracts and headspace samples using GC-MS.
-
Protocol 3: Analytical Method for this compound in Soil
This protocol is based on EPA Methods 8260B (Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry) and 8270D (Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry).
1. Sample Preparation and Extraction:
-
Weigh a representative sample of soil (e.g., 5-10 g) into a centrifuge tube.
-
Add a surrogate standard solution to the soil.
-
Add an appropriate extraction solvent (e.g., 10 mL of dichloromethane or a 1:1 mixture of acetone and hexane).
-
Vortex or sonicate the sample for a set period (e.g., 15 minutes) to ensure thorough extraction.
-
Centrifuge the sample to separate the soil from the solvent.
-
Carefully collect the solvent extract.
-
Dry the extract by passing it through anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL.
-
Add an internal standard just before analysis.
2. GC-MS Analysis:
-
Instrument: Gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar capillary column suitable for the separation of volatile or semi-volatile organic compounds.
-
Injection: Splitless injection of 1-2 µL of the extract.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature program that allows for the separation of 1,4-DCB from other potential contaminants.
-
Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
-
Quantification: Based on the response of a characteristic ion of 1,4-DCB relative to the internal standard. A multi-point calibration curve should be generated using standards of known concentrations.
Conclusion
The bioremediation of this compound contaminated soil is a promising and sustainable approach. The choice between aerobic and anaerobic strategies, as well as the decision to use biostimulation or bioaugmentation, should be based on a thorough site characterization and laboratory treatability studies. The protocols and data presented in this document provide a framework for researchers and environmental professionals to design and implement effective bioremediation strategies for 1,4-DCB.
References
Application Notes and Protocols for Microbial Degradation of 1,4-Dichlorobenzene in Wastewater
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dichlorobenzene (1,4-DCB) is a persistent environmental pollutant commonly found in industrial wastewater.[1] Its chemical stability and toxicity necessitate effective remediation strategies.[1] Microbial degradation offers a promising and environmentally friendly approach to remove 1,4-DCB from contaminated water sources. This document provides detailed application notes and protocols for the enrichment, isolation, and characterization of 1,4-DCB degrading microorganisms, as well as methods for quantifying its biodegradation in laboratory settings.
Under aerobic conditions, various bacterial species have been shown to utilize 1,4-DCB as a sole source of carbon and energy.[1] The primary aerobic degradation pathway involves the enzymatic dioxygenation of the aromatic ring, leading to the formation of chlorinated catechols, which are further metabolized.[1][2] In anaerobic environments, 1,4-DCB can be transformed through reductive dechlorination.
This guide focuses on aerobic degradation and provides protocols for researchers to study and apply this process for wastewater treatment.
Data Presentation
Table 1: Microbial Strains Capable of Aerobic this compound Degradation
| Microbial Genus | Noteworthy Species/Strains | Reference |
| Pseudomonas | species isolated from activated sludge | |
| Alcaligenes | strain A175 | |
| Xanthobacter | flavus 14p1 | |
| Sphingomonas | haloaromaticamans |
Table 2: Quantitative Data on Aerobic this compound Biodegradation
| Parameter | Value | Organism/System | Conditions | Reference |
| Degradation Rate | 7.4 ± 0.7 mg/m²/day | Mixed microbial community | Vadose zone soil column | |
| Half-life | 4 weeks to 6 months | Soil microorganisms | Aerobic soil | |
| Half-life | Approx. 2 years | Sediment microorganisms | Top 1 cm of sediment |
Experimental Protocols
Protocol 1: Enrichment and Isolation of this compound Degrading Bacteria
This protocol describes the selective enrichment and subsequent isolation of bacterial strains from activated sludge capable of degrading 1,4-DCB.
Materials:
-
Activated sludge sample (from a municipal or industrial wastewater treatment plant)
-
Mineral Salts Medium (MSM) (see recipe below)
-
This compound (analytical grade)
-
Sterile flasks, petri dishes, and other standard microbiology lab equipment
Mineral Salts Medium (MSM) Recipe:
| Component | Concentration (g/L) |
|---|---|
| K₂HPO₄ | 1.5 |
| KH₂PO₄ | 0.5 |
| (NH₄)₂SO₄ | 1.0 |
| MgSO₄·7H₂O | 0.2 |
| CaCl₂·2H₂O | 0.01 |
| FeSO₄·7H₂O | 0.001 |
| Trace element solution | 1 mL/L |
Adjust pH to 7.0-7.2 before autoclaving. Prepare a stock solution of 1,4-DCB in a suitable solvent (e.g., methanol) and add to the autoclaved and cooled medium to the desired final concentration (e.g., 10-50 mg/L). Add a similar concentration of the solvent to control flasks.
Procedure:
-
Enrichment:
-
In a sterile 250 mL Erlenmeyer flask, combine 100 mL of MSM with 10 mL of fresh activated sludge.
-
Add 1,4-DCB as the sole carbon source to a final concentration of 20 mg/L.
-
Incubate the flask at 25-30°C on a rotary shaker at 150 rpm for 7-10 days.
-
After incubation, transfer 10 mL of the enrichment culture to a fresh 100 mL of MSM containing 1,4-DCB.
-
Repeat this transfer process at least three times to enrich for 1,4-DCB degrading microorganisms.
-
-
Isolation:
-
Prepare serial dilutions (10⁻¹ to 10⁻⁶) of the final enrichment culture in sterile saline solution (0.85% NaCl).
-
Spread-plate 100 µL of each dilution onto MSM agar plates.
-
Place a few crystals of 1,4-DCB on the inside of the petri dish lid to provide the substrate via vapor phase.
-
Seal the plates with parafilm and incubate at 25-30°C for 5-7 days, or until colonies appear.
-
Select morphologically distinct colonies and streak them onto fresh MSM agar plates with 1,4-DCB to obtain pure cultures.
-
Protocol 2: Batch Biodegradation Studies
This protocol outlines a method to assess the degradation of 1,4-DCB by the isolated pure cultures in a liquid batch system.
Materials:
-
Isolated bacterial strain(s)
-
Mineral Salts Medium (MSM)
-
This compound stock solution
-
Sterile serum bottles (120 mL) with Teflon-lined septa and aluminum crimp caps
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Inoculum Preparation:
-
Grow the isolated bacterial strain in a nutrient-rich medium (e.g., Tryptic Soy Broth) to obtain sufficient biomass.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).
-
Wash the cell pellet twice with sterile MSM to remove any residual nutrient broth.
-
Resuspend the cells in a known volume of MSM to a desired optical density (e.g., OD₆₀₀ of 1.0).
-
-
Batch Reactor Setup:
-
In sterile 120 mL serum bottles, add 50 mL of MSM.
-
Spike the medium with 1,4-DCB from a stock solution to a final concentration of 10 mg/L.
-
Inoculate the bottles with the prepared cell suspension (e.g., 1% v/v).
-
Prepare control bottles:
-
Abiotic control: MSM with 1,4-DCB but no inoculum.
-
Killed control: MSM with 1,4-DCB and autoclaved inoculum.
-
-
Seal the bottles with Teflon-lined septa and aluminum crimp caps.
-
Incubate the bottles at 25-30°C on a rotary shaker at 150 rpm.
-
-
Sampling and Analysis:
-
At regular time intervals (e.g., 0, 6, 12, 24, 48, 72 hours), sacrifice one bottle from each experimental and control group.
-
Extract a 1 mL liquid sample from the bottle using a gas-tight syringe.
-
Prepare the sample for GC-MS analysis (see Protocol 3).
-
Analyze the concentration of 1,4-DCB and its potential metabolites.
-
Protocol 3: Analytical Quantification by GC-MS
This protocol provides a general method for the quantification of 1,4-DCB and its primary metabolite, 3,6-dichlorocatechol, in aqueous samples.
Materials:
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Extraction solvent (e.g., hexane or dichloromethane)
-
Internal standard (e.g., this compound-d4)
-
Anhydrous sodium sulfate
-
Vials for sample analysis
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a 1 mL aqueous sample, add a known amount of internal standard.
-
Add 1 mL of extraction solvent and vortex vigorously for 1 minute.
-
Centrifuge to separate the phases.
-
Carefully transfer the organic (top) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried extract to a GC-MS vial for analysis.
-
-
GC-MS Analysis:
-
GC Column: A non-polar or semi-polar capillary column (e.g., HP-5MS, DB-5) is suitable.
-
Injector: Splitless injection at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
SIM Ions (m/z):
-
This compound: 146 (quantification), 111, 148 (confirmation).
-
3,6-Dichlorocatechol: (Requires derivatization, e.g., silylation, for GC analysis). Analyze for characteristic fragment ions of the derivatized compound.
-
Internal Standard (this compound-d4): 150 (quantification).
-
-
-
Quantification:
-
Create a calibration curve using standards of known concentrations of 1,4-DCB and 3,6-dichlorocatechol (derivatized) with the internal standard.
-
Quantify the analytes in the samples by comparing their peak areas relative to the internal standard against the calibration curve.
-
Visualizations
Aerobic Degradation Pathway of this compound
Caption: Aerobic degradation pathway of this compound.
Experimental Workflow for Batch Biodegradation Study
Caption: Workflow for a batch biodegradation study.
References
Protocol for Safe Handling and Disposal of 1,4-Dichlorobenzene
Application Note: This document provides comprehensive guidelines for the safe handling, use, and disposal of 1,4-Dichlorobenzene (p-DCB) in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to minimize exposure risks and ensure compliance with safety regulations.
Hazard Summary
This compound is a colorless to white crystalline solid with a characteristic mothball-like odor.[1] It is a volatile and combustible solid.[2] Exposure to this compound can occur through inhalation, skin contact, and ingestion.
Health Hazards:
-
Acute Effects: Irritation to the eyes, skin, and respiratory tract.[3][4] High-level exposure can lead to headaches, dizziness, nausea, and damage to the liver and kidneys.[5]
-
Chronic Effects: Long-term exposure may cause damage to the central nervous system, liver, and kidneys.
-
Carcinogenicity: this compound is reasonably anticipated to be a human carcinogen based on animal studies.
Quantitative Data
The following tables summarize the key physical, chemical, and toxicological data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 106-46-7 | |
| Molecular Formula | C₆H₄Cl₂ | |
| Molecular Weight | 147.00 g/mol | |
| Appearance | Colorless to white crystalline solid | |
| Odor | Mothball-like | |
| Melting Point | 52-54 °C | |
| Boiling Point | 173 °C | |
| Flash Point | 150°F (65.6°C) | |
| Vapor Pressure | 1.03 mmHg (25 °C) | |
| Solubility | Insoluble in water; soluble in organic solvents |
Table 2: Occupational Exposure Limits
| Organization | Limit | Value |
| OSHA | PEL (8-hour TWA) | 75 ppm |
| NIOSH | REL (10-hour TWA) | Potential occupational carcinogen |
| ACGIH | TLV (8-hour TWA) | 10 ppm |
Table 3: Toxicity Data
| Test | Species | Route | Value |
| LD50 | Rat | Oral | 500 mg/kg |
| LD50 | Rabbit | Dermal | >2 g/kg |
| LC50 | Rat | Inhalation | 5000 mg/m³/4H |
Experimental Protocol: Synthesis of this compound
This section provides a detailed methodology for a representative laboratory experiment involving this compound. This protocol describes the synthesis of this compound via a Finkelstein reaction.
3.1 Materials and Equipment
-
4-Bromochlorobenzene
-
trans-bis(glycinato)copper(II) monohydrate (catalyst)
-
Anhydrous tetramethylammonium chloride
-
Ethanol
-
Schlenk tube
-
Teflon valve
-
Stirring apparatus
-
Heating apparatus
-
Rotary evaporator
-
Silica gel for chromatography
-
Petroleum ether
-
Ethyl acetate
-
Gas Chromatography-Mass Spectrometry (GC-MS)
3.2 Procedure
-
Under a nitrogen atmosphere, charge a Schlenk tube with the catalyst (10 mol%), 4-bromochlorobenzene (1.0 mmol), anhydrous tetramethylammonium chloride (2.0 mmol), and ethanol (2.0 mL).
-
Seal the Schlenk tube with a Teflon valve.
-
Stir the reaction mixture at 100 °C. Monitor the progress of the reaction by GC analysis.
-
After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting residue by silica gel chromatography, using a mixture of petroleum ether and ethyl acetate (10:1) as the eluent, to obtain this compound.
-
Determine the yield of the product by high-resolution GC-MS analysis.
-
Confirm the identity of the product by comparing its physical and spectral data with known standards.
Safe Handling Protocol
A strict protocol must be followed to ensure the safe handling of this compound in the laboratory.
4.1 Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Isolation: Isolate procedures with a high potential for generating dust or vapors.
4.2 Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).
-
Respiratory Protection: For operations that may generate high concentrations of dust or vapor, a NIOSH-approved respirator with an organic vapor cartridge is required.
4.3 Work Practices
-
Avoid inhalation of dust and vapors.
-
Avoid contact with skin and eyes.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Wash hands thoroughly after handling.
-
Keep containers tightly closed when not in use.
Emergency Procedures
5.1 Spills
-
Minor Spills:
-
Evacuate non-essential personnel from the area.
-
Wear appropriate PPE.
-
Cover the spill with an absorbent material (e.g., vermiculite, sand, or commercial spill absorbent).
-
Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
-
Major Spills:
-
Evacuate the laboratory immediately and alert others in the vicinity.
-
Contact the institution's emergency response team.
-
Provide details of the spill, including the location and approximate quantity of the spilled material.
-
5.2 Exposure
-
Inhalation: Move the affected person to fresh air. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Protocol
This compound and materials contaminated with it are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.
6.1 Waste Segregation and Collection
-
Collect all this compound waste, including contaminated solids (e.g., absorbent materials, gloves, paper towels) and solutions, in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix this compound waste with other incompatible waste streams.
6.2 Container Labeling
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the hazards associated with the waste (e.g., "Toxic," "Carcinogen").
6.3 Storage
-
Store hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
6.4 Final Disposal
-
Arrange for the pickup and disposal of the hazardous waste through the institution's environmental health and safety department.
Diagrams
References
- 1. 1,4 Dichlorobenzene | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchtrend.net [researchtrend.net]
- 4. EP0313990A2 - Synthesis of this compound - Google Patents [patents.google.com]
- 5. US4766103A - Preparation of this compound - Google Patents [patents.google.com]
Application Notes: Use of 1,4-Dichlorobenzene as a Potential Extreme-Pressure Lubricant Additive
Disclaimer: The following information is intended for research and development purposes only. 1,4-Dichlorobenzene is a hazardous substance and should be handled with extreme caution by trained professionals in a controlled laboratory setting. The use of this compound as an extreme-pressure (EP) lubricant additive is not a standard or recommended practice. These notes provide a theoretical framework and experimental protocols for its evaluation as a novel EP additive.
Introduction
Extreme-pressure (EP) additives are crucial components in lubricants designed for applications involving high loads and metal-to-metal contact.[1][2] These additives function by forming a protective film on metal surfaces under high temperature and pressure, preventing catastrophic wear and welding.[1][3][4] Chlorinated compounds, such as chlorinated paraffins, have historically been used as effective EP additives. They function by thermally decomposing at asperity contacts to form a sacrificial iron chloride layer, which has a low shear strength, thereby reducing friction and preventing seizure.
This compound (p-DCB) is a chlorinated aromatic hydrocarbon. While its primary applications are as a pesticide, deodorant, and chemical intermediate, its chemical structure suggests a potential, albeit unconventional, role as an EP additive. This document outlines the theoretical mechanism and provides detailed protocols for evaluating the efficacy of this compound as an EP lubricant additive.
Hypothetical Mechanism of Action
The proposed mechanism for this compound as an EP additive is analogous to that of other chlorinated hydrocarbons. Under the extreme temperatures and pressures generated at the contact points between moving metal surfaces, the following is hypothesized to occur:
-
Thermal Decomposition: The high temperatures at the asperity peaks cause the C-Cl bonds in the this compound molecule to break.
-
Reaction with Metal Surface: The liberated chlorine radicals react with the iron on the metal surface to form a thin, protective film of iron (II) chloride (FeCl₂).
-
Lubrication: This iron chloride layer acts as a solid lubricant, shearing easily under load and preventing direct metal-to-metal contact, thus reducing wear and friction.
Experimental Protocols
The following are standard methods for evaluating the anti-wear and extreme-pressure properties of lubricating fluids.
This test evaluates the anti-wear properties of a lubricant under sliding contact.
Objective: To determine the relative wear-preventive characteristics of a lubricant formulation containing this compound compared to a baseline lubricant.
Apparatus:
-
Four-Ball Wear Test Machine
-
Microscope with calibrated measuring scale
-
Test Balls (AISI E-52100 steel, 12.7 mm diameter)
-
Test Oil Cup
-
Heater and Temperature Controller
Procedure:
-
Thoroughly clean the test balls, test oil cup, and locking ring with a suitable solvent and dry them.
-
Clamp three of the steel balls securely in the test oil cup.
-
Pour the test lubricant (base oil with a specified concentration of this compound) into the cup to a level at least 3 mm above the top of the balls.
-
Place the fourth ball in the chuck of the test machine.
-
Assemble the test cup into the machine.
-
Apply the specified load (e.g., 147 N or 392 N) and start the motor.
-
Maintain the lubricant temperature at 75°C and the rotational speed at 1200 rpm for 60 minutes.
-
After the test, disassemble the apparatus, clean the three lower balls, and measure the wear scar diameters (WSD) on each ball using the microscope.
-
Calculate the average WSD. A smaller WSD indicates better anti-wear performance.
This test determines the load-carrying properties of a lubricant, specifically the Weld Point and Load-Wear Index.
Objective: To determine the extreme-pressure properties of a lubricant formulation containing this compound.
Apparatus:
-
Four-Ball Extreme-Pressure Tester
-
Microscope with calibrated measuring scale
-
Test Balls (AISI E-52100 steel, 12.7 mm diameter)
-
Test Oil Cup
Procedure:
-
Prepare the apparatus and lubricant sample as described in the ASTM D4172 protocol.
-
Conduct a series of 10-second tests at progressively increasing loads.
-
After each run, measure the wear scar diameters on the three stationary balls.
-
Weld Point: The lowest applied load at which the rotating ball welds to the stationary balls.
-
Load-Wear Index (LWI): A measure of the lubricant's ability to prevent wear at high loads. It is calculated from the wear scar diameters obtained in the tests leading up to the weld point.
Data Presentation
Quantitative results should be summarized in tables for clear comparison.
Table 1: Anti-Wear Properties (ASTM D4172)
| Lubricant Formulation | Test Load (N) | Test Duration (min) | Temperature (°C) | Average Wear Scar Diameter (mm) |
| Base Oil | 392 | 60 | 75 | |
| Base Oil + 0.5% p-DCB | 392 | 60 | 75 | |
| Base Oil + 1.0% p-DCB | 392 | 60 | 75 | |
| Base Oil + 2.0% p-DCB | 392 | 60 | 75 |
Table 2: Extreme-Pressure Properties (ASTM D2783)
| Lubricant Formulation | Weld Point (kgf) | Load-Wear Index (LWI) |
| Base Oil | ||
| Base Oil + 0.5% p-DCB | ||
| Base Oil + 1.0% p-DCB | ||
| Base Oil + 2.0% p-DCB |
Safety and Handling Precautions
CRITICAL: this compound is a hazardous substance with significant health and environmental risks.
-
Hazards: Causes serious eye irritation, is suspected of causing cancer, and is very toxic to aquatic life with long-lasting effects. It is also a potential skin irritant and may cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. All handling should be done in a well-ventilated area or under a chemical fume hood.
-
Handling: Avoid breathing dust/fumes. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated place.
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations. Avoid release to the environment.
Consult the Safety Data Sheet (SDS) for this compound for complete safety information before commencing any experimental work.
References
Application Notes: 1,4-Dichlorobenzene as a Standard for Environmental Analysis
Introduction
1,4-Dichlorobenzene (p-DCB), a crystalline solid with a characteristic mothball-like odor, is a synthetic chemical widely used as a pesticide, deodorant, and in the production of other chemicals.[1][2] Its prevalence in various consumer products leads to its release into the environment, where it is frequently detected in air, water, and soil, making it a significant environmental analyte.[3][4] Due to its potential health effects, including being classified as a possible human carcinogen by the International Agency for Research on Cancer (IARC), regulatory bodies like the U.S. Environmental Protection Agency (EPA) have established methods for its monitoring in environmental matrices.[5]
Physicochemical Properties and Environmental Fate
This compound is a volatile organic compound (VOC) with moderate vapor pressure and low water solubility. These properties contribute to its partitioning into the atmosphere and its amenability to analysis by purge and trap techniques. In the environment, it can undergo atmospheric photo-oxidation and volatilization. While it can biodegrade under certain conditions, it can also persist in anaerobic sediments and groundwater. Its moderate octanol/water partition coefficient suggests a potential for bioaccumulation in aquatic organisms.
Application as an Analytical Standard
The consistent physicochemical properties of this compound, its environmental relevance, and its commercial availability in high purity (≥99%) make it an ideal candidate for use as an analytical standard. In environmental analysis, it serves several critical functions:
-
Calibration Standard: Used to create calibration curves to quantify the concentration of this compound in unknown samples.
-
Matrix Spike Standard: Added to environmental samples before extraction and analysis to assess the efficiency of the analytical method in a specific sample matrix.
-
Surrogate Standard: A deuterated form, such as this compound-d4, is often used as a surrogate. Surrogates are added to every sample, standard, and blank to monitor the performance of the entire analytical process, from sample preparation to instrumental analysis.
Certified reference materials of this compound are available from various suppliers, ensuring the accuracy and traceability of environmental measurements.
Protocols: Analysis of this compound in Water by Purge and Trap GC/MS (Based on EPA Method 524.2)
This protocol outlines the determination of this compound in drinking water, groundwater, and surface water using purge and trap gas chromatography/mass spectrometry (GC/MS).
1.0 Scope and Application
This method is applicable for the identification and quantification of this compound and other volatile organic compounds in aqueous samples. The typical concentration range for this method is from approximately 0.5 µg/L to 200 µg/L.
2.0 Principle of the Method
Volatile organic compounds, including this compound, are purged from a water sample by bubbling an inert gas through it. The purged compounds are then trapped on a sorbent tube. After purging is complete, the sorbent tube is heated and backflushed with the inert gas to desorb the trapped analytes into a gas chromatograph (GC) for separation. The separated compounds are then detected by a mass spectrometer (MS).
3.0 Reagents and Standards
-
Reagent Water: Purified water free of interfering analytes.
-
Methanol: Purge and trap grade, for preparing standard solutions.
-
Standard Stock Solution: A certified standard solution of this compound in methanol.
-
Surrogate Standard Stock Solution: A certified standard solution of this compound-d4 in methanol.
-
Internal Standard Stock Solution: A certified standard solution of a suitable internal standard (e.g., fluorobenzene) in methanol.
-
Hydrochloric Acid (HCl): For sample preservation.
4.0 Sample Collection, Preservation, and Handling
-
Collect water samples in 40-mL glass vials with Teflon-lined septa.
-
Ensure no air bubbles are trapped in the vial.
-
Preserve the samples by adding a few drops of HCl to adjust the pH to <2.
-
Store samples at 4°C and analyze within 14 days.
5.0 Experimental Workflow Diagram
Caption: Experimental workflow for the analysis of this compound in water.
6.0 Instrumentation and Operating Conditions
-
Purge and Trap System:
-
Purge Gas: Helium at 40 mL/min
-
Purge Time: 11 minutes
-
Desorb Time: 4 minutes
-
Desorb Temperature: 250°C
-
Trap: Vocarb 3000 or equivalent
-
-
Gas Chromatograph:
-
Column: 30 m x 0.25 mm ID, 1.4 µm film thickness DB-624 or equivalent
-
Oven Program: 35°C for 5 min, ramp to 200°C at 10°C/min, hold for 5 min
-
Injector Temperature: 200°C
-
Carrier Gas: Helium
-
-
Mass Spectrometer:
-
Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 35-300 amu
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
7.0 Calibration
-
Prepare a series of calibration standards by diluting the stock standard solution in reagent water. A typical calibration range is 0.5, 1, 5, 10, 20, 50, and 100 µg/L.
-
Spike each calibration standard with the internal standard and surrogate standard.
-
Analyze each calibration standard and generate a calibration curve by plotting the response factor against the concentration. The correlation coefficient (r²) should be ≥ 0.995.
8.0 Quality Control
A robust quality control protocol is essential for reliable environmental analysis.
Caption: Key quality control checks for this compound analysis.
-
Method Blank: An aliquot of reagent water carried through the entire analytical process. It should not contain this compound above the method detection limit.
-
Laboratory Control Sample (LCS): A reagent water sample spiked with a known concentration of this compound. The recovery should be within established control limits (e.g., 70-130%).
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a field sample spiked with a known concentration of this compound. Used to assess matrix effects and method precision.
-
Surrogate Recovery: The recovery of this compound-d4 should be within 70-130% for each sample.
-
Internal Standard Response: The area of the internal standard should be within ±30% of the average area in the calibration standards.
9.0 Data Presentation
The following tables summarize typical quantitative data for the analysis of this compound using purge and trap GC/MS.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₄Cl₂ | |
| Molecular Weight | 147.00 g/mol | |
| Appearance | Colorless to white crystalline solid | |
| Odor | Mothball-like | |
| Melting Point | 52-54 °C | |
| Boiling Point | 173-174 °C | |
| Water Solubility | 79 mg/L at 25°C | |
| Vapor Pressure | 1.03 mmHg at 25°C | |
| Log Kₒw | 3.4 |
Table 2: Typical Method Performance Data for this compound in Water
| Parameter | Typical Value | Reference |
| Method Detection Limit (MDL) | 0.02 - 0.5 µg/L | |
| Practical Quantitation Limit (PQL) | 0.5 - 1.0 µg/L | |
| Calibration Range | 0.5 - 100 µg/L | |
| Recovery (LCS) | 70 - 130 % | |
| Relative Percent Difference (MS/MSD) | < 20 % | |
| Surrogate Recovery | 70 - 130 % |
Table 3: Example Concentrations of this compound in Environmental Samples
| Matrix | Concentration Range | Reference |
| Ambient Air (Canada) | 0.22 - 2.94 µg/m³ (mean) | |
| Surface Water (Canada) | Not detected - 0.13 µg/L | |
| Groundwater (Minnesota, USA) | Most samples < 1 µg/L | |
| Drinking Water (Minnesota, USA) | < 1% of samples detected, max 4.6 µg/L | |
| Industrial Effluents (Canada) | 0.002 - 9.4 µg/L |
References
- 1. glsciences.eu [glsciences.eu]
- 2. 1,4 Dichlorobenzene | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Table 7-2, Analytical Methods for Determining Dichlorobenzenes in Environmental Samples - Toxicological Profile for Dichlorobenzenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
Application Notes and Protocols for Studying the Sublimation of 1,4-Dichlorobenzene
Introduction
1,4-Dichlorobenzene (p-DCB) is a crystalline organic solid at room temperature, recognized by its characteristic strong, penetrating odor.[1][2] It is widely utilized as a moth repellent, space deodorant for restrooms and refuse containers, and as a fumigant for controlling molds and mildew.[1][3][4] The effectiveness of p-DCB in these applications is directly dependent on its property of sublimation, the direct transition from a solid to a gas phase. Understanding the thermodynamics and kinetics of this process is crucial for optimizing product formulation, predicting product lifespan, and assessing environmental fate and exposure risks.
These application notes provide detailed experimental protocols for the quantitative study of this compound sublimation, primarily focusing on two robust analytical techniques: the Knudsen Effusion Method for determining vapor pressure and enthalpy of sublimation, and Thermogravimetric Analysis (TGA) for measuring the rate of sublimation. These methods are intended for use by researchers, scientists, and professionals in drug development and chemical manufacturing.
Physicochemical and Sublimation Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for the design and interpretation of sublimation experiments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₆H₄Cl₂ | |
| Molecular Weight | 147.00 g/mol | |
| CAS Number | 106-46-7 | |
| Appearance | Colorless to white crystalline solid | |
| Odor | Characteristic mothball-like odor | |
| Melting Point | 52-54 °C | |
| Boiling Point | 173 °C | |
| Density | 1.241 g/mL at 25 °C | |
| Solubility | Practically insoluble in water; soluble in ethanol, ether, benzene, chloroform. | |
| Volatility | Readily sublimes at room temperature. |
The sublimation of a solid is governed by its vapor pressure and the enthalpy of sublimation (ΔHsub). The vapor pressure is the pressure exerted by the vapor in thermodynamic equilibrium with its solid phase at a given temperature. The enthalpy of sublimation is the heat required to transform one mole of a substance from the solid to the gaseous state.
Table 2: Vapor Pressure of this compound
| Temperature (°C) | Vapor Pressure (Pa) | Vapor Pressure (mmHg) | Reference(s) |
| 25 | 90 | 0.675 | |
| 25 | 137.32 | 1.03 |
Table 3: Enthalpy of Sublimation (ΔHsub) of this compound
| Enthalpy of Sublimation (kJ/mol) | Temperature Range (K) | Reference(s) |
| 62.8 - 65.7 | 258 - 313 |
Experimental Protocols
Protocol 1: Determination of Vapor Pressure and Enthalpy of Sublimation using the Knudsen Effusion Method
The Knudsen effusion method is a highly reliable technique for measuring low vapor pressures of solids. It is based on measuring the rate of mass loss of a sample that effuses through a small orifice into a high-vacuum environment. The rate of mass loss is directly proportional to the vapor pressure.
In a heated, sealed cell (the Knudsen cell) containing the sample, a state of equilibrium is established between the solid and vapor phases. The cell has a small, well-defined orifice through which the vapor can effuse into a surrounding vacuum chamber. The rate of mass loss ( dm/dt ) is measured by a sensitive microbalance and is related to the vapor pressure (P) by the Knudsen-Hertz-Langmuir equation:
P = ( dm/dt ) * (1/A) * sqrt(2πRT/M)
where:
-
P is the vapor pressure
-
dm/dt is the rate of mass loss
-
A is the area of the orifice
-
R is the ideal gas constant
-
T is the absolute temperature
-
M is the molar mass of the effusing vapor
The enthalpy of sublimation can then be determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.
-
Knudsen Effusion Apparatus with a high-precision microbalance (e.g., a Vapor Pressure Analyzer).
-
Knudsen cell with a calibrated orifice (typically made of platinum or titanium).
-
High-vacuum system (rotary and turbomolecular pumps) capable of reaching pressures below 1 x 10-5 Torr.
-
Temperature controller and furnace or incubator.
-
This compound, ≥99% purity.
-
Analytical balance for initial sample weighing.
-
Sample Preparation: Ensure the this compound sample is of high purity. If necessary, purify by recrystallization or sublimation.
-
Cell Loading: Accurately weigh the Knudsen cell. Place a small amount (e.g., 10-50 mg) of the this compound sample into the cell and reweigh to determine the initial sample mass.
-
Assembly: Carefully assemble the Knudsen cell and place it within the vacuum chamber, connected to the microbalance.
-
Evacuation: Evacuate the system to a high vacuum (e.g., < 1 x 10-5 Torr).
-
Temperature Equilibration: Set the desired temperature for the experiment. Allow sufficient time for the cell and sample to reach thermal equilibrium.
-
Mass Loss Measurement: Open the orifice shutter and begin recording the mass of the cell as a function of time. A constant rate of mass loss indicates that steady-state effusion has been achieved.
-
Data Collection: Continue recording the mass loss for a sufficient period to obtain a reliable slope ( dm/dt ).
-
Temperature Variation: Repeat steps 5-7 at several different temperatures (e.g., in 5 °C increments) below the melting point of this compound.
-
For each temperature, plot the mass of the sample versus time. The slope of the linear portion of this graph gives the rate of mass loss ( dm/dt ).
-
Calculate the vapor pressure (P) at each temperature using the Knudsen-Hertz-Langmuir equation.
-
To determine the enthalpy of sublimation (ΔHsub), plot ln(P) versus 1/T. According to the Clausius-Clapeyron equation, this plot should be linear.
-
The slope of the line is equal to -ΔHsub/R. Therefore, ΔHsub can be calculated as: ΔHsub = -slope * R.
Caption: Workflow for the Knudsen Effusion Method.
Protocol 2: Determination of Sublimation Rate using Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time. It is a straightforward method for determining the rate of sublimation under controlled atmospheric and temperature conditions.
A small sample of this compound is placed in a sample pan connected to a microbalance within a furnace. The sample is heated, and its mass is continuously monitored. For sublimation studies, an isothermal method is often employed, where the sample is held at a constant temperature below its melting point, and the mass loss due to sublimation is recorded over time. The rate of sublimation is determined directly from the slope of the mass vs. time curve.
-
Thermogravimetric Analyzer (TGA) with a sensitive microbalance.
-
TGA sample pans (e.g., aluminum or platinum).
-
Inert purge gas (e.g., dry nitrogen).
-
This compound, ≥99% purity.
-
Instrument Calibration: Calibrate the TGA for mass and temperature according to the manufacturer's instructions.
-
Sample Preparation: Place a small, accurately weighed amount (e.g., 5-10 mg) of this compound into a TGA sample pan. Distribute the sample evenly to ensure a consistent surface area.
-
Loading: Place the sample pan into the TGA furnace.
-
Purging: Purge the furnace with an inert gas (e.g., nitrogen at 20-50 mL/min) to provide a controlled, non-reactive atmosphere.
-
Isothermal Program: Set the TGA to rapidly heat the sample to the desired isothermal temperature (e.g., 35 °C, 40 °C, 45 °C) and then hold at that temperature for a specified duration (e.g., 60-120 minutes).
-
Data Acquisition: Record the sample mass, temperature, and time throughout the experiment.
-
Multiple Temperatures: Repeat the experiment at several different isothermal temperatures to study the temperature dependence of the sublimation rate.
-
For each isothermal experiment, plot the percentage mass loss versus time.
-
The rate of sublimation (in %/min or mg/min) is the slope of the linear portion of the mass loss vs. time curve.
-
The activation energy for sublimation can be determined by plotting the natural logarithm of the sublimation rate (ln(rate)) versus the reciprocal of the absolute temperature (1/T). The slope of this Arrhenius plot is equal to -Ea/R, where Ea is the activation energy and R is the gas constant.
Caption: Workflow for TGA Sublimation Analysis.
Conclusion
The protocols outlined in these application notes provide robust and reliable methods for the quantitative characterization of this compound sublimation. The Knudsen effusion method is ideal for the precise determination of thermodynamic properties such as vapor pressure and enthalpy of sublimation. Thermogravimetric analysis offers a more direct and accessible method for measuring the kinetic aspect of sublimation, i.e., the sublimation rate. The data generated from these experiments are critical for the development and quality control of products containing this compound and for understanding its environmental behavior.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C6H4Cl2 | CID 4685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fact sheet: this compound — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 4. This compound: Properties, Applications, and Safety in the Chemical Industry_Chemicalbook [chemicalbook.com]
Application of 1,4-Dichlorobenzene in Material Science: Synthesis of Polyphenylene Sulfide (PPS)
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,4-Dichlorobenzene (p-DCB) is a chlorinated aromatic compound that serves as a key monomer in the synthesis of polyphenylene sulfide (PPS), a high-performance, semi-crystalline thermoplastic polymer.[1][2] PPS is renowned for its exceptional thermal stability, inherent flame retardancy, excellent chemical resistance, and good mechanical properties, making it a valuable material in various demanding applications, including automotive components, electronics, and industrial coatings.[3][4][5] The polymer consists of alternating para-phenylene units and sulfide linkages. This document provides detailed application notes and experimental protocols for the synthesis of PPS using this compound.
Principle of Synthesis
The synthesis of PPS from this compound is typically achieved through a nucleophilic aromatic substitution reaction, specifically a polycondensation reaction. The process involves the reaction of this compound with a sulfur source, most commonly sodium sulfide (Na₂S), in a polar aprotic solvent at elevated temperatures. N-methyl-2-pyrrolidone (NMP) is a widely used solvent for this reaction due to its high boiling point and its ability to dissolve both the reactants and the growing polymer chains. The overall chemical reaction can be represented as follows:
n Cl-C₆H₄-Cl + n Na₂S → [-C₆H₄-S-]n + 2n NaCl
Data Presentation
The properties of the resulting polyphenylene sulfide are highly dependent on the synthesis conditions. The following tables summarize the influence of key reaction parameters on the final polymer characteristics.
Table 1: Effect of Curing Temperature and Time on Polyphenylene Sulfide Properties
| Curing Temperature (°C) | Curing Time (min) | Melt Flow Index (g/10 min) | Degree of Crystallinity | Heat Deflection Temperature |
| 245 | 10 | < 100 | Highest | Highest |
| 245 | 30 | < 100 | Lower | Lower |
| 245 | 60 | < 100 | Lower | Lower |
| 245 | 120 | < 100 | Lower | Lower |
| 260 | 10 | < 100 | Highest | Highest |
| 260 | 30 | < 100 | Lower | Lower |
| 260 | 60 | < 100 | Lower | Lower |
| 260 | 120 | < 100 | Lower | Lower |
Note: Data compiled from studies on the effect of post-synthesis curing on PPS properties. The initial Melt Flow Index before curing was ~700 g/10 min.
Table 2: General Properties of Unfilled Polyphenylene Sulfide
| Property | Value |
| Melting Point (°C) | 280 |
| Glass Transition Temperature (°C) | 85-93 |
| Tensile Strength (MPa) | 50-80 |
| Flexural Modulus (GPa) | 3.8-4.2 |
| Elongation at Yield (%) | 1-4 |
| Rockwell M Hardness | 70-85 |
| Shore D Hardness | 90-95 |
| Heat of Fusion (J/g) | 112 |
| Degree of Crystallinity (%) | 30-45 |
Note: The properties of PPS can be significantly altered by the incorporation of fillers such as glass fiber, carbon fiber, and PTFE.
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of Polyphenylene Sulfide
This protocol describes a typical lab-scale synthesis of PPS from this compound and sodium sulfide.
Materials:
-
This compound (p-DCB)
-
Sodium sulfide (Na₂S) (anhydrous or hydrated)
-
N-methyl-2-pyrrolidone (NMP)
-
Deionized water
-
Methanol
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Condenser
-
Nitrogen inlet and outlet
-
Heating mantle with temperature controller
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Preparation of the Reaction Mixture: In a three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add sodium sulfide and N-methyl-2-pyrrolidone. If using hydrated sodium sulfide, a dehydration step is necessary. This can be achieved by heating the mixture to distill off the water.
-
Inert Atmosphere: Purge the reaction flask with dry nitrogen for at least 30 minutes to create an inert atmosphere. Maintain a gentle flow of nitrogen throughout the reaction.
-
Addition of Monomer: Once the sodium sulfide is dehydrated and the system is under an inert atmosphere, add this compound to the reaction mixture.
-
Polymerization: Heat the reaction mixture to the desired polymerization temperature, typically between 200°C and 230°C for a preliminary polycondensation stage. The reaction is then often heated to a higher temperature, around 240°C to 270°C, for the final polycondensation. The reaction time can vary from a few hours to over 24 hours, depending on the desired molecular weight.
-
Precipitation and Washing: After the polymerization is complete, cool the reaction mixture to room temperature. The polymer will precipitate out of the solution. The crude polymer is then collected by filtration. To remove residual solvent, unreacted monomers, and inorganic salts (primarily NaCl), the polymer should be washed thoroughly. This is typically done by suspending the polymer in hot deionized water and stirring, followed by filtration. This washing step may be repeated multiple times. A final wash with methanol can also be performed.
-
Drying: Dry the purified polyphenylene sulfide polymer in a vacuum oven at a temperature below its melting point until a constant weight is achieved.
Protocol 2: Purification of Polyphenylene Sulfide
The purification of the synthesized PPS is crucial to obtain a high-performance material. Residual salts and low molecular weight oligomers can negatively impact the thermal and mechanical properties.
Procedure:
-
Water Washing: The crude polymer is first washed with hot deionized water to remove the bulk of the sodium chloride byproduct and other water-soluble impurities. This is typically done by creating a slurry of the polymer in water, heating and stirring for a period, and then filtering. This process is repeated until the conductivity of the wash water is low.
-
Solvent Washing: To remove residual NMP and low molecular weight oligomers, the polymer can be washed with a suitable organic solvent in which the polymer is insoluble at the washing temperature.
-
Acid and Base Washing (Optional): In some cases, a dilute acid wash followed by a dilute base wash can be employed to remove specific impurities.
-
Drying: The purified polymer is thoroughly dried in a vacuum oven.
Protocol 3: Characterization of Polyphenylene Sulfide
Techniques:
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.
-
Differential Scanning Calorimetry (DSC): To determine the melting temperature (Tm) and glass transition temperature (Tg) of the polymer.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the chemical structure of the polymer by identifying the characteristic absorption bands of the phenylene and sulfide groups.
-
X-ray Diffraction (XRD): To determine the crystallinity of the polymer.
-
Mechanical Testing: To evaluate the tensile strength, flexural modulus, and other mechanical properties of the polymer according to standard ASTM methods.
Visualizations
Diagram 1: Chemical Synthesis of Polyphenylene Sulfide
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,4-Dichlorobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1,4-dichlorobenzene synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent industrial method for synthesizing this compound (p-DCB) is the electrophilic chlorination of benzene or chlorobenzene.[1][2][3] This reaction is typically carried out using a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), which facilitates the substitution of hydrogen atoms on the benzene ring with chlorine.[4][5]
Q2: What are the primary challenges in achieving a high yield of this compound?
A2: The primary challenges in synthesizing this compound with a high yield are:
-
Isomer Formation: The chlorination of benzene produces a mixture of ortho- (1,2-), meta- (1,3-), and para- (1,4-) dichlorobenzene isomers. Conventional processes often yield a para/ortho (p/o) ratio of approximately 3/2.
-
Formation of Byproducts: Over-chlorination can lead to the formation of trichlorobenzenes and other more highly chlorinated benzenes, which reduces the yield of the desired dichlorobenzene product.
-
Isomer Separation: The separation of the this compound isomer from the other isomers, particularly the meta-isomer, is difficult due to their very close boiling points.
Q3: How can the selectivity for this compound be improved?
A3: Improving the selectivity for this compound can be achieved through several strategies:
-
Catalyst Selection: The choice of catalyst is crucial. While ferric chloride is common, other catalysts and co-catalysts can enhance para-selectivity. For instance, using a catalyst system of ferric chloride with elemental sulfur as a cocatalyst has been shown to improve the p/o ratio. Zeolite catalysts, specifically ammonium ion-exchanged zeolite L, have also been employed to increase selectivity for the para-isomer.
-
Reaction Conditions: Optimizing reaction parameters such as temperature and reactant ratios is key. For example, specific temperature ranges can favor the formation of the para-isomer.
-
Vapor-Phase Chlorination: A vapor-phase process with sequential pulsing of reactants over a catalyst bed has been shown to produce a product with a very high para/ortho ratio.
Q4: What methods can be used to separate this compound from its isomers?
A4: Due to the small differences in boiling points among dichlorobenzene isomers, simple distillation is often ineffective for complete separation. More advanced techniques are required:
-
Fractional Crystallization: This method takes advantage of the significantly higher melting point of this compound (53.5 °C) compared to its ortho- and meta-isomers, which are liquid at room temperature.
-
Extractive Distillation: This involves the use of an aprotic polar solvent to alter the relative volatilities of the isomers, allowing for their separation by distillation.
-
Bromination-Debromination: A chemical method where the isomer mixture is brominated. The resulting bromodichlorobenzenes have more distinct boiling points and can be separated by distillation. The desired isomer is then recovered by debromination.
Troubleshooting Guide
Problem 1: Low para/ortho isomer ratio in the product mixture.
| Potential Cause | Recommended Solution |
| Suboptimal catalyst system. | Consider using a mixed catalyst system, such as FeCl₃ with a sulfur-based co-catalyst, which has been shown to improve the p/o ratio. Alternatively, explore the use of shape-selective catalysts like zeolites. |
| Inappropriate reaction temperature. | Optimize the reaction temperature. Studies have shown that specific temperature ranges can influence isomer distribution. A systematic variation of the reaction temperature should be performed to find the optimal condition for your specific setup. |
| Inefficient mixing of reactants. | Ensure vigorous and efficient stirring of the reaction mixture to maintain homogeneity and consistent reaction conditions throughout the reactor. |
Problem 2: Significant formation of trichlorobenzene and other higher chlorinated byproducts.
| Potential Cause | Recommended Solution |
| High chlorine to benzene/chlorobenzene ratio. | Carefully control the stoichiometry of the reactants. The molar ratio of chlorine to the aromatic substrate should be optimized to favor dichlorination without promoting further chlorination. |
| Extended reaction time. | Monitor the reaction progress using techniques like Gas Chromatography (GC). The reaction should be stopped once the optimal conversion to dichlorobenzene is achieved to prevent the formation of higher chlorinated species. |
| High catalyst activity or concentration. | Reduce the catalyst loading. A lower catalyst concentration can decrease the rate of over-chlorination. |
Problem 3: Difficulty in isolating pure this compound from the isomer mixture.
| Potential Cause | Recommended Solution |
| Ineffective separation technique. | If fractional distillation is insufficient, employ fractional crystallization, taking advantage of the higher melting point of the para-isomer. For larger scales or higher purity requirements, consider extractive distillation or a chemical separation method like bromination-debromination. |
| Presence of eutectic mixtures. | In cases where crystallization yields a eutectic mixture, a multi-step purification process involving both crystallization and another technique like extractive distillation may be necessary. |
Experimental Protocols
Protocol 1: Chlorination of Benzene using Ferric Chloride Catalyst
-
Reactor Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube for chlorine. The outlet of the condenser should be connected to a trap to neutralize excess chlorine and HCl gas.
-
Reactant Charging: Charge the flask with benzene and a catalytic amount of anhydrous ferric chloride (typically 0.1 to 4 wt% relative to the benzene).
-
Reaction Initiation: Begin stirring and gently heat the mixture to the desired reaction temperature (e.g., 40-60 °C).
-
Chlorine Gas Introduction: Introduce a controlled flow of chlorine gas into the reaction mixture through the gas inlet tube.
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing them by Gas Chromatography (GC) to determine the relative amounts of benzene, chlorobenzene, and dichlorobenzene isomers.
-
Reaction Termination: Once the desired conversion is achieved, stop the flow of chlorine gas and cool the reaction mixture to room temperature.
-
Work-up: Wash the reaction mixture with water and then with a dilute solution of sodium bicarbonate to remove the catalyst and any remaining acid. Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
-
Purification: Isolate the this compound from the crude product mixture by fractional crystallization or another appropriate separation technique.
Visualizations
Caption: Reaction pathway for the chlorination of benzene.
Caption: General experimental workflow for synthesis and purification.
References
Technical Support Center: Separation of Dichlorobenzene Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of 1,4-dichlorobenzene from its isomers, primarily 1,2-dichlorobenzene (ortho-dichlorobenzene) and 1,3-dichlorobenzene (meta-dichlorobenzene).
Physical Properties of Dichlorobenzene Isomers
A mixture of the three dichlorobenzene isomers is commonly produced by the chlorination of chlorobenzene or the dichlorination of benzene in the presence of a Lewis acid catalyst like iron(III) chloride.[1] The significant differences in their physical properties, particularly melting and boiling points, are exploited for their separation.[2][3][4]
| Property | 1,2-Dichlorobenzene (ortho) | 1,3-Dichlorobenzene (meta) | This compound (para) |
| Molecular Formula | C₆H₄Cl₂ | C₆H₄Cl₂ | C₆H₄Cl₂ |
| Molecular Weight | 147.00 g/mol | 147.00 g/mol | 147.00 g/mol |
| Physical State at RT | Colorless liquid | Colorless liquid | White crystalline solid |
| Melting Point | -17.0 °C | -24.8 °C | 53.1 °C |
| Boiling Point | 180.5 °C | 173.0 °C | 174.1 °C |
| Dipole Moment | Non-zero | Non-zero | Zero |
Caption: Comparative physical properties of dichlorobenzene isomers.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers found in a this compound mixture?
A1: The most common isomers present in a crude this compound mixture are 1,2-dichlorobenzene (ortho-dichlorobenzene) and 1,3-dichlorobenzene (meta-dichlorobenzene).[5] These positional isomers have the same molecular formula but differ in the arrangement of the two chlorine atoms on the benzene ring.
Q2: What is the most effective method for purifying this compound?
A2: Fractional crystallization is the most effective and common laboratory method for purifying this compound. This is due to its significantly higher melting point (53.1 °C) compared to its ortho (-17.0 °C) and meta (-24.8 °C) isomers, which are liquids at room temperature.
Q3: Can fractional distillation be used to separate all three isomers?
A3: Fractional distillation can be used to effectively separate the ortho-isomer (boiling point 180.5 °C) from the meta and para isomers, which have very close boiling points (173.0 °C and 174.1 °C, respectively). Separating the meta and para isomers from each other by simple fractional distillation is challenging due to this small difference in boiling points.
Q4: How can I check the purity of my separated this compound?
A4: The purity of the separated isomers can be determined using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). These methods can effectively separate and quantify the different isomers in a sample. Additionally, the melting point of the purified this compound can be measured; a sharp melting point close to 53.1 °C indicates high purity.
Troubleshooting Guides
Fractional Crystallization of this compound
Issue 1: Low yield of this compound crystals.
-
Possible Cause: Too much solvent was used, preventing the solution from becoming saturated upon cooling.
-
Solution: Concentrate the mother liquor by carefully evaporating some of the solvent and then attempt to recrystallize.
-
Possible Cause: The cooling process was too rapid, leading to the formation of small, impure crystals or preventing crystallization altogether.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Possible Cause: The final cooling temperature was not low enough.
-
Solution: Ensure the solution is thoroughly chilled in an ice-water bath to maximize crystal precipitation.
Issue 2: The purified this compound has a low melting point or a broad melting range.
-
Possible Cause: The crystals were not washed properly, leaving residual mother liquor containing impurities on their surface.
-
Solution: Wash the collected crystals with a small amount of ice-cold recrystallization solvent.
-
Possible Cause: The cooling process was too fast, causing the ortho and meta isomers to be trapped within the crystal lattice of the this compound.
-
Solution: Redissolve the crystals in a minimal amount of hot solvent and allow them to recrystallize slowly.
Issue 3: The mixture "oils out" instead of forming crystals.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the solute, causing the solute to melt before it dissolves.
-
Solution: Add a small amount of a co-solvent in which the this compound is less soluble to lower the overall boiling point of the solvent system. Alternatively, use a lower-boiling point solvent.
Fractional Distillation for o-Dichlorobenzene Separation
Issue 1: Poor separation of the ortho-isomer.
-
Possible Cause: The distillation column has low efficiency.
-
Solution: Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, Vigreux indentations).
-
Possible Cause: The distillation rate is too high.
-
Solution: Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established within the column. Maintain a slow and steady distillation rate.
-
Possible Cause: The reflux ratio is too low.
-
Solution: Increase the reflux ratio to improve the separation efficiency.
Issue 2: The temperature at the still head is fluctuating.
-
Possible Cause: Uneven heating of the distillation flask.
-
Solution: Ensure the heating mantle is in good contact with the flask and that the heating is consistent. Use a stirring bar in the distillation flask to ensure even boiling.
-
Possible Cause: The distillation is proceeding too quickly.
-
Solution: Reduce the heating rate to maintain a stable temperature gradient in the column.
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Crystallization from Ethanol
Objective: To purify solid this compound from a mixture containing its liquid isomers by recrystallization.
Materials:
-
Crude dichlorobenzene mixture
-
Ethanol (95% or absolute)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude dichlorobenzene mixture in an Erlenmeyer flask. For every 10 grams of the mixture, start by adding 20-30 mL of ethanol.
-
Heating: Gently heat the mixture to boiling while stirring to dissolve the solid this compound. If the solid does not completely dissolve, add small portions of hot ethanol until a clear solution is obtained at the boiling point. Avoid adding a large excess of solvent.
-
Slow Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the mouth of the flask to prevent solvent evaporation. Crystals of this compound should start to form as the solution cools.
-
Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the crystallization of this compound.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any adhering mother liquor containing the ortho and meta isomers.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator.
-
Analysis: Determine the melting point of the purified crystals and, if desired, analyze the purity by GC or HPLC.
Protocol 2: Separation of o-Dichlorobenzene by Fractional Distillation
Objective: To separate the higher-boiling 1,2-dichlorobenzene from a mixture of dichlorobenzene isomers.
Materials:
-
Crude dichlorobenzene mixture
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle
-
Boiling chips or a magnetic stirrer
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus. Place the crude dichlorobenzene mixture and a few boiling chips into the round-bottom flask.
-
Heating: Begin heating the flask gently.
-
Equilibration: As the mixture begins to boil, observe the vapor rising through the fractionating column. Adjust the heating rate to maintain a slow and steady distillation rate (approximately 1-2 drops per second of distillate).
-
Fraction Collection:
-
First Fraction: Collect the initial distillate, which will be enriched in the lower-boiling meta and para isomers, up to a temperature of approximately 175 °C.
-
Intermediate Fraction: As the temperature begins to rise more steeply, change the receiving flask to collect an intermediate fraction.
-
Ortho-Dichlorobenzene Fraction: When the temperature stabilizes at the boiling point of o-dichlorobenzene (around 180 °C), collect this fraction in a clean receiving flask.
-
-
Shutdown: Stop the distillation before the distillation flask goes to dryness.
-
Analysis: Analyze the purity of the collected ortho-dichlorobenzene fraction using GC or HPLC.
Visualizations
Caption: Workflow for separating dichlorobenzene isomers.
Caption: Troubleshooting common crystallization issues.
References
Technical Support Center: Stabilizing 1,4-Dichlorobenzene in Aqueous Solutions for Experimental Testing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the preparation and stabilization of 1,4-dichlorobenzene (1,4-DCB) in aqueous solutions for various testing applications.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to prepare stable aqueous solutions of this compound?
A1: The primary challenges in preparing stable aqueous solutions of this compound stem from its inherent physicochemical properties:
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Low Aqueous Solubility: 1,4-DCB is a hydrophobic compound with very low solubility in water, typically around 79-81.3 mg/L at 25°C.[1][2]
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High Volatility: It has a relatively high vapor pressure and sublimes at room temperature, leading to significant losses from open or poorly sealed systems.[3][4] This volatility can lead to inconsistent concentrations over the course of an experiment.
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Tendency to Precipitate: Due to its low solubility, 1,4-DCB can easily precipitate out of solution if the concentration exceeds its solubility limit, especially with temperature fluctuations.
Q2: What are the main approaches to increase the aqueous solubility of this compound?
A2: The two primary methods to enhance the solubility of 1,4-DCB in aqueous media are the use of cosolvents and surfactants.
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Cosolvents: Water-miscible organic solvents can be added to the aqueous phase to increase the solubility of hydrophobic compounds like 1,4-DCB.[5] Commonly used cosolvents include methanol, ethanol, and acetone.
-
Surfactants: Surfactants can form micelles in aqueous solutions that encapsulate hydrophobic molecules like 1,4-DCB, effectively increasing their apparent solubility.
Q3: How can I minimize the loss of this compound due to volatilization during my experiments?
A3: Due to its high volatility, it is crucial to work in a closed system to prevent the loss of this compound. This includes using sealed containers for stock solutions and test vessels, minimizing headspace, and avoiding vigorous agitation that can promote volatilization. For toxicity testing, it is recommended to use vessels with minimal headspace and to ensure a tight seal.
Troubleshooting Guide
| Problem | Possible Causes | Troubleshooting Steps |
| Precipitate forms in the aqueous solution. | - The concentration of 1,4-DCB exceeds its solubility limit in the aqueous medium. - Temperature fluctuations are causing a decrease in solubility. - The cosolvent concentration is too low. | - Ensure the target concentration does not exceed the known solubility of 1,4-DCB in your specific water/cosolvent mixture. - Maintain a constant temperature for your solutions. - Increase the percentage of the cosolvent in your aqueous solution. - Filter the solution to remove undissolved particles before use. |
| Inconsistent or decreasing concentrations of 1,4-DCB over time. | - Loss of 1,4-DCB due to volatilization from the solution. - Adsorption of 1,4-DCB to the surfaces of the container. - Degradation of 1,4-DCB. | - Use sealed containers with minimal headspace. - Prepare fresh solutions regularly. - Consider using glass containers, as 1,4-DCB may adsorb to some plastics. - Store solutions in a cool, dark place to minimize degradation. |
| Difficulty dissolving the 1,4-DCB crystals. | - Insufficient mixing or sonication. - The particle size of the 1,4-DCB is too large. | - Use a magnetic stirrer or sonicator to aid dissolution. - Gently warm the solution (be mindful of increased volatility). - Use a fine powder of 1,4-DCB to increase the surface area for dissolution. |
| Formation of a film on the surface of the solution. | - The solubility limit has been exceeded, and the excess 1,4-DCB is coming out of solution. | - This is a strong indication of supersaturation. The solution should be prepared again at a lower concentration or with a higher percentage of cosolvent. |
Experimental Protocols
Protocol 1: Preparation of a Saturated Aqueous Solution of this compound
This protocol is based on the principles outlined in OECD Guideline 105 for testing of chemicals.
Materials:
-
This compound (analytical grade)
-
Deionized water
-
Glass flasks with stoppers
-
Magnetic stirrer and stir bars
-
Constant temperature water bath or incubator
-
Centrifuge or filtration apparatus (e.g., glass fiber filter)
Procedure:
-
Add an excess amount of this compound to a glass flask. The excess is to ensure that saturation is reached.
-
Add a known volume of deionized water to the flask.
-
Stopper the flask tightly to prevent volatilization.
-
Place the flask on a magnetic stirrer in a constant temperature environment (e.g., 25°C) and stir for at least 24 hours to ensure equilibrium is reached.
-
After 24 hours, stop stirring and allow the solution to stand for another 24 hours at the same constant temperature to allow undissolved material to settle.
-
Carefully separate the aqueous phase from the excess this compound. This can be done by centrifugation or filtration. Ensure that no solid particles are carried over.
-
The resulting clear supernatant is your saturated aqueous solution of this compound. The concentration should be determined using a suitable analytical method (e.g., GC-MS).
Protocol 2: Preparation of a this compound Aqueous Solution using a Cosolvent
This protocol provides a general guideline for preparing a solution of a specific concentration using a cosolvent.
Materials:
-
This compound (analytical grade)
-
Methanol (or other suitable water-miscible solvent)
-
Deionized water
-
Volumetric flasks
-
Magnetic stirrer and stir bars
Procedure:
-
Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a known volume of methanol in a volumetric flask. This will be your concentrated stock solution.
-
Calculate the Required Volume: Determine the volume of the stock solution needed to achieve the desired final concentration in your aqueous test solution.
-
Prepare the Final Solution: In a volumetric flask, add the calculated volume of the stock solution.
-
Dilute with Water: Slowly add deionized water to the flask while gently stirring to bring the solution to the final desired volume. Ensure the final concentration of the cosolvent is kept to a minimum, ideally below 1% (v/v), to avoid solvent-induced toxicity in biological tests.
-
Stopper the flask and mix thoroughly.
Quantitative Data
The following tables summarize the solubility of this compound in water and provide an illustrative example of how cosolvents can affect its solubility.
Table 1: Solubility of this compound in Water at Different Temperatures
| Temperature (°C) | Solubility (mg/L) | Reference |
| 20 | 105 | |
| 25 | 79 - 81.3 |
Table 2: Illustrative Example of the Effect of a Cosolvent on the Solubility of a Hydrophobic Compound
| Cosolvent | Volume Fraction of Cosolvent (%) | Predicted Solubility Increase (relative to pure water) |
| Methanol | 1 | ~1.5x |
| Methanol | 5 | ~5x |
| Ethanol | 1 | ~1.6x |
| Ethanol | 5 | ~6x |
Visualizations
References
- 1. This compound | C6H4Cl2 | CID 4685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. oehha.ca.gov [oehha.ca.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Fact sheet: this compound — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 5. This compound | 106-46-7 [chemicalbook.com]
Technical Support Center: Overcoming Low Solubility of 1,4-Dichlorobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low solubility of 1,4-Dichlorobenzene in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a crystalline solid that is practically insoluble in water but is soluble in a variety of organic solvents. Its solubility is significantly influenced by the polarity of the solvent and the temperature. It is very soluble in non-polar and moderately polar organic solvents such as benzene, chloroform, carbon disulfide, acetone, and ethanol.[1][2]
Q2: How does temperature affect the solubility of this compound?
A2: The solubility of this compound in most solvents, including water, increases with a rise in temperature.[3] For instance, its solubility in water sees a noticeable increase as the temperature is elevated. This principle can be utilized to dissolve the compound at a higher temperature and subsequently use the saturated or supersaturated solution upon cooling, though care must be taken to avoid precipitation.
Q3: What are the most effective organic solvents for dissolving this compound?
A3: Based on available data, this compound exhibits high solubility in several common organic solvents. The following table summarizes its solubility in various solvents.
| Solvent | Temperature (°C) | Solubility ( g/100g of Solvent) |
| Water | 20 | ~0.008 |
| Water | 25 | 0.0076 |
| Water | 30 | ~0.0093 |
| Water | 50 | ~0.0173 |
| Ethanol | - | Very Soluble |
| Acetone | - | Very Soluble |
| Benzene | - | Soluble |
| Chloroform | - | Soluble |
| Diethyl Ether | - | Soluble |
| Carbon Disulfide | - | Soluble |
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and use of this compound in experimental settings.
Issue 1: this compound fails to dissolve completely in the chosen solvent.
Possible Causes & Solutions:
-
Insufficient Solvent Volume: The amount of solvent may be inadequate to dissolve the given quantity of this compound at the current temperature.
-
Solution: Gradually add more solvent while stirring until the solid is fully dissolved.
-
-
Inappropriate Solvent Choice: The selected solvent may have low solvating power for this compound.
-
Solution: Refer to the solubility data table and select a more suitable solvent. If working in an aqueous system, consider using co-solvents or surfactants.
-
-
Low Temperature: The solubility of this compound is lower at colder temperatures.
-
Solution: Gently warm the solution while stirring. Be mindful of the solvent's boiling point and the thermal stability of other components in your experiment.
-
Issue 2: Precipitate forms unexpectedly from a previously clear solution.
Possible Causes & Solutions:
-
Temperature Fluctuation: A decrease in temperature can cause a saturated or supersaturated solution to precipitate.
-
Solution: Re-warm the solution to redissolve the precipitate. If the experiment requires a lower temperature, you may need to work with a more dilute solution or use a different solvent system.
-
-
Change in Solvent Composition: The addition of another reagent or solvent that is a poor solvent for this compound can induce precipitation.
-
Solution: When adding anti-solvents, do so slowly and with vigorous stirring to control the precipitation process. Consider if the chosen anti-solvent is appropriate for your desired outcome (e.g., crystallization vs. amorphous precipitation).
-
-
Evaporation of Solvent: Over time, evaporation of the solvent can increase the concentration of this compound beyond its solubility limit.
-
Solution: Work in a closed or sealed system to minimize solvent evaporation. If some evaporation is unavoidable, you may need to periodically add fresh solvent to maintain the desired concentration.
-
Experimental Protocols to Enhance Solubility
For experiments requiring higher concentrations of this compound than achievable in a single solvent, the following methods can be employed.
Co-solvency
The use of a co-solvent can significantly enhance the solubility of this compound in a primary solvent, particularly in aqueous solutions. A common approach is to use a water-miscible organic solvent as a co-solvent.
Objective: To prepare a solution of this compound in a water/ethanol mixture.
Materials:
-
This compound
-
Ethanol (95% or absolute)
-
Distilled or deionized water
-
Magnetic stirrer and stir bar
-
Volumetric flasks and graduated cylinders
Procedure:
-
Determine the desired final concentration of this compound and the target solvent composition (e.g., 50:50 ethanol:water).
-
Dissolve the this compound in the co-solvent first. Weigh the required amount of this compound and dissolve it completely in the calculated volume of ethanol in a beaker with stirring.
-
Gradually add the primary solvent. Slowly add the required volume of water to the ethanol solution while continuously stirring. The slow addition helps to avoid localized supersaturation and precipitation.
-
Observe for any precipitation. If the solution remains clear, the desired concentration is achieved. If cloudiness or a precipitate forms, you may need to adjust the solvent ratio (increase the proportion of ethanol) or reduce the final concentration of this compound.
Micellar Solubilization using Surfactants
Surfactants can form micelles in solution that encapsulate hydrophobic molecules like this compound, effectively increasing their apparent solubility in aqueous media.
Objective: To prepare an aqueous solution of this compound using a non-ionic surfactant like Triton X-100.
Materials:
-
This compound
-
Triton X-100
-
Distilled or deionized water
-
Magnetic stirrer and stir bar
-
Volumetric flasks
Procedure:
-
Prepare a stock solution of the surfactant. Prepare an aqueous solution of Triton X-100 at a concentration well above its critical micelle concentration (CMC). The CMC of Triton X-100 is approximately 0.2-0.9 mM. A 1% (w/v) solution is a common starting point.
-
Add this compound. Add the desired amount of this compound to the surfactant solution.
-
Stir to facilitate solubilization. Stir the mixture vigorously for an extended period (several hours to overnight) at a constant temperature. The encapsulation of this compound within the micelles is a dynamic process and requires time to reach equilibrium.
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Filter if necessary. If any undissolved solid remains, filter the solution to obtain a clear micellar solution of this compound.
Inclusion Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
Objective: To prepare an aqueous solution of this compound using β-cyclodextrin.
Materials:
-
This compound
-
β-cyclodextrin
-
Distilled or deionized water
-
Magnetic stirrer and stir bar
-
Mortar and pestle (optional, for kneading method)
Procedure (Co-precipitation Method):
-
Prepare a saturated solution of β-cyclodextrin. Dissolve β-cyclodextrin in water with stirring. Gentle heating can aid dissolution.
-
Prepare a solution of this compound. Dissolve the this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or acetone).
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Mix the solutions. Slowly add the this compound solution to the β-cyclodextrin solution with vigorous stirring. A precipitate of the inclusion complex should form.
-
Isolate the complex. Collect the precipitate by filtration and wash it with a small amount of cold water or the organic solvent used to remove any uncomplexed material.
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Dry the complex. Dry the isolated inclusion complex, which can then be dissolved in water to achieve a higher concentration of this compound than is possible with the free compound.[4]
Visualizing Experimental Workflows and Logic
The following diagrams illustrate the decision-making process and workflows for addressing the low solubility of this compound.
Caption: Experimental workflow for dissolving this compound.
Caption: Logical troubleshooting for this compound dissolution issues.
References
Technical Support Center: 1,4-Dichlorobenzene Storage and Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 1,4-Dichlorobenzene to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: this compound should be stored in a cool, dry, and well-ventilated area.[1][2][3] It is crucial to keep it away from heat sources, open flames, and sources of ignition.[1][4] The recommended storage temperature is between 15°C and 25°C (59°F and 77°F). Containers should be tightly sealed and properly labeled.
Q2: What are the primary factors that can cause the degradation of this compound during storage?
A2: The primary factors that can lead to the degradation of this compound are exposure to incompatible materials, elevated temperatures, and, to a lesser extent, light. It is a combustible solid and can be flammable when exposed to heat or flame. While stable at room temperature in closed containers, its stability can be compromised by contact with strong oxidizing agents, strong acids, aluminum, and its alloys.
Q3: Can this compound degrade via sublimation?
A3: Yes, this compound readily sublimes at room temperature, meaning it transitions directly from a solid to a gas. This is not a chemical degradation but a physical loss of the material. Proper storage in tightly sealed containers is essential to minimize loss due to sublimation.
Q4: Is this compound susceptible to photodegradation?
A4: Direct photodegradation of this compound by sunlight is not expected to be a significant issue as it does not absorb light at wavelengths greater than 290 nm. However, photolysis can be induced in aqueous solutions under specific laboratory conditions, for example, with the use of UV lamps.
Q5: What are the known degradation pathways for this compound?
A5: Besides physical loss through sublimation, this compound can undergo chemical degradation through several pathways:
-
Oxidation: Can be oxidized at elevated temperatures over a catalyst or through electrochemical oxidation.
-
Hydrolysis: Can undergo hydrolysis at high temperatures and pressures.
-
Biodegradation: Certain microorganisms can degrade this compound, typically initiating the process with a dioxygenase enzyme.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Noticeable loss of solid material over time. | Sublimation due to improper storage. | Ensure the container is tightly sealed and stored in a cool environment as per the recommended storage conditions. |
| Discoloration or change in the appearance of the solid. | Potential contamination or reaction with the container material. | Verify the compatibility of the storage container. This compound can attack some forms of plastics, rubber, and coatings. Transfer to an appropriate container if necessary (e.g., glass). |
| Presence of a strong, unexpected odor upon opening the storage area. | A leak in the container leading to sublimation and release of vapor. | Inspect the container for any damage or improper sealing. If a leak is detected, handle the material in a well-ventilated area and transfer it to a new, secure container. |
| Analytical results show the presence of impurities not in the original specification. | Chemical degradation due to exposure to incompatible substances or conditions. | Review the storage environment for proximity to strong oxidizing agents, strong acids, or aluminum. Ensure the storage temperature has not exceeded the recommended range. |
Quantitative Data
Vapor Pressure of this compound
| Temperature (°C) | Vapor Pressure (mmHg) |
| 25 | 1.03 |
Enthalpy of Sublimation
| Temperature Range (K) | Enthalpy of Sublimation (kJ/mol) |
| 258 - 313 | 63.2 - 65.3 |
Note: The sublimation rate is dependent on temperature, surface area, and airflow. To minimize sublimation, store in a tightly sealed container at the lower end of the recommended temperature range.
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography (GC)
This protocol is based on EPA Method 8021B for the analysis of aromatic volatile organic compounds.
Objective: To determine the purity of a this compound sample and identify potential volatile degradation products.
Instrumentation:
-
Gas chromatograph (GC) equipped with a photoionization detector (PID) and/or an electrolytic conductivity detector (ELCD).
-
Capillary column suitable for volatile organic compounds analysis (e.g., 1% SP-1000 on Carbopack B or equivalent).
Reagents:
-
High-purity helium (carrier gas).
-
This compound standard of known purity.
-
Suitable solvent for sample dilution (e.g., methanol, hexane).
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the this compound sample and dissolve it in a known volume of a suitable solvent to prepare a stock solution. Prepare a series of dilutions for calibration.
-
GC Conditions:
-
Injector Temperature: 200°C
-
Detector Temperature: 250°C
-
Carrier Gas Flow Rate: Set according to the column manufacturer's recommendation (e.g., 1-2 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 150°C at a rate of 10°C/minute.
-
Hold at 150°C for 5 minutes.
-
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample and standards into the GC.
-
Data Analysis: Identify the this compound peak based on the retention time of the standard. Calculate the purity by comparing the peak area of the sample to the calibration curve generated from the standards. Analyze for any additional peaks that may indicate degradation products.
Protocol 2: Stability Study under Accelerated Conditions
This protocol is adapted from the principles outlined in the ICH Q1A(R2) guideline for stability testing.
Objective: To evaluate the stability of this compound under accelerated temperature and humidity conditions.
Materials:
-
Stability chamber capable of maintaining controlled temperature and humidity.
-
Appropriate storage containers (e.g., sealed glass vials).
-
Analytical instrumentation for purity assessment (e.g., GC or HPLC).
Procedure:
-
Sample Preparation: Place accurately weighed samples of this compound into individual, properly labeled containers.
-
Storage Conditions: Place the samples in a stability chamber set to accelerated conditions, for example, 40°C ± 2°C and 75% RH ± 5% RH.
-
Testing Schedule: Withdraw samples for analysis at specified time points (e.g., 0, 1, 3, and 6 months).
-
Analysis: At each time point, analyze the sample for purity and the presence of degradation products using a validated analytical method, such as the GC protocol described above.
-
Data Evaluation: Compare the results over time to the initial (time 0) analysis. A significant change is defined as a failure to meet the established purity specification.
Visualizations
Caption: Troubleshooting workflow for suspected this compound degradation.
Caption: Experimental workflow for a this compound stability study.
References
Technical Support Center: Optimizing Microbial Breakdown of 1,4-Dichlorobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the microbial breakdown of 1,4-Dichlorobenzene.
Frequently Asked Questions (FAQs)
Q1: Which microbial species are known to degrade this compound?
A1: Several bacterial species have been identified as capable of degrading this compound, primarily under aerobic conditions. These include strains of Pseudomonas, Alcaligenes, Xanthobacter flavus, and Sphingomonas haloaromaticamans.[1] Some anaerobic microbial consortia have also been shown to transform this compound through reductive dechlorination.[1]
Q2: What is the primary metabolic pathway for the aerobic breakdown of this compound?
A2: The aerobic degradation of this compound is typically initiated by a dioxygenase enzyme.[1][2] This enzyme incorporates both atoms of molecular oxygen into the aromatic ring, leading to the formation of a dihydrodiol. This intermediate is then dehydrogenated to form 3,6-dichlorocatechol. The catechol ring is subsequently cleaved, typically through an ortho-cleavage pathway, leading to intermediates that can enter central metabolic pathways.[2]
Q3: Can this compound be degraded anaerobically?
A3: Yes, under anaerobic conditions, this compound can be transformed via reductive dechlorination. This process involves the removal of chlorine atoms from the aromatic ring, with the contaminant serving as an electron acceptor. This is often carried out by mixed microbial communities, including halorespiring bacteria like Dehalococcoides and Dehalobacter.
Q4: Is this compound toxic to the degrading microorganisms?
A4: Yes, at high concentrations, this compound can be toxic to microorganisms, potentially inhibiting their growth and metabolic activity. It is important to determine the optimal substrate concentration for your specific microbial culture to avoid inhibitory effects.
Q5: What are the key environmental factors to consider for optimizing degradation?
A5: The key factors to optimize are temperature, pH, nutrient availability (especially nitrogen and phosphorus), and the concentration of this compound. The presence of oxygen is crucial for aerobic degradation.
Troubleshooting Guides
Problem 1: Low or no degradation of this compound is observed.
| Possible Cause | Suggested Solution |
| Sub-optimal environmental conditions | Verify that the pH, temperature, and nutrient levels in your culture medium are within the optimal range for the specific microbial strain being used. Refer to the data tables below for guidance. |
| Toxicity from high substrate concentration | Reduce the initial concentration of this compound. Consider a fed-batch or continuous culture system to maintain a low, non-inhibitory concentration. |
| Nutrient limitation | Ensure that the culture medium contains sufficient nitrogen, phosphorus, and other essential trace elements. A carbon-to-nitrogen-to-phosphorus (C:N:P) ratio of approximately 100:10:1 is a common starting point for aerobic biodegradation. |
| Lack of induction of degradative enzymes | Some microbial strains require exposure to the target compound or a suitable inducer to express the necessary degradative enzymes. Ensure that the cells have been appropriately acclimated. |
| Oxygen limitation (for aerobic degradation) | Increase the aeration rate or agitation speed in your bioreactor. For shake flask cultures, use baffled flasks and ensure adequate headspace. |
| Incorrect microbial strain or inoculum | Verify the identity and purity of your microbial culture. Ensure that the inoculum size is adequate for the starting concentration of the contaminant. |
Problem 2: Degradation starts but then stalls.
| Possible Cause | Suggested Solution |
| Accumulation of toxic intermediates | The metabolic pathway may be blocked, leading to the buildup of toxic intermediates like chlorocatechols. Analyze your culture for the presence of such intermediates using techniques like GC-MS or HPLC. If intermediates are detected, consider using a mixed microbial consortium with complementary metabolic capabilities. |
| Drastic pH change in the medium | The degradation of chlorinated compounds can lead to the release of protons, causing a decrease in pH. Monitor the pH of your culture and adjust as necessary using buffers or automated pH control. |
| Depletion of essential nutrients | As the microbial population grows, essential nutrients may become depleted. Supplement the culture with a concentrated nutrient solution. |
Problem 3: Inconsistent results between experiments.
| Possible Cause | Suggested Solution |
| Volatility of this compound | Due to its volatile nature, inconsistent dosing or loss from the system can lead to variable results. Use sealed reaction vessels and minimize headspace. When preparing stock solutions, do so in a well-ventilated area and ensure accurate measurements. |
| Variability in inoculum preparation | Standardize your inoculum preparation procedure, including the growth phase and cell density of the seed culture, to ensure consistency between experiments. |
| Contamination of the culture | Use strict aseptic techniques to prevent contamination of your microbial culture, which could affect the degradation of the target compound. |
Data Presentation
Table 1: Optimal Growth Conditions for Key this compound Degrading Bacteria
| Microorganism | Optimal Temperature (°C) | Optimal pH | Notes |
| Pseudomonas sp. | 37 | 6.0 | Based on growth of P. fluorescens. |
| Alcaligenes sp. | 37 | 7.0 | Based on degradation of engine oil. |
| Xanthobacter flavus | 30 | 6.0 - 7.1 | A pH drop from 7.1 to 6.0 was not inhibitory. |
Note: These values are indicative and may need to be optimized for specific strains and experimental conditions.
Table 2: Common Nutrient Media Composition
| Component | Concentration | Purpose |
| Minimal Salts Medium (MSM) | Varies | Provides essential minerals for microbial growth. |
| (NH₄)₂SO₄ | 1.0 g/L | Nitrogen source. |
| K₂HPO₄ | 1.0 g/L | Phosphorus source and buffer. |
| KH₂PO₄ | 0.5 g/L | Phosphorus source and buffer. |
| MgSO₄·7H₂O | 0.2 g/L | Source of magnesium and sulfur. |
| FeSO₄·7H₂O | 0.01 g/L | Source of iron. |
| Yeast Extract (optional) | 0.1 - 0.5 g/L | Provides vitamins and other growth factors. |
Experimental Protocols
1. Culturing of this compound Degrading Microorganisms
This protocol describes the general procedure for enriching and isolating microorganisms capable of degrading this compound.
-
Materials:
-
Environmental sample (e.g., contaminated soil, activated sludge)
-
Minimal Salts Medium (MSM) (see Table 2)
-
This compound (analytical grade)
-
Sterile culture flasks and petri dishes
-
Shaking incubator
-
-
Procedure:
-
Prepare sterile MSM in liquid and solid (with 1.5% agar) forms.
-
In a sterile flask, add a known amount of the environmental sample to the liquid MSM.
-
Add this compound as the sole carbon source. Due to its volatility, it can be supplied in the vapor phase by placing a small, open vial containing this compound crystals inside the sealed culture flask.
-
Incubate the flask at the desired temperature (e.g., 30°C) with shaking (e.g., 150 rpm).
-
After a period of incubation (e.g., 1-2 weeks), transfer a small aliquot of the culture to a fresh flask of MSM with this compound. Repeat this enrichment process several times.
-
To isolate pure cultures, spread a dilution of the enriched culture onto MSM agar plates and incubate in a sealed container with this compound vapor.
-
Pick individual colonies and re-streak onto fresh plates to ensure purity.
-
Isolated colonies can then be grown in liquid MSM with this compound for further characterization.
-
2. Analysis of this compound and its Metabolites by GC-MS
This protocol provides a general method for the extraction and analysis of this compound and its degradation products.
-
Materials:
-
Culture sample
-
Ethyl acetate or other suitable organic solvent
-
Anhydrous sodium sulfate
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Internal standard (e.g., this compound-d4)
-
-
Procedure:
-
Take a known volume of the culture sample.
-
Spike the sample with a known amount of the internal standard.
-
Perform a liquid-liquid extraction by adding the organic solvent and shaking vigorously.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Concentrate the extract to a small volume under a gentle stream of nitrogen.
-
Inject a small volume of the extract into the GC-MS.
-
The GC-MS is typically equipped with a capillary column (e.g., DB-5ms). The temperature program should be optimized to separate this compound from its potential metabolites.
-
The mass spectrometer is operated in scan mode to identify unknown metabolites and in selected ion monitoring (SIM) mode for quantification of the target compounds.
-
3. Quantification of Chloride Ion Release
This protocol describes a colorimetric method to measure the release of chloride ions, which is an indicator of this compound degradation.
-
Materials:
-
Culture supernatant (centrifuged to remove cells)
-
Mercuric thiocyanate solution
-
Ferric nitrate solution
-
Spectrophotometer
-
Chloride standard solutions
-
-
Procedure:
-
Prepare a standard curve using known concentrations of a chloride salt (e.g., NaCl).
-
To a known volume of the culture supernatant and each standard, add the mercuric thiocyanate solution. This will form mercuric chloride and release thiocyanate ions.
-
Add the ferric nitrate solution. The ferric ions will react with the thiocyanate ions to form a colored complex.
-
Measure the absorbance of the solution at the appropriate wavelength (typically around 480-500 nm).
-
Determine the concentration of chloride in the samples by comparing their absorbance to the standard curve.
-
Mandatory Visualizations
Caption: Aerobic degradation pathway of this compound.
Caption: General experimental workflow for this compound studies.
Caption: Troubleshooting decision tree for low degradation.
References
Interference of 1,4-Dichlorobenzene in spectroscopic analysis
Welcome to the technical support center for spectroscopic analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges during their experiments, with a special focus on potential interference from 1,4-Dichlorobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the expected spectroscopic signatures of this compound in common analytical techniques?
A1: this compound (p-DCB) presents distinct signals in NMR, Raman, and UV-Vis spectroscopy. In ¹H NMR, it typically shows a singlet in the aromatic region, as all four protons are chemically equivalent.[1][2] In Raman spectroscopy, it exhibits characteristic sharp peaks corresponding to its vibrational modes. Its UV-Vis spectrum is characterized by absorption bands in the ultraviolet region, originating from the electronic transitions of the benzene ring.
Q2: Can the solvent affect the ¹H NMR chemical shift of this compound?
A2: Yes, the choice of solvent can influence the chemical shift of this compound.[1] The polarity and aromaticity of the solvent can lead to variations in the shielding of the protons, causing slight shifts in the observed resonance frequency. For instance, the chemical shift can differ between solvents like chloroform (CDCl₃) and cyclohexane.[1]
Q3: Is this compound suitable as a reference standard?
A3: Due to its simple and clean ¹H NMR spectrum (a sharp singlet), this compound can be used as an internal standard for the quantification of other analytes in NMR spectroscopy, provided its signal does not overlap with signals from the analyte of interest. However, its volatility and potential for interference in other spectroscopic methods should be considered.
Troubleshooting Guides
This section provides structured guidance for identifying and mitigating interference from this compound in your spectroscopic analyses.
Issue 1: Unexpected peaks in the aromatic region of ¹H NMR spectrum.
Q: I am seeing a sharp singlet around 7.0-7.3 ppm in my ¹H NMR spectrum that does not correspond to my analyte. Could it be this compound?
A: It is possible. This compound gives a singlet in this region.[1] The exact chemical shift can vary depending on the solvent used.
Troubleshooting Workflow:
Corrective Actions:
-
Sample Purification: If the presence of this compound is confirmed and it interferes with your analysis, consider purifying your sample using techniques like column chromatography or recrystallization to remove the contaminant.
-
Solvent Selection: In some cases, changing the NMR solvent may shift the resonance of either your analyte or the this compound, potentially resolving the overlap.
Issue 2: Broad, overlapping absorbance bands in UV-Vis spectroscopy.
Q: My UV-Vis spectrum shows a broad absorbance that is obscuring the quantification of my analyte. I suspect contamination with this compound. How can I resolve this?
A: this compound absorbs in the UV region and can interfere with analytes that have overlapping absorption spectra.
Troubleshooting Workflow:
Corrective Actions:
-
Blank Subtraction: If the concentration of this compound is known and consistent across samples, a spectrum of the interferent at that concentration can be subtracted from the sample spectra.
-
Derivative Spectroscopy: Calculating the first or second derivative of the spectrum can help to resolve overlapping bands and allow for the quantification of the analyte.
-
Chromatographic Separation: Couple your UV-Vis spectrometer to a high-performance liquid chromatography (HPLC) system. This will separate the analyte from this compound before detection, eliminating the interference.
Data Presentation
The following tables summarize key spectroscopic data for this compound to aid in its identification.
Table 1: ¹H NMR Chemical Shifts of this compound in Various Solvents
| Solvent | Chemical Shift (ppm) |
| Neat | 7.070 |
| CDCl₃ | 7.255 |
| Cyclohexane | 7.201 |
| CCl₄ | Not specified |
Data sourced from ChemicalBook and SpectraBase.
Experimental Protocols
Protocol 1: Identification of this compound Contamination in a Sample by ¹H NMR Spectroscopy
Objective: To confirm the presence of this compound as a contaminant in a sample using the spiking method.
Materials:
-
NMR tube
-
Deuterated solvent (e.g., CDCl₃)
-
Sample suspected of contamination
-
This compound standard
-
Micropipette
Procedure:
-
Dissolve a known quantity of the sample in the deuterated solvent in an NMR tube.
-
Acquire a ¹H NMR spectrum of the sample. Note the chemical shift and integration of the suspected contaminant peak.
-
Prepare a standard solution of this compound in the same deuterated solvent.
-
Add a small, known volume (e.g., 1-5 µL) of the this compound standard solution to the NMR tube containing the sample.
-
Gently mix the contents of the NMR tube.
-
Acquire a second ¹H NMR spectrum.
-
Compare the two spectra. An increase in the intensity of the suspected peak, without the appearance of a new peak at a similar chemical shift, confirms the identity of the contaminant as this compound.
Protocol 2: Quantification of an Analyte in the Presence of this compound using HPLC-UV
Objective: To separate and quantify an analyte in a mixture containing this compound.
Materials:
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase suitable for separating the analyte and this compound
-
Sample mixture
-
Analyte standard
-
This compound standard
-
Solvent for sample and standard preparation
Procedure:
-
Method Development:
-
Inject the analyte standard and the this compound standard separately to determine their individual retention times and UV absorption maxima.
-
Optimize the mobile phase composition and flow rate to achieve baseline separation between the analyte and this compound.
-
-
Calibration:
-
Prepare a series of standard solutions of the analyte at known concentrations.
-
Inject each standard and record the peak area at the analyte's absorption maximum.
-
Construct a calibration curve by plotting peak area versus concentration.
-
-
Sample Analysis:
-
Dissolve the sample mixture in the mobile phase or a suitable solvent.
-
Inject the sample onto the HPLC system.
-
Monitor the chromatogram at the absorption maximum of the analyte.
-
-
Quantification:
-
Identify the peak corresponding to the analyte based on its retention time.
-
Integrate the peak area of the analyte.
-
Determine the concentration of the analyte in the sample by using the calibration curve.
-
References
Technical Support Center: Managing 1,4-Dichlorobenzene Volatility
This guide provides technical support for researchers, scientists, and drug development professionals working with 1,4-Dichlorobenzene. It offers troubleshooting advice and frequently asked questions (FAQs) to ensure safe and effective handling of this volatile compound in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with the volatility of this compound?
A1: The primary hazards stem from its tendency to sublime at room temperature, readily forming vapors.[1][2][3] Inhalation of these vapors can cause irritation to the eyes, nose, and throat.[3][4] More severe or prolonged exposure can lead to headaches, dizziness, and potential damage to the liver and nervous system. Furthermore, as a volatile organic compound (VOC), its vapors can accumulate in poorly ventilated areas, increasing the risk of exposure.
Q2: How can I minimize vapor exposure when handling solid this compound?
A2: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood. Use appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. When weighing or transferring the solid, do so expeditiously to minimize the time it is exposed to the open air. Keep containers tightly sealed when not in use.
Q3: What are the appropriate storage conditions for this compound to control its volatility?
A3: Store this compound in a cool, dry, and well-ventilated area away from heat and sources of ignition. The storage container should be tightly sealed to prevent the sublimation and escape of vapors. It should be stored separately from incompatible materials such as strong oxidizing agents.
Q4: Can the odor of this compound be used as a reliable indicator of hazardous vapor concentrations?
A4: No, relying on the mothball-like odor of this compound is not a reliable method for determining hazardous concentrations. Olfactory fatigue can occur, and the odor threshold can vary among individuals. Engineering controls and proper handling procedures are the most reliable ways to minimize exposure.
Troubleshooting Guides
Issue 1: Crystalline solid appears to be "disappearing" from the container over time.
-
Possible Cause: Sublimation due to improper storage. This compound readily transitions from a solid to a gas at room temperature.
-
Solution:
-
Ensure the container lid is tightly sealed and provides an airtight closure.
-
Store the container in a cool, designated area to reduce the rate of sublimation.
-
For long-term storage, consider using containers with PTFE-lined caps for a more secure seal.
-
Issue 2: Strong odor of this compound is noticeable in the laboratory.
-
Possible Cause 1: Improper handling procedures.
-
Solution: Review and reinforce standard operating procedures for handling volatile solids. Ensure all work with this compound is conducted within a chemical fume hood.
-
-
Possible Cause 2: A spill may have occurred.
-
Solution: Immediately alert laboratory personnel and follow established spill cleanup protocols. Use appropriate absorbent materials and PPE.
-
-
Possible Cause 3: Improper waste disposal.
-
Solution: Ensure all waste contaminated with this compound is disposed of in designated, sealed hazardous waste containers.
-
Issue 3: Inconsistent results in experiments involving this compound.
-
Possible Cause: Loss of material due to volatility during the experimental procedure.
-
Solution:
-
Minimize the exposure of the compound to the atmosphere during weighing and transfer by using enclosed balances or weighing boats with covers.
-
If heating is required, use a sealed reaction vessel with a condenser to prevent the escape of vapors.
-
Consider preparing solutions in a fume hood and keeping them covered as much as possible.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₄Cl₂ |
| Molecular Weight | 147.00 g/mol |
| Appearance | Colorless to white crystalline solid |
| Odor | Mothball-like |
| Melting Point | 52-54 °C |
| Boiling Point | 173-174 °C |
| Water Solubility | 0.076 g/L at 25°C |
| Vapor Density | 5.07 (vs air) |
Table 2: Vapor Pressure of this compound at Different Temperatures
| Temperature (°C) | Vapor Pressure (mm Hg) |
| 20 | 0.4 |
| 25 | 1.03 - 1.7 |
| 30 | 1.2 |
| 50 | 4.5 |
| 60 | 13 |
Experimental Protocols
Protocol 1: Standard Procedure for Weighing and Dispensing this compound
-
Preparation:
-
Ensure a chemical fume hood is operational and the sash is at the appropriate height.
-
Don all necessary PPE: safety goggles, nitrile gloves, and a lab coat.
-
Pre-label all receiving vessels.
-
-
Weighing:
-
Place a weighing paper or boat on an analytical balance inside the fume hood.
-
Tare the balance.
-
Briefly open the this compound container and, using a clean spatula, quickly transfer the desired amount to the weighing paper.
-
Immediately and tightly seal the stock container.
-
Record the weight.
-
-
Dispensing:
-
Carefully transfer the weighed solid into the receiving vessel.
-
If preparing a solution, add the solvent to the vessel inside the fume hood.
-
Seal the receiving vessel.
-
-
Cleanup:
-
Dispose of the weighing paper and any contaminated materials in the designated solid hazardous waste container.
-
Wipe down the spatula and the balance with an appropriate solvent-dampened cloth and dispose of the cloth in the hazardous waste.
-
Protocol 2: Procedure for a Reaction Involving Heating this compound
-
Setup:
-
Assemble the reaction apparatus (e.g., round-bottom flask, condenser, and heating mantle) inside a chemical fume hood.
-
Ensure all glassware joints are properly sealed.
-
-
Charging the Reactor:
-
Add the this compound and any other solid reagents to the reaction flask before attaching the condenser.
-
Add any liquid reagents through the top of the condenser.
-
-
Reaction:
-
Begin gentle heating and stirring.
-
Continuously monitor the reaction for any signs of pressure buildup or leaks.
-
Ensure a steady flow of coolant through the condenser to capture any sublimated or vaporized this compound.
-
-
Workup and Cleanup:
-
Allow the apparatus to cool completely to room temperature before dismantling.
-
Quench the reaction and perform extraction and purification steps within the fume hood.
-
Clean all glassware thoroughly. Dispose of all waste in the appropriate hazardous waste containers.
-
Mandatory Visualization
Caption: Workflow for Managing this compound Volatility.
References
Technical Support Center: Incompatibility of 1,4-Dichlorobenzene with Plastic Labware
For researchers, scientists, and drug development professionals, ensuring the integrity of experimental conditions is paramount. A frequently overlooked factor that can significantly impact results is the chemical compatibility of laboratory reagents with plastic labware. This guide provides detailed information on the incompatibility of 1,4-Dichlorobenzene with common laboratory plastics, offering troubleshooting advice and answers to frequently asked questions.
FAQs: Understanding the Risks
Q1: What is this compound and why is its compatibility with plastic labware a concern?
This compound (p-DCB) is a chlorinated aromatic hydrocarbon, often used as a solvent, fumigant, or in organic synthesis. Its chemical nature can cause significant damage to certain types of plastic labware, leading to equipment failure, contamination of samples, and inaccurate experimental results. The primary modes of interaction include chemical attack on the polymer chain, physical changes like swelling and dissolution, and environmental stress cracking[1].
Q2: Which common laboratory plastics are incompatible with this compound?
Based on available chemical resistance data, several common laboratory plastics exhibit poor to limited compatibility with this compound, particularly at elevated temperatures. These include:
-
Polypropylene (PP): Shows limited resistance.[2]
-
Polystyrene (PS): Generally not recommended for use with chlorinated solvents.
-
Polycarbonate (PC): Susceptible to attack, swelling, and stress cracking by chlorinated hydrocarbons.[3][4][5]
-
Polyvinyl Chloride (PVC): Can be attacked by aromatic and chlorinated hydrocarbons.
Polyethylene (PE) , especially high-density polyethylene (HDPE), generally shows better resistance to this compound at room temperature compared to other plastics. However, its resistance can decrease at higher temperatures.
Q3: What are the visible signs of incompatibility between this compound and plastic labware?
Visual inspection of your labware can often reveal signs of chemical incompatibility. Be vigilant for the following:
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Swelling or softening of the plastic.
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Crazing (the formation of a network of fine cracks on the surface).
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Cracking or becoming brittle.
-
Discoloration or clouding of the plastic.
-
Dissolution or a "gummy" texture.
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Leaching , which may not be visible but can be detected through analytical methods.
Q4: What are the potential consequences of using incompatible plastic labware with this compound in my experiments?
The use of incompatible labware can have several detrimental effects on your research:
-
Equipment Failure: The structural integrity of the labware can be compromised, leading to leaks, spills, or complete failure of containers, tubing, or other components.
-
Sample Contamination: Leaching of plasticizers, antioxidants, and other additives from the plastic into your sample can introduce impurities that may interfere with your analysis or biological assays.
-
Safety Hazards: Spills of this compound due to container failure can pose health risks to laboratory personnel.
Troubleshooting Guide
If you suspect an issue related to the incompatibility of this compound with your plastic labware, follow these steps to troubleshoot the problem.
dot
Caption: Troubleshooting workflow for identifying and resolving issues related to plastic labware incompatibility.
Quantitative Data Summary
The following tables summarize the general chemical resistance of common laboratory plastics to this compound. It is important to note that specific formulations of plastics can vary, and resistance can be affected by temperature, concentration, and exposure duration. Always test under your specific experimental conditions.
Table 1: Chemical Resistance of Common Plastics to this compound at Room Temperature (Approx. 20°C)
| Plastic Material | Abbreviation | General Resistance Rating | Expected Effects |
| Polypropylene | PP | Limited Resistance | Moderate effects such as swelling or some loss of strength may occur with prolonged contact. |
| Polyethylene (Low Density) | LDPE | Good to Limited Resistance | May be suitable for short-term use, but swelling and some loss of properties are possible. |
| Polyethylene (High Density) | HDPE | Good Resistance | Generally resistant to attack, but long-term exposure may cause some absorption. |
| Polystyrene | PS | Not Recommended | Prone to dissolution and severe degradation. |
| Polycarbonate | PC | Not Recommended | Susceptible to stress cracking, swelling, and dissolution. |
| Polytetrafluoroethylene | PTFE | Excellent Resistance | Highly resistant to a wide range of chemicals, including this compound. |
| Glass | N/A | Excellent Resistance | Inert to this compound. |
Table 2: Potential Leachables from Plastic Labware
| Plastic Material | Potential Leachables/Extractables | Analytical Techniques for Detection |
| Polypropylene (PP) | Antioxidants (e.g., Irganox), slip agents, phthalates. | Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) |
| Polyethylene (PE) | Aliphatic hydrocarbons, antioxidants, plasticizers. | GC-MS, HPLC |
| Polystyrene (PS) | Styrene monomer and oligomers, plasticizers. | GC-MS, HPLC |
| Polycarbonate (PC) | Bisphenol A (BPA), diphenyl carbonate, other monomers and additives. | HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS) |
Experimental Protocols
Protocol 1: Gravimetric Analysis for Material Swelling and Degradation (Based on ASTM D543)
Objective: To quantify the change in weight of a plastic material after exposure to this compound.
Materials:
-
Samples of the plastic labware (e.g., cut pieces of a container or tubing).
-
This compound.
-
Glass containers with inert lids (e.g., PTFE-lined).
-
Analytical balance.
-
Forceps.
-
Fume hood.
Procedure:
-
Cut at least three uniform pieces of the plastic material to be tested.
-
Clean the plastic samples with a non-aggressive solvent (e.g., isopropanol) and dry them thoroughly.
-
Accurately weigh each plastic sample to the nearest 0.1 mg and record the initial weight (W_initial).
-
Place each sample in a separate glass container.
-
In a fume hood, add a sufficient volume of this compound to completely immerse the samples.
-
Seal the containers and store them at the desired experimental temperature for a specified period (e.g., 24, 48, or 72 hours).
-
After the exposure time, carefully remove the samples from the solvent using forceps.
-
Quickly blot the samples with a lint-free cloth to remove excess surface liquid.
-
Immediately weigh the samples and record the final weight (W_final).
-
Calculate the percentage weight change using the formula: % Weight Change = ((W_final - W_initial) / W_initial) * 100
Interpretation: A significant increase in weight suggests absorption and swelling of the plastic, while a significant decrease may indicate dissolution.
dot
Caption: Workflow for determining material swelling and degradation via gravimetric analysis.
Protocol 2: Analysis of Leachables using Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and semi-quantify organic compounds that leach from plastic labware into this compound.
Materials:
-
The plastic labware .
-
High-purity this compound.
-
Glass container with an inert lid.
-
GC-MS system.
-
Appropriate vials for GC-MS analysis.
-
Internal standard (optional, for quantification).
Procedure:
-
Place a known surface area of the plastic material into a glass container.
-
Add a known volume of high-purity this compound.
-
Seal the container and incubate under conditions that mimic or are more aggressive than your experimental setup (e.g., elevated temperature, longer duration).
-
As a control, incubate a container with only the this compound under the same conditions.
-
After incubation, carefully transfer an aliquot of the this compound from the sample and control containers into GC-MS vials.
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If using an internal standard for semi-quantification, add it to both the sample and control vials.
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Analyze the samples using a suitable GC-MS method. The method will depend on the expected leachables but should include a broad scan range.
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Compare the chromatograms of the sample and the control. Identify peaks that are present in the sample but not in the control.
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Use the mass spectral library to tentatively identify the leached compounds.
Interpretation: The presence of additional peaks in the sample chromatogram indicates that compounds have leached from the plastic. The identity of these compounds can provide insight into the specific additives used in the plastic formulation.
By understanding the potential for incompatibility and implementing appropriate testing and material selection, researchers can safeguard the integrity of their experiments and ensure the reliability of their data. When in doubt, opting for glass or chemically resistant polymers like PTFE is the most prudent approach when working with this compound.
References
Technical Support Center: Enhancing 1,4-Dichlorobenzene Extraction from Soil
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of 1,4-dichlorobenzene (1,4-DCB) extraction from soil. The following information is designed to address specific issues that may be encountered during experimental procedures.
Comparison of Extraction Methods for this compound
Choosing the appropriate extraction method is critical for achieving high recovery and accurate quantification of this compound from soil samples. The selection depends on factors such as the required detection limits, sample throughput, and available instrumentation. Below is a summary of common extraction techniques with their typical operational parameters.
| Parameter | Soxhlet Extraction (EPA Method 3540C) | Accelerated Solvent Extraction (ASE®) (EPA Method 3545A) | Supercritical Fluid Extraction (SFE) | Purge-and-Trap (EPA Method 5035) |
| Principle | Continuous solid-liquid extraction with a cycling solvent. | Extraction with solvents at elevated temperatures and pressures. | Extraction using a supercritical fluid (typically CO2) as the solvent. | Purging of volatile compounds from a sample matrix with an inert gas. |
| Typical Solvent(s) | Dichloromethane/acetone (1:1), Hexane/acetone (1:1) | Dichloromethane, Acetone/hexane (1:1), Toluene/cyclohexane (7:3) | Supercritical CO2, often with a modifier like methanol or acetonitrile. | Methanol (for high-concentration samples), Water (for low-concentration samples) |
| Temperature | Boiling point of the solvent (e.g., ~40-70°C). | 100-140°C.[1] | 35-70°C. | 40°C for purging.[2] |
| Pressure | Atmospheric. | 1500-2000 psi.[1] | 250-350 bar (3625-5076 psi).[3] | Ambient during purging. |
| Extraction Time | 16-24 hours.[4] | 15-30 minutes. | 30-60 minutes. | ~11 minutes per sample. |
| Solvent Volume | 300-500 mL. | 15-40 mL. | Minimal organic solvent use. | 5-10 mL. |
| Automation | Manual or semi-automated. | Fully automated. | Fully automated. | Fully automated. |
| Throughput | Low. | High. | High. | High. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are protocols for the most common extraction techniques for this compound from soil.
Protocol 1: Soxhlet Extraction (Modified EPA Method 3540C)
This classical technique is often used as a benchmark for other extraction methods.
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Sample Preparation:
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Air-dry the soil sample to remove excess moisture or mix with anhydrous sodium sulfate to create a free-flowing powder.
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Weigh out approximately 10-20 g of the homogenized soil sample into a porous thimble.
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Add a known amount of a surrogate standard to the sample to monitor extraction efficiency.
-
-
Extraction:
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Place the thimble into the Soxhlet extractor.
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Add 300 mL of a 1:1 mixture of hexane and acetone to a round-bottom flask with a few boiling chips.
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Assemble the Soxhlet apparatus and heat the solvent to a gentle boil.
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Allow the extraction to proceed for 16-24 hours, ensuring a consistent cycling rate of 4-6 cycles per hour.
-
-
Concentration:
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After extraction, allow the apparatus to cool.
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Concentrate the extract to a final volume of 1-2 mL using a Kuderna-Danish (K-D) concentrator.
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The extract is now ready for cleanup and analysis by Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Protocol 2: Accelerated Solvent Extraction (ASE®) (Modified EPA Method 3545A)
ASE is a more rapid and automated alternative to Soxhlet extraction, using less solvent.
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Sample Preparation:
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Mix the soil sample with a drying agent like diatomaceous earth or sodium sulfate.
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Load the sample into an appropriate-sized extraction cell.
-
-
Extraction Parameters:
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Solvent: Dichloromethane or a 1:1 mixture of acetone and hexane.
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Temperature: 125°C.
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Pressure: 1500 psi.
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Static Time: 5-10 minutes per cycle.
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Number of Cycles: 2-3.
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Flush Volume: 60-70% of the cell volume.
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-
Collection and Concentration:
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The extract is automatically collected in a vial.
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If necessary, the extract can be concentrated further using a gentle stream of nitrogen.
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The final extract is ready for analysis.
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Protocol 3: Purge-and-Trap for Volatile Organics (Modified EPA Method 5035)
This method is specifically designed for volatile organic compounds like this compound and minimizes analyte loss during sample handling.
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Sample Collection and Preservation:
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Low Concentration Samples (<200 µg/kg): Collect a 5-gram soil sample using a coring device and place it into a pre-weighed 40-mL vial containing 5 mL of organic-free reagent water and a preservative like sodium bisulfate to achieve a pH ≤2.
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High Concentration Samples (>200 µg/kg): Place a 5-gram soil sample into a pre-weighed 40-mL vial containing 5 mL of methanol.
-
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Purging:
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The vial is placed in an automated sampler.
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The sample is heated to 40°C and purged with an inert gas (e.g., helium or nitrogen).
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The volatile compounds are carried by the gas stream onto an adsorbent trap.
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Desorption and Analysis:
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The trap is rapidly heated, and the analytes are desorbed and transferred to the GC or GC-MS for separation and detection.
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Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the key extraction protocols.
Troubleshooting Guide and FAQs
This section addresses common problems encountered during the extraction and analysis of this compound from soil.
Frequently Asked Questions (FAQs)
Q1: My recoveries for this compound are consistently low. What are the likely causes?
A1: Low recoveries for this compound are often due to its semi-volatile nature. Potential causes include:
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Analyte Loss During Sample Preparation: Improper sample handling, such as excessive air drying or grinding, can lead to volatilization. Using a closed-system extraction method like Purge-and-Trap (EPA Method 5035) is recommended to minimize these losses.
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Inefficient Extraction: The chosen solvent may not be optimal for your soil type. A mixture of polar and non-polar solvents, such as hexane/acetone, can improve extraction efficiency. For methods like ASE, ensure that the temperature and pressure are optimized.
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Incomplete Desorption (Purge-and-Trap): For some soil matrices, a single purge cycle may not be sufficient. Check the manufacturer's recommendations for your purge-and-trap system and consider optimizing the purge time and temperature.
Q2: I am observing significant variability between replicate samples. What could be the reason?
A2: High variability is often due to a non-homogeneous sample.
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Thorough Homogenization: Ensure that the soil sample is thoroughly mixed before taking subsamples for extraction.
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Consistent Sample Size: Use a consistent and representative sample size for each replicate.
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Matrix Effects: Variations in the soil matrix between subsamples can lead to inconsistent extraction efficiencies and analytical responses.
Q3: What are matrix effects, and how can I mitigate them in my analysis of this compound?
A3: Matrix effects are the alteration of the analytical signal of the target analyte by co-extracted, non-target compounds from the sample. This can lead to either signal suppression or enhancement, resulting in inaccurate quantification.
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Sample Cleanup: Use a cleanup step after extraction, such as passing the extract through a silica gel or Florisil® column, to remove interfering compounds.
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Matrix-Matched Calibration: Prepare your calibration standards in an extract from a blank soil sample that is similar to your test samples. This helps to compensate for matrix effects.
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Internal Standards: Use an isotopically labeled internal standard, such as this compound-d4, which will behave similarly to the native analyte during extraction and analysis, helping to correct for recovery and matrix effects.
Q4: Can I use older, archived soil samples for this compound analysis?
A4: While possible, it is not ideal. In aged soils, contaminants can become sequestered within the soil matrix, making them more difficult to extract. This can lead to an underestimation of the actual concentration. Methods like hot solvent extraction have been shown to be more effective than purge-and-trap for aged samples.
Q5: What are the key safety precautions when working with this compound and the associated solvents?
A5: this compound is considered a possible human carcinogen and can cause irritation to the skin, eyes, and respiratory tract. The organic solvents used in extraction are often flammable and toxic.
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Always work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Handle all solvents and standards with care, following all safety data sheet (SDS) recommendations.
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Dispose of all chemical waste according to your institution's hazardous waste disposal procedures.
References
Troubleshooting poor reproducibility in 1,4-Dichlorobenzene experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address poor reproducibility in experiments involving 1,4-Dichlorobenzene. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides & FAQs
This section is formatted in a question-and-answer style to directly address common issues encountered during this compound experiments.
Sample Preparation and Handling
Question: We are observing inconsistent concentrations in our this compound stock solutions. What could be the cause?
Answer: Inconsistent stock solution concentrations are often due to the high volatility of this compound.[1] At room temperature, it is a crystalline solid that readily sublimes.[2] To ensure consistency:
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Gravimetric Preparation: Prepare stock solutions gravimetrically instead of volumetrically.
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Solvent Choice: Use a low-volatility solvent in which this compound is highly soluble, such as methanol or acetonitrile. While it is soluble in ethanol and acetone, their higher volatility might contribute to concentration changes upon storage.[3]
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Temperature Control: Prepare solutions at a consistent, controlled temperature, ideally below ambient temperature, to minimize evaporation.
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Storage: Store stock solutions in tightly sealed, amber glass vials with minimal headspace to reduce sublimation and photodegradation. Storage at 4°C is recommended.
Question: Our calibration curves for this compound analysis are not linear. What are the potential reasons?
Answer: Non-linear calibration curves can arise from several factors related to sample preparation and handling:
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Evaporation: Due to its volatility, lower concentration standards may evaporate more rapidly, leading to a non-linear response. Prepare fresh standards regularly and keep them sealed and cooled.
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Adsorption: this compound can adsorb to plastic surfaces. Use glass or deactivated glassware for all sample and standard preparations. It is known to attack some forms of plastics, which can lead to sample loss and contamination.
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Inaccurate Dilutions: Ensure accurate serial dilutions by using calibrated pipettes and maintaining a consistent temperature.
Chromatographic Analysis (GC and HPLC)
Question: We are seeing significant peak tailing in our Gas Chromatography (GC) analysis of this compound. How can we resolve this?
Answer: Peak tailing in GC analysis of this compound can be caused by:
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Active Sites: Active sites in the GC inlet or column can interact with the chlorine atoms of the analyte.
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Solution: Use a deactivated inlet liner and a low-bleed, inert GC column. Regularly replace the liner and trim the first few centimeters of the column if contamination is suspected.
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Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column.
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Solution: Bake out the column at a high temperature (within its specified limits) to remove contaminants.
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Improper Column Installation: Incorrect installation can create dead volume.
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Solution: Ensure the column is installed correctly in the injector and detector according to the manufacturer's instructions.
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Question: Our High-Performance Liquid Chromatography (HPLC) analysis shows drifting retention times for this compound. What is the cause?
Answer: Drifting retention times in HPLC are a common issue and can be attributed to:
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Mobile Phase Composition: The most frequent cause of retention time drift is a change in the mobile phase composition.[4] Due to the volatility of organic solvents like acetonitrile or methanol, their proportion in the mobile phase can change over time due to evaporation.
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Solution: Prepare fresh mobile phase daily and keep the reservoir bottles capped. Use an in-line degasser to prevent bubble formation.[5]
-
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Column Temperature: Fluctuations in the column temperature will affect retention times.
-
Solution: Use a column oven to maintain a constant and consistent temperature.
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-
Column Equilibration: Insufficient column equilibration time before starting a sequence of analyses can lead to drifting retention times.
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Solution: Ensure the column is thoroughly equilibrated with the mobile phase until a stable baseline is achieved.
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Data Interpretation
Question: We observe "ghost peaks" in our blank injections following the analysis of high-concentration this compound samples. Why is this happening?
Answer: Ghost peaks are typically a result of carryover from a previous injection. Given the properties of this compound, this can occur through:
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Injector Contamination: Residual this compound can remain in the syringe or the injector port.
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Solution: Implement a rigorous syringe and injector cleaning protocol between injections, including multiple solvent washes.
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Adsorption: The analyte can adsorb to active sites in the system and then slowly desorb during subsequent runs.
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Solution: As mentioned previously, use deactivated liners and columns.
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Quantitative Data Summary
The following tables summarize key quantitative data for this compound to aid in experimental design and troubleshooting.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₄Cl₂ | |
| Molecular Weight | 147.00 g/mol | |
| Appearance | Colorless to white crystalline solid | |
| Melting Point | 52-54 °C | |
| Boiling Point | 173-174 °C | |
| Vapor Pressure | 1.03 mmHg at 25 °C | |
| Water Solubility | 79 mg/L at 25 °C | |
| Log Kₒw | 3.4 |
Table 2: Chromatographic Conditions for this compound Analysis
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | C18 reverse-phase (e.g., 150 mm x 4.6 mm, 5 µm) |
| Injector Temp. | 250 °C | N/A |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min | Isocratic or gradient |
| Carrier Gas | Helium at 1 mL/min | N/A |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | UV Detector (e.g., at 225 nm) |
| Mobile Phase | N/A | Acetonitrile/Water or Methanol/Water mixture |
| Flow Rate | N/A | 1.0 mL/min |
Experimental Protocols
Protocol 1: Preparation of this compound Standard Solutions
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Materials:
-
This compound (≥99% purity)
-
Methanol (HPLC grade)
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Class A volumetric flasks (glass)
-
Analytical balance
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Gastight syringes
-
-
Procedure for 1000 mg/L Stock Solution:
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Accurately weigh approximately 100 mg of this compound into a 100 mL glass volumetric flask.
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Record the exact weight.
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Add a small amount of methanol to dissolve the solid.
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Once dissolved, bring the volume up to the 100 mL mark with methanol.
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Stopper the flask and invert several times to ensure homogeneity.
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Calculate the exact concentration based on the recorded weight.
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Transfer to a tightly sealed amber glass vial and store at 4°C.
-
-
Procedure for Working Standards:
-
Perform serial dilutions of the stock solution using methanol in glass volumetric flasks to achieve the desired concentrations for the calibration curve.
-
Use gastight syringes for transferring small volumes to minimize evaporation.
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Prepare fresh working standards daily.
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Protocol 2: GC-MS Analysis of this compound in Water Samples
This protocol is based on general principles of EPA Method 624.
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Sample Preparation (Purge and Trap):
-
Collect water samples in 40 mL vials with zero headspace.
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Add a surrogate standard (e.g., this compound-d4) to each sample.
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Place the sample in the purging chamber of a purge and trap system.
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Purge the sample with an inert gas (e.g., helium) for a specified time (e.g., 11 minutes). The volatile this compound will be transferred to a sorbent trap.
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Heat the trap to desorb the analyte onto the GC column.
-
-
GC-MS Analysis:
-
Use a GC system equipped with a mass spectrometer and a capillary column suitable for volatile organic compounds (e.g., DB-5ms).
-
Set the GC oven temperature program (e.g., initial temperature of 35°C, hold for 2 minutes, then ramp to 200°C at 10°C/minute).
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The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of 35-300 amu.
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Identify this compound based on its retention time and characteristic mass spectrum (primary ions m/z 146, 148, 111).
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Quantify using an internal standard calibration method.
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Signaling Pathway and Experimental Workflow Diagrams
Caption: Metabolic pathway of this compound leading to detoxification or cellular toxicity.
Caption: A logical workflow for troubleshooting poor reproducibility in this compound experiments.
References
- 1. Cytochrome P450 catalyzed oxidation of monochlorobenzene, 1,2- and this compound in rat, mouse, and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,4 Dichlorobenzene | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 3. HEALTH EFFECTS - Toxicological Profile for Dichlorobenzenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. SOP for HPLC Analysis and Documentation | Pharmaguideline [pharmaguideline.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Minimizing Exposure Risks of 1,4-Dichlorobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing exposure risks associated with 1,4-Dichlorobenzene.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A1: this compound (p-DCB) is a colorless to white crystalline solid with a characteristic mothball-like odor.[1][2] It is a volatile substance that sublimes at room temperature.[3][4] The primary hazards associated with this compound include:
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Health Hazards: It can be harmful if inhaled, ingested, or absorbed through the skin.[1] Acute exposure can cause irritation to the eyes, nose, and throat, as well as headaches and dizziness. Chronic exposure may lead to damage of the liver, kidneys, and central nervous system.
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Carcinogenicity: The United States Department of Health and Human Services (DHHS) and the International Agency for Research on Cancer (IARC) have determined that p-DCB may reasonably be anticipated to be a carcinogen. It has been shown to cause kidney and liver cancer in animals.
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Flammability: It is a combustible solid, and its dust can form explosive mixtures with air. When heated to decomposition, it can produce toxic hydrogen chloride gas.
Q2: What are the occupational exposure limits for this compound?
A2: Several organizations have established occupational exposure limits for this compound to protect workers. These limits are summarized in the table below. It is crucial to note that NIOSH recommends limiting exposure to the lowest feasible concentration due to its carcinogenic potential.
Q3: What are the signs and symptoms of exposure to this compound?
A3: Symptoms of acute exposure can include irritation of the eyes, nose, and throat, coughing, wheezing, headaches, dizziness, and nausea. High-level acute exposure may also lead to difficulty breathing and an upset stomach. Chronic exposure can result in skin blotches and anemia. If you experience any of these symptoms, move to fresh air immediately and seek medical attention.
Q4: What personal protective equipment (PPE) should be used when handling this compound?
A4: Appropriate PPE is essential to minimize exposure. This includes:
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Gloves: Wear protective gloves made of materials like neoprene, nitrile, or PVC.
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Eye Protection: Chemical safety goggles are necessary to prevent eye contact.
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Respiratory Protection: A NIOSH-approved respirator with an appropriate filter for organic vapors should be used, especially when ventilation is inadequate.
-
Protective Clothing: Wear a lab coat or other protective clothing to prevent skin contact.
Troubleshooting Guides
Scenario 1: I can smell a strong mothball-like odor in the laboratory.
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Problem: This indicates the presence of this compound vapor in the air, potentially at a concentration that could be hazardous. The odor threshold for this compound can vary and may not be a reliable indicator of a safe concentration.
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Solution:
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Evacuate: Immediately leave the affected area.
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Ventilate: Increase ventilation in the area if it is safe to do so.
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Assess the Source: From a safe location, try to identify the source of the vapor. It could be an open container, a spill, or inadequate storage.
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Wear PPE: Before re-entering the area, ensure you are wearing the appropriate respiratory protection and other PPE.
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Clean-up: If there is a spill, follow the established spill cleanup procedures.
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Scenario 2: I have spilled a small amount of solid this compound on the benchtop.
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Problem: A spill of solid this compound can lead to inhalation of its vapor and dust, as well as potential skin contact.
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Solution:
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Alert Others: Inform your colleagues and the lab supervisor about the spill.
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Secure the Area: Cordon off the spill area to prevent others from being exposed.
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Wear PPE: Put on your gloves, safety goggles, and respirator.
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Clean-up:
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Gently sweep or scoop the solid material into a labeled, sealed waste container. Avoid creating dust.
-
Dampening the material with water may help to reduce dust generation.
-
Use a vacuum cleaner equipped with a HEPA filter if available.
-
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., soap and water) and dry it thoroughly.
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Dispose of Waste: Dispose of the waste and contaminated cleaning materials as hazardous waste according to your institution's guidelines.
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Scenario 3: My skin has come into contact with this compound.
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Problem: Skin contact can lead to irritation and absorption of the chemical.
-
Solution:
-
Remove Contaminated Clothing: Immediately take off any clothing that has come into contact with the chemical.
-
Wash the Affected Area: Wash the skin thoroughly with soap and running water for at least 15 minutes.
-
Seek Medical Attention: If irritation persists or you feel unwell, seek medical advice.
-
Data Presentation
Table 1: Occupational Exposure Limits and Physical Properties of this compound
| Parameter | Value | Reference |
| Occupational Exposure Limits | ||
| OSHA PEL (8-hr TWA) | 75 ppm | |
| ACGIH TLV (8-hr TWA) | 10 ppm | |
| NIOSH REL | Lowest Feasible Concentration | |
| NIOSH IDLH | 150 ppm | |
| Physical Properties | ||
| Appearance | Colorless to white crystalline solid | |
| Odor | Mothball-like | |
| Molecular Formula | C₆H₄Cl₂ | |
| Molar Mass | 147.00 g/mol | |
| Melting Point | 53.5 °C (128.3 °F) | |
| Boiling Point | 174 °C (345 °F) | |
| Vapor Pressure | 1.3 mmHg (20 °C) | |
| Solubility in Water | 10.5 mg/100 mL (20 °C) |
Experimental Protocols
Protocol: Safe Weighing and Handling of Solid this compound
This protocol outlines the steps for safely weighing and handling solid this compound to minimize exposure.
1. Preparation:
- Ensure that the work area is in a certified chemical fume hood.
- Verify that the fume hood is functioning correctly.
- Gather all necessary materials: this compound, a tared weighing vessel, a spatula, and a labeled waste container.
- Put on all required PPE: lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical safety goggles. If the risk of aerosolization is high, a respirator should be worn.
2. Weighing Procedure:
- Place the analytical balance inside the chemical fume hood.
- Keep the container of this compound closed until you are ready to weigh.
- Open the container and carefully transfer the desired amount of the solid to the tared weighing vessel using a clean spatula.
- Avoid generating dust. If any dust is created, do not blow it away; gently wipe it with a damp cloth and dispose of the cloth in the hazardous waste container.
- Once the desired amount is weighed, securely close the this compound container.
3. Post-Weighing and Cleanup:
- Clean the spatula and any other contaminated utensils with an appropriate solvent inside the fume hood.
- Wipe down the work surface inside the fume hood.
- Dispose of any contaminated materials (e.g., weighing paper, wipes) in the designated hazardous waste container.
- Remove your gloves and wash your hands thoroughly with soap and water.
Mandatory Visualization
Caption: Workflow for minimizing chemical exposure using the hierarchy of controls.
References
Technical Support Center: Optimizing Temperature for 1,4-Dichlorobenzene Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-dichlorobenzene. The following sections detail temperature optimization strategies for common reactions, present quantitative data in structured tables, provide detailed experimental protocols, and visualize key workflows.
Frequently Asked Questions (FAQs) and Troubleshooting
Section 1: Nitration of this compound
Q1: What is the optimal temperature range for the mono-nitration of this compound?
A1: The optimal temperature for mono-nitration of this compound is highly dependent on the nitrating agent used. For mixed acid preparations (concentrated nitric and sulfuric acids), a temperature range of 35-40°C is generally recommended.[1] If using a sodium nitrate-sulfuric acid mixture, a slightly higher temperature of 40-43°C may be optimal.[1] Maintaining the temperature within this narrow range is crucial for achieving good yields and preventing side reactions.
Q2: My nitration reaction is sluggish and the mixture is becoming too viscous to stir. What should I do?
A2: This is a common issue, particularly as the reaction nears completion and the product begins to precipitate. While lowering the temperature can sometimes improve selectivity, in this case, it may be exacerbating the viscosity problem.[1]
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Troubleshooting Step 1: Ensure your stirring apparatus is robust. A powerful overhead stirrer is essential, as a magnetic stirrer may not be sufficient for the thick slurry.[1]
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Troubleshooting Step 2: You may need to apply gentle heating to maintain the temperature in the optimal 38-40°C range, especially towards the end of the reaction when the exothermic phase subsides.[1] This will decrease viscosity, improve mixing, and help drive the reaction to completion.
Q3: I am observing the formation of dinitro- derivatives. How can I minimize these byproducts?
A3: The formation of dinitrated products is a clear indication that the reaction temperature is too high.
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Troubleshooting Step 1: Immediately reduce the reaction temperature. For mono-nitration, temperatures should generally not exceed 45°C.
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Troubleshooting Step 2: Control the rate of addition of the nitrating agent to prevent the reaction from becoming too exothermic. Use an ice bath to manage the temperature, especially during the initial phase of the reaction. Higher temperatures, such as 80-120°C, are deliberately used for the synthesis of dinitro compounds and should be avoided when targeting the mono-nitro product.
Section 2: Friedel-Crafts Acylation of this compound
Q1: My Friedel-Crafts acylation of this compound is not proceeding, or the yield is very low. Could temperature be the issue?
A1: Yes, inadequate temperature is a common cause for low yields in the acylation of deactivated rings like this compound. While the reaction is often initiated at a low temperature (e.g., in an ice bath) to control the initial exothermic release, external heating is typically required to drive the reaction to completion.
Q2: What is a typical temperature profile for a Friedel-Crafts acylation reaction with a deactivated substrate?
A2: A multi-stage heating profile is often effective.
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Initial Stage (Addition): Add the reagents slowly at a low temperature (0-5°C) to control the initial exotherm.
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Heating Stage 1: After the addition is complete, allow the mixture to stir at room temperature, then gradually heat to a moderate temperature (e.g., 50-60°C) and hold for several hours.
-
Heating Stage 2: To ensure the reaction goes to completion, the temperature may need to be increased further (e.g., to 100-110°C) for an additional period. Reaction progress should be monitored by an appropriate technique like TLC or GC.
Q3: I'm seeing charring and polymerization in my reaction vessel. What's causing this?
A3: Charring or polymerization is a strong indicator that the reaction temperature is too high, leading to decomposition and side reactions. It is critical to control the initial exothermic reaction by adding the acylating agent or substrate slowly at a low temperature before gradually increasing the heat.
Section 3: Sulfonation of this compound
Q1: How does temperature affect the sulfonation of aromatic compounds?
A1: Temperature is a critical parameter in sulfonation. Higher temperatures generally increase the reaction rate. However, unlike nitration, aromatic sulfonation is a reversible process. The forward reaction (sulfonation) is favored in concentrated acid, while the reverse reaction (desulfonation) occurs in dilute, hot aqueous acid. Therefore, temperature must be carefully controlled to achieve the desired outcome.
Q2: What temperature should I use for sulfonating chlorobenzene derivatives?
A2: The optimal temperature can vary. One established industrial process, the Tyrer sulfonation, involves passing benzene vapor through 90% sulfuric acid while increasing the temperature from 100 to 180°C. Another procedure for sulfonating chlorobenzene is conducted at a lower temperature of 60°C, but under reduced pressure to facilitate boiling. The choice of temperature depends on the specific reagent and conditions employed.
Q3: My product is reverting to the starting material. How can I prevent desulfonation?
A3: Desulfonation is favored by high temperatures in the presence of dilute aqueous acid. To prevent this during workup, avoid quenching the reaction with large amounts of water while the mixture is still hot. Allow the reaction mixture to cool before slowly adding it to ice or cold water. Ensure the acid concentration remains high during the reaction phase.
Data Presentation: Temperature Effects on this compound Reactions
Table 1: Temperature Guidelines for Nitration of this compound
| Nitrating Agent | Recommended Temperature Range | Observations and Potential Issues |
| Conc. H₂SO₄ / Fuming HNO₃ | 30-35°C | Optimal for this strong nitrating system. |
| Conc. H₂SO₄ / Conc. HNO₃ | 35-40°C | Good balance of reaction rate and selectivity. |
| Conc. H₂SO₄ / Sodium Nitrate | 40-43°C | Higher temp helps maintain stirrability. |
| Above 45°C | Not Recommended (for mono-nitration) | Increased formation of dinitro byproducts. Lower yield of desired product. |
| 80-120°C | For Dinitration | Conditions for forcing a second nitration. |
Table 2: Troubleshooting Temperature-Related Issues in Friedel-Crafts Acylation
| Issue | Probable Temperature Cause | Recommended Solution |
| Low or No Yield | Inadequate temperature after initial addition. | Gradually warm the reaction mixture and heat to reflux (e.g., 50-110°C) to drive the reaction. |
| Charring/Polymerization | Reaction temperature is too high. | Control the initial exotherm by slow addition of reagents at low temperature (ice bath). Avoid excessive heating. |
| Formation of Byproducts | Poor regioselectivity. | While catalyst choice is primary, ensure temperature is not excessively high, which can sometimes affect isomer distribution. |
Experimental Protocols
Protocol 1: Mono-Nitration of this compound
Objective: To synthesize 1,4-dichloro-2-nitrobenzene with optimal temperature control.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Anhydrous Sodium Carbonate
Procedure:
-
Reaction Setup: In a flask equipped with an overhead stirrer and a thermometer, add 67g of this compound to 200ml of concentrated sulfuric acid. Stir until the solid is dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the mixture to below 10°C.
-
Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 30ml of concentrated nitric acid to 30ml of concentrated sulfuric acid. Allow this mixture to cool.
-
Addition: Add the cooled nitrating mixture dropwise to the stirred this compound solution. The rate of addition should be controlled to maintain the internal temperature between 35-40°C. Use the ice bath as needed to dissipate heat.
-
Reaction: After the addition is complete, continue stirring and maintain the temperature at 38-40°C for at least one hour to ensure the reaction goes to completion. Gentle heating may be required as the initial exotherm subsides.
-
Quenching: Once the reaction is complete, pour the resulting thick slurry into a large beaker containing 1 liter of cold water and 200-300g of ice.
-
Isolation: Stir the quenched mixture until the product solidifies into pale yellow granules. Filter the product and wash it thoroughly with cold water.
-
Neutralization: Wash the crude product with a dilute solution of sodium carbonate (e.g., 5g in 300ml water) to remove residual acid, followed by a final wash with cold water.
-
Drying: Dry the product to obtain 1,4-dichloro-2-nitrobenzene.
Protocol 2: Friedel-Crafts Acylation of this compound
Objective: To synthesize 2,5-dichloroacetophenone.
Materials:
-
This compound
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride
-
Anhydrous Dichloromethane (DCM)
-
Crushed Ice
-
Concentrated HCl
-
Saturated Sodium Bicarbonate Solution
Procedure:
-
Reaction Setup: Assemble an oven-dried, three-neck flask with a dropping funnel, a condenser (with a drying tube), and a magnetic stirrer under an inert atmosphere (e.g., nitrogen).
-
Reagent Preparation: In the flask, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM. Cool the mixture in an ice bath to 0°C.
-
Acyl Chloride Addition: Slowly add acetyl chloride (1.0 equivalent) to the stirred AlCl₃ suspension, maintaining the temperature at 0-5°C.
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture via the dropping funnel over 30-60 minutes. Maintain the temperature below 10°C during the addition.
-
Reaction Heating: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, gently heat the mixture to reflux (approx. 40°C for DCM) and maintain for 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material. Forcing conditions may require higher temperatures, potentially by switching to a higher-boiling solvent like 1,2-dichloroethane if necessary.
-
Quenching: Cool the reaction mixture back to 0°C and carefully quench it by pouring it over a mixture of crushed ice and concentrated HCl.
-
Workup: Separate the organic layer. Wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield 2,5-dichloroacetophenone.
Visualizations
Caption: Troubleshooting workflow for temperature optimization.
Caption: Experimental workflow for this compound nitration.
Caption: Decision logic for Friedel-Crafts acylation temperature.
References
Technical Support Center: Purity Analysis of Commercial Grade 1,4-Dichlorobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purity analysis of commercial grade 1,4-Dichlorobenzene. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound by Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography (GC) Analysis
Q1: Why am I seeing peak tailing for the this compound peak?
A1: Peak tailing in GC analysis of this compound can be caused by several factors:
-
Active Sites in the System: Polar or acidic compounds can interact with active sites in the GC system, such as the inlet liner, column, or detector connections, leading to tailing.[1][2]
-
Column Contamination: Buildup of non-volatile residues at the head of the column can create active sites that interact with the analyte.[1][3]
-
Improper Column Installation: A poorly cut or installed column can create dead volume or turbulence in the flow path, resulting in peak distortion.[2]
-
Inlet Issues: A contaminated or non-deactivated inlet liner can be a primary source of peak tailing.
-
Chemical Interactions: Halogenated compounds can sometimes interact with stainless steel surfaces in the ion source of a mass spectrometer, causing tailing.
Troubleshooting Steps:
-
Use a Deactivated Inlet Liner: Ensure the inlet liner is deactivated (silanized) to minimize interactions with the analyte. Consider using a liner with glass wool to trap non-volatile residues.
-
Trim the Column: Cut the first 10-20 cm from the inlet end of the column to remove any accumulated non-volatile contaminants.
-
Check Column Installation: Verify that the column is installed correctly in both the inlet and detector according to the manufacturer's instructions, ensuring clean, square cuts.
-
Condition the Column: Properly condition the column according to the manufacturer's guidelines to ensure a deactivated and stable stationary phase.
-
Optimize Inlet Temperature: While ensuring complete vaporization, avoid excessively high inlet temperatures that could cause degradation of the analyte or sample matrix.
Q2: How can I improve the resolution between this compound and its isomers (1,2- and 1,3-Dichlorobenzene)?
A2: Achieving baseline separation of dichlorobenzene isomers is crucial for accurate purity assessment.
-
Column Selection: The choice of GC column is critical. A mid-polarity column, such as one with a cyanopropylphenyl-polysiloxane stationary phase, is often effective for separating isomers of halogenated hydrocarbons. For dichlorobenzene isomers, a column with a stationary phase that provides good shape selectivity is beneficial.
-
Temperature Program: A slow initial oven temperature ramp or an isothermal hold at a lower temperature can enhance the separation of these closely eluting isomers.
-
Carrier Gas Flow Rate: Operating the carrier gas at its optimal linear velocity will maximize column efficiency and improve resolution.
-
Column Dimensions: A longer column (e.g., 60 m) or a column with a smaller internal diameter (e.g., 0.25 mm) will provide a higher number of theoretical plates and thus better resolving power.
Troubleshooting Steps:
-
Select an Appropriate Column: If you are not achieving adequate separation, consider a column with a different stationary phase chemistry that offers better selectivity for aromatic isomers.
-
Optimize the Oven Temperature Program: Start with a lower initial temperature and use a slower ramp rate (e.g., 2-5 °C/min) to improve the separation of the dichlorobenzene isomers.
-
Adjust Carrier Gas Flow: Ensure your carrier gas flow rate is optimized for your column dimensions to achieve the best separation efficiency.
-
Consider a Longer Column: If other optimization steps fail, using a longer column will provide more theoretical plates and should improve resolution.
High-Performance Liquid Chromatography (HPLC) Analysis
Q1: I'm observing broad or split peaks for this compound. What could be the cause?
A1: Broad or split peaks in HPLC can stem from various issues:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.
-
Column Contamination or Void: Contaminants accumulating at the head of the column or a void in the packing material can lead to poor peak shape.
-
Injector Problems: Incomplete sample loop filling or issues with the injector rotor seal can result in variable and distorted peaks.
-
Buffer Precipitation: If using a buffered mobile phase, precipitation of the buffer salts due to high organic solvent concentration can clog the column frit and cause peak distortion.
Troubleshooting Steps:
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the this compound standard and sample in the initial mobile phase. If a different solvent must be used, ensure it is weaker than the mobile phase.
-
Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities in the sample, extending the life of the main column and preserving peak shape.
-
Flush the Column: If you suspect contamination, flush the column with a strong solvent to remove any adsorbed compounds. If a void is suspected, the column may need to be replaced.
-
Check Injector Performance: Ensure the sample loop is being completely filled and that the injector is functioning correctly.
-
Ensure Buffer Solubility: If using buffers, confirm their solubility in the highest organic concentration of your gradient to prevent precipitation.
Q2: My retention times are drifting during my HPLC analysis. How can I stabilize them?
A2: Retention time drift can compromise the reliability of your results.
-
Mobile Phase Composition Changes: Inaccurate mobile phase preparation or changes in the composition from the online mixing system can cause retention time shifts.
-
Temperature Fluctuations: The laboratory's ambient temperature can affect retention times if a column thermostat is not used.
-
Column Equilibration: Insufficient column equilibration time between runs, especially in gradient analysis, will lead to drifting retention times.
-
Flow Rate Instability: Worn pump seals or check valves can cause fluctuations in the flow rate, leading to unstable retention times.
Troubleshooting Steps:
-
Ensure Proper Mobile Phase Preparation: Prepare mobile phases carefully and ensure they are well-mixed and degassed. If using an online mixer, verify its performance.
-
Use a Column Thermostat: A column oven will maintain a constant temperature, eliminating the impact of ambient temperature changes on retention.
-
Adequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is typically 10-20 column volumes.
-
Perform Pump Maintenance: Regularly check and replace pump seals and check valves as part of a preventive maintenance schedule to ensure a stable flow rate.
Data Presentation
Table 1: Typical Specifications for Commercial Grade this compound
| Parameter | Specification | Analytical Method |
| Purity | ≥ 99% | GC-FID or HPLC-UV |
| Appearance | White crystalline solid | Visual Inspection |
| Melting Point | 52-56 °C | Melting Point Apparatus |
| Boiling Point | 173-174 °C | Not typically a specification |
Table 2: Common Impurities in Commercial this compound
| Impurity | Typical Level | Notes |
| 1,2-Dichlorobenzene (o-DCB) | Trace | A common isomer impurity from the synthesis process. |
| 1,3-Dichlorobenzene (m-DCB) | Trace | Another common isomer impurity. |
| Monochlorobenzene | Trace | A potential impurity from the starting material or incomplete reaction. |
| Trichlorobenzenes | Trace | May be present from over-chlorination during synthesis. |
Table 3: Recommended Starting Parameters for GC-FID Analysis
| Parameter | Value |
| Column | |
| Stationary Phase | 5% Phenyl-methylpolysiloxane (or similar mid-polarity) |
| Length | 30 m |
| Internal Diameter | 0.25 mm |
| Film Thickness | 0.25 µm |
| Temperatures | |
| Inlet Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Oven Program | 60 °C (hold 2 min), ramp to 180 °C at 10 °C/min, hold 5 min |
| Gas Flows | |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.0 mL/min (constant flow) |
| Injection | |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
Table 4: Recommended Starting Parameters for HPLC-UV Analysis
| Parameter | Value |
| Column | |
| Stationary Phase | C18 |
| Particle Size | 5 µm |
| Dimensions | 4.6 x 150 mm |
| Mobile Phase | |
| A | Water |
| B | Acetonitrile |
| Gradient | 60% B to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | |
| Wavelength | 225 nm |
| Other | |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50) |
Experimental Protocols
Protocol 1: Purity Determination of this compound by GC-FID
1. Objective: To determine the purity of a commercial grade this compound sample and quantify its related impurities.
2. Materials and Reagents:
-
This compound sample
-
This compound reference standard (≥99.5% purity)
-
1,2-Dichlorobenzene and 1,3-Dichlorobenzene standards (for peak identification)
-
High-purity solvent for dilution (e.g., acetone or hexane)
-
GC-FID instrument with autosampler
-
Volumetric flasks and pipettes
-
Analytical balance
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.
-
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the standard stock solution into a 25 mL volumetric flask and dilute to volume with the solvent.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the commercial this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent. Further dilute 2.5 mL of this solution to 25 mL with the solvent.
4. GC-FID Analysis:
-
Set up the GC-FID system according to the parameters outlined in Table 3.
-
Inject a solvent blank to ensure the system is clean.
-
Inject the working standard solution to determine the retention time and response of this compound.
-
Inject the sample solution.
-
Identify the peaks in the sample chromatogram by comparing their retention times to that of the standard.
-
Integrate all peaks in the chromatogram.
5. Calculation of Purity:
-
Calculate the percentage purity using the area percent method:
-
% Purity = (Area of this compound peak / Total area of all peaks) x 100
-
Protocol 2: Purity Determination of this compound by HPLC-UV
1. Objective: To determine the purity of a commercial grade this compound sample using reverse-phase HPLC with UV detection.
2. Materials and Reagents:
-
This compound sample
-
This compound reference standard (≥99.5% purity)
-
HPLC grade acetonitrile and water
-
HPLC system with UV detector, pump, and autosampler
-
Volumetric flasks and pipettes
-
Analytical balance
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent (Acetonitrile/Water 50:50).
-
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the standard stock solution into a 25 mL volumetric flask and dilute to volume with the sample diluent.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the commercial this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent. Further dilute 2.5 mL of this solution to 25 mL with the sample diluent.
4. HPLC-UV Analysis:
-
Set up the HPLC-UV system according to the parameters outlined in Table 4.
-
Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.
-
Inject a diluent blank.
-
Inject the working standard solution.
-
Inject the sample solution.
-
Identify and integrate all peaks in the chromatogram.
5. Calculation of Purity:
-
Calculate the percentage purity using the area percent method:
-
% Purity = (Area of this compound peak / Total area of all peaks) x 100
-
Visualizations
Caption: Workflow for the purity analysis of this compound.
References
Validation & Comparative
1,4-Dichlorobenzene vs 1,2-Dichlorobenzene toxicity comparison
A Comparative Analysis of the Toxicity Profiles of 1,4-Dichlorobenzene and 1,2-Dichlorobenzene
This guide provides a detailed comparison of the toxicological profiles of this compound (p-DCB) and 1,2-Dichlorobenzene (o-DCB), two isomers with distinct industrial applications and toxicological concerns. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data.
Overview of Dichlorobenzene Isomers
This compound is a colorless to white crystalline solid at room temperature, known for its penetrating, mothball-like odor.[1][2] It is primarily used as a fumigant for moth control and as a space deodorant.[3] In contrast, 1,2-Dichlorobenzene is a colorless to pale yellow liquid used as a solvent and an intermediate in the synthesis of other chemicals, such as herbicides.[4][5] Both compounds are absorbed rapidly after inhalation and ingestion, with the liver being the primary site of metabolism.
Acute Toxicity Comparison
The acute toxicity of a substance is typically measured by its LD50 (median lethal dose) and LC50 (median lethal concentration) values. These values represent the dose or concentration required to cause mortality in 50% of the test animal population.
| Parameter | This compound | 1,2-Dichlorobenzene | Reference |
| Oral LD50 (Rat) | 500 - 4000 mg/kg | 500 - 2138 mg/kg | |
| Oral LD50 (Mouse) | 2950 mg/kg | - | |
| Inhalation LC50 (Rat) | >5000 mg/m³ (8-hr) | 1532 ppm (6-hr) | |
| Inhalation LC50 (Mouse) | - | 1236 ppm (6-hr) |
Acute exposure to high concentrations of either isomer can cause irritation of the eyes and respiratory tract. For 1,2-Dichlorobenzene, inhalation of vapors at concentrations as low as 100 ppm has been reported to cause these irritant effects. High-level exposure to either compound may also lead to liver damage.
Subchronic and Chronic Toxicity
Repeated or long-term exposure to dichlorobenzenes can lead to a range of adverse health effects. The No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) are key metrics from these studies.
This compound (p-DCB)
| Route | Species | Duration | NOAEL | LOAEL | Effects | Reference |
| Oral | Rat (Female) | 6 months | 18.8 mg/kg/day | 188 mg/kg/day | Increased kidney weight, swelling of renal tubular epithelium | |
| Oral | Mouse | 2 years | - | 300 mg/kg/day | Hepatocellular degeneration, necrosis | |
| Inhalation | Rat | 76 weeks | 75 ppm | 500 ppm | Increased liver and kidney weights |
1,2-Dichlorobenzene (o-DCB)
| Route | Species | Duration | NOAEL | LOAEL | Effects | Reference |
| Oral | Rat | 10 days | 75 mg/kg/day | - | Hepatotoxic and hematological effects at higher concentrations | |
| Oral | Mouse | 2 years | 60 mg/kg/day | 120 mg/kg/day | Increased renal tubular regeneration (males) | |
| Inhalation | Rat | 2-generation | 50 ppm | 150 ppm | Kidney and liver effects in adults |
Long-term exposure to this compound in humans has been associated with effects on the liver, skin, and central nervous system. Animal studies have shown that both isomers primarily target the liver and kidneys.
Carcinogenicity
The carcinogenic potential of the two isomers differs significantly based on current classifications.
| Isomer | IARC Classification | NTP Classification | Key Experimental Findings | Reference |
| This compound | Group 2B (Possibly carcinogenic to humans) | Reasonably anticipated to be a human carcinogen | Caused liver cancer in mice (oral and inhalation) and kidney tumors in male rats (oral). | |
| 1,2-Dichlorobenzene | Group 3 (Not classifiable as to its carcinogenicity to humans) | Not listed | No evidence of carcinogenicity in a 2-year oral study in rats and mice. |
The mechanism for kidney tumors in male rats exposed to this compound is linked to alpha-2u-globulin nephropathy, a process not considered relevant to humans. However, the liver tumors observed in mice are considered relevant for human risk assessment.
Mechanisms of Toxicity
The toxicity of dichlorobenzenes is largely attributed to their metabolism in the liver. Both 1,2- and this compound are metabolized to reactive intermediates that can cause cellular damage. The hepatotoxicity is thought to be caused by these reactive metabolites. For 1,2-dichlorobenzene, studies suggest that its hepatotoxicity involves intercellular communication where damaged hepatocytes may signal the activation of Kupffer cells through the release of oxidant-sensitive chemokines and cytokines.
Caption: Generalized metabolic activation and toxicity pathway for dichlorobenzenes.
Experimental Protocols
The toxicity data presented are derived from standardized experimental designs, such as those outlined by the National Toxicology Program (NTP) and the Organisation for Economic Co-operation and Development (OECD).
Chronic Toxicity and Carcinogenicity Bioassay (NTP TR-319 for this compound)
-
Objective: To characterize the toxicologic and carcinogenic potential of this compound following long-term oral administration.
-
Test Animals: Fischer 344/N rats and B6C3F1 mice, 50 of each sex per group.
-
Administration Route: Gavage (in corn oil).
-
Dosage Levels:
-
Rats (male): 0, 150, or 300 mg/kg body weight.
-
Rats (female): 0, 300, or 600 mg/kg body weight.
-
Mice (male and female): 0, 300, or 600 mg/kg body weight.
-
-
Exposure Duration: 5 days per week for 103 weeks.
-
Endpoints Evaluated: Survival, body weight, clinical observations, and comprehensive histopathological examination of all major organs and tissues for non-neoplastic and neoplastic lesions.
References
- 1. 1,4 Dichlorobenzene | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 2. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. 1,2 Dichlorobenzene | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 5. in.gov [in.gov]
Comparing the efficacy of 1,4-Dichlorobenzene and naphthalene as moth repellents
An Objective Comparison of 1,4-Dichlorobenzene and Naphthalene as Moth Repellents
This guide provides a detailed comparison of the efficacy, mechanism of action, and safety profiles of two common active ingredients in moth repellents: this compound (also known as paradichlorobenzene or p-DCB) and naphthalene. The information is intended for researchers, scientists, and professionals in drug and pesticide development, with a focus on quantitative data and experimental methodologies.
Mechanism of Action
Both this compound and naphthalene function as moth repellents through the process of sublimation.[1][2][3][4] At room temperature, these solid compounds slowly transition directly into a gas.[1] The resulting vapors are toxic to clothes moths (Tineola bisselliella), their larvae, and eggs when concentrated in a sealed environment, such as a closet or storage container. The fumes build up to a sufficient concentration to be lethal.
While both compounds are known to be toxic to insects, the precise biochemical mechanism by which naphthalene kills moths is not fully understood. The repellent effect of naphthalene is thought to be concentration-dependent; its vapor phase is unappealing to moths, and prolonged exposure leads to mortality. For this compound, its usefulness stems from its low solubility in water and relatively high volatility.
Comparative Efficacy and Physical Properties
The effectiveness of these compounds is largely dependent on their physical properties, which dictate the rate of sublimation and the concentration of vapor achieved in an enclosed space. While direct comparative efficacy studies are limited in the provided results, their physical and toxicological data offer a basis for comparison. In the U.S., naphthalene's use as a moth repellent has been reduced in favor of this compound.
Table 1: Physical and Chemical Properties
| Property | This compound (p-DCB) | Naphthalene |
|---|---|---|
| Molecular Formula | C₆H₄Cl₂ | C₁₀H₈ |
| Molecular Weight | 147.00 g/mol | 128.17 g/mol |
| Appearance | Colorless to white crystalline solid | White crystalline powder/solid |
| Odor | Characteristic, mothball-like odor | Strong, mothball-like odor |
| Vapor Pressure | 1.74 mm Hg at 25 °C | 0.087 mm Hg at 25 °C |
| Sublimation | Readily sublimes near room temperature | Sublimes at room temperature |
| Environmental Half-Life (Air) | Can persist up to 31 days | Less than one day |
Table 2: Emission Rate Data
| Compound | Emission Rate | Study Context |
|---|---|---|
| This compound | 0.0033 to 0.035 g/h at 25°C | Measured from five types of commercial moth repellents. Rates varied significantly between manufacturers, likely due to packaging differences. |
| Naphthalene | 0.16 to 0.19 mg g⁻¹ h⁻¹ | Measured in chamber tests from pure naphthalene moth repellents. |
Toxicology and Safety Profile
A significant factor in comparing these two compounds is their toxicity to humans and other non-target organisms. Paradichlorobenzene is generally considered less toxic than naphthalene.
Table 3: Comparative Toxicity Data
| Parameter | This compound (p-DCB) | Naphthalene |
|---|---|---|
| Oral LD₅₀ (Rats) | 3.8 g/kg | 1.8 g/kg |
| Acute Human Exposure Symptoms | Nausea, vomiting, dizziness, fatigue, headaches, irritation of eyes and nasal passages. | Headaches, confusion, lethargy, seizures, nausea, vomiting, diarrhea. |
| Chronic Human Exposure Effects | Effects on the liver, skin, and central nervous system. | Can cause cataracts and retinal hemorrhage. |
| Carcinogenicity | EPA Group C: Possible human carcinogen. IARC Group 2B: Possibly carcinogenic to humans. | IARC Group 2B: Possibly carcinogenic to humans. |
| Specific Health Risks | Can cause kidney and liver damage in pets. Prolonged skin contact can cause a burning sensation. | Can cause hemolytic anemia, especially in individuals with G6PD deficiency. |
Experimental Protocols for Efficacy Testing
Standardized methods are crucial for evaluating and comparing the efficacy of moth repellents. The following are generalized protocols based on common industry practices.
A. Mortality Test (Direct Exposure)
-
Objective: To determine the lethal effect of the repellent vapor on moths and larvae over time.
-
Methodology:
-
Test Chambers: Place a specified number of adult clothes moths (Tineola bisselliella) or larvae in sealed containers of a defined volume (e.g., 1 m³).
-
Test Substance: Introduce a pre-weighed amount of the moth repellent product (this compound or naphthalene) into the test chamber.
-
Control Group: A separate chamber containing moths or larvae without the repellent is maintained under identical conditions.
-
Exposure: Maintain the chambers at a constant temperature and humidity for a set period (e.g., 24, 48, 72 hours).
-
Data Collection: At specified intervals, record the number of dead and moribund insects in both the test and control chambers.
-
Analysis: Calculate the percentage mortality, correcting for any mortality in the control group using Abbott's formula.
-
B. Spatial Repellency Test (Two-Sided Choice Test)
-
Objective: To assess the ability of the repellent's vapor to deter moths from entering a treated area.
-
Methodology:
-
Apparatus: Use a system of three interconnected containers with a controlled airflow between them.
-
Treatment: Place the test repellent in one of the end containers. The other end container remains untreated (control), and the central container serves as the release point for the insects.
-
Insect Introduction: Release a set number of adult moths into the central container.
-
Acclimation & Test Duration: Allow the moths to move freely throughout the apparatus for a predetermined period.
-
Data Collection: After the test duration, count the number of moths in each of the three containers.
-
Analysis: Calculate a Repellency Index (RI) to quantify the repellent effect. A common formula is: RI = (% of moths in control arm - % of moths in treated arm) / (% of moths in control arm + % of moths in treated arm) x 100.
-
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow for repellent testing and the logical pathway from solid product to biological effect.
Caption: Workflow for testing the efficacy of moth repellents.
Caption: From solid chemical to biological action in moths.
Conclusion
Both this compound and naphthalene are effective moth repellents that operate by sublimating into a toxic gas. The choice between them involves a trade-off between efficacy, persistence, and safety.
-
This compound (p-DCB) is less acutely toxic to mammals than naphthalene, as indicated by its higher LD₅₀ value. However, it can persist longer in the air. Its higher vapor pressure suggests it may release vapor more quickly under certain conditions.
-
Naphthalene is more acutely toxic and poses a significant risk of causing hemolytic anemia, particularly in sensitive individuals. It degrades more quickly in the atmosphere.
For manufacturers and researchers, this compound may represent a marginally safer alternative to naphthalene for consumer products, although both are classified as possible human carcinogens and must be used with caution in airtight containers as directed. Future research should focus on elucidating the precise molecular targets of these compounds in insects to develop safer and more selective alternatives.
References
A Comparative Guide to Analytical Methods for 1,4-Dichlorobenzene Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 1,4-Dichlorobenzene (p-DCB), a compound of interest due to its use as a pesticide, deodorant, and chemical intermediate.[1][2] The selection of a robust and reliable analytical method is paramount for quality control, environmental monitoring, and safety assessment. This document outlines and compares the performance of common analytical techniques, including gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), and spectrophotometry, supported by experimental data from various studies.
Data Presentation: Comparison of Analytical Methods
The following tables summarize the typical performance characteristics of different analytical methods for the quantification of this compound.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Methods
| Parameter | Method for Honey Matrix[3][4] | Method for Drinking Water[5] | Method for Air Analysis |
| Linearity (r²) | 0.9995 | > 0.999 | Not Specified |
| Accuracy (% Recovery) | > 91% | 75.5 - 129.1% | > 99% |
| Precision (% RSD) | < 12% | 0.53 - 5.49% | 1.8 - 7.9% |
| Limit of Detection (LOD) | 0.6 µg/kg (QMS), 1 µg/kg (ITMS) | 0.001 - 0.63 µg/L | Not Specified |
| Limit of Quantification (LOQ) | Not Specified | Not Specified | 0.90 mg/m³ |
| Internal Standard | d4-1,4-dichlorobenzene | Not Specified | Not Specified |
Table 2: High-Performance Liquid Chromatography (HPLC) and Spectrophotometric Methods
| Parameter | HPLC-UV (Representative) | Spectrophotometry (for Wastewater) |
| Linearity (Beer's Law Range) | Not Specified | 0.0121 – 0.0512 µg/ml |
| Molar Absorptivity | Not Applicable | 9.355 x 10⁵ L mol⁻¹ cm⁻¹ |
| Precision (% RSD) | Not Specified | 1.44% |
| Limit of Detection (LOD) | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | Not Specified | Not Specified |
| Wavelength (λmax) | Not Specified | 443 nm |
Experimental Protocols
Key Experiment 1: GC-MS Determination of this compound in Honey
This protocol is based on a validated method for the identification and quantification of this compound residues in honey samples.
1. Sample Preparation (Steam Distillation)
-
Weigh 50g of honey into a flask.
-
Add 300 mL of ultra-pure water to dissolve the honey.
-
Spike the sample with an internal standard solution (d4-1,4-dichlorobenzene).
-
Perform steam distillation using a Clevenger-type apparatus.
-
Extract the distillate with an organic solvent (e.g., hexane).
-
Concentrate the extract to a final volume of 0.5 mL.
2. GC-MS Instrumental Parameters
-
Gas Chromatograph: Trace GC Ultra
-
Mass Spectrometer: PolarisQ ion trap mass spectrometer
-
Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 min
-
Ramp 1: 10°C/min to 100°C
-
Ramp 2: 20°C/min to 280°C, hold for 5 min
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Spectrometry Mode: Selected Ion Monitoring (SIM)
3. Quantification
-
Quantification is performed using the isotopic dilution method with d4-1,4-dichlorobenzene as the internal standard.
Key Experiment 2: HPLC-UV Analysis of this compound (Representative Protocol)
This is a representative protocol based on a reverse-phase HPLC method.
1. Standard and Sample Preparation
-
Standard Stock Solution: Prepare a stock solution of this compound in acetonitrile.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations spanning the desired calibration range.
-
Sample Preparation: Dissolve the sample in the mobile phase to obtain a concentration within the calibration range. Filter the sample solution through a 0.22 µm syringe filter before injection.
2. HPLC Instrumental Parameters
-
HPLC System: Standard HPLC with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: Newcrom R1 reverse-phase column.
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For MS compatibility, formic acid can be used instead of phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient or controlled (e.g., 30°C)
-
Detection Wavelength: Determined by scanning the UV spectrum of this compound (typically in the range of 220-230 nm).
-
Injection Volume: 10 µL
3. System Equilibration and Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the working standard solutions in triplicate to generate a calibration curve.
-
Inject the prepared sample solutions in triplicate.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Mandatory Visualization
The following diagram illustrates a general workflow for the validation of a new analytical method for this compound.
The logical progression for validating a new analytical method for this compound is depicted in the following signaling pathway-style diagram.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: Properties, Applications, and Safety in the Chemical Industry_Chemicalbook [chemicalbook.com]
- 3. Development and validation of a new analytical method for the determination of this compound in honey by gas chromatography-isotope dilution mass spectrometry after steam-distillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
Navigating the Analytical Maze: A Comparative Guide to 1,4-Dichlorobenzene Detection and Immunoassay Cross-Reactivity
For researchers, scientists, and drug development professionals, the accurate detection of small molecules like 1,4-Dichlorobenzene (1,4-DCB) is paramount. While immunoassays offer a rapid and high-throughput screening method, their susceptibility to cross-reactivity with structurally similar compounds presents a significant challenge. This guide provides a comprehensive comparison of analytical methodologies for 1,4-DCB, offering insights into the performance of immunoassays developed for related compounds and contrasting them with established chromatographic techniques.
Immunoassay Performance: Insights from Structurally Related Compounds
To predict the potential behavior of this compound in an immunoassay, it is instructive to analyze the cross-reactivity profiles of antibodies developed for other chlorinated aromatic compounds. The following table summarizes the cross-reactivity of a polyclonal antibody developed for the detection of 2,4,6-trichlorophenol (2,4,6-TCP), which was tested against various dichlorophenol isomers.
| Compound | Structure | Cross-Reactivity (%) |
| 2,4,6-Trichlorophenol (Target Analyte) | C₆H₃Cl₃O | 100 |
| 3,5-Dichlorophenol | C₆H₄Cl₂O | High |
| 2,4-Dichlorophenol | C₆H₄Cl₂O | Tendency for cross-reaction at high concentrations |
| 2,6-Dichlorophenol | C₆H₄Cl₂O | Tendency for cross-reaction at high concentrations |
| 2,4,5-Trichlorophenol | C₆H₃Cl₃O | Not specified |
| 2,3,6-Trichlorophenol | C₆H₃Cl₃O | Not specified |
| 3,4,5-Trichlorophenol | C₆H₃Cl₃O | Not specified |
Data inferred from a study on a polyclonal antibody for 2,4,6-TCP, which showed cross-reactivity with 3,5-dichlorophenol and a tendency for cross-reaction with 2,4- and 2,6-dichlorophenol at high concentrations[1].
The data suggests that antibodies raised against one chlorinated phenol can exhibit significant cross-reactivity with other isomers. This is a critical consideration for the development and validation of any immunoassay targeting this compound, as its isomers (1,2- and 1,3-dichlorobenzene) and other chlorinated aromatic compounds would be likely interferents.
Alternative Analytical Platforms: A Performance Comparison
Given the current lack of a specific immunoassay for this compound and the potential for cross-reactivity, established analytical methods such as GC-MS and HPLC remain the gold standard for its accurate and specific quantification. The following table compares the key performance characteristics of these methods.
| Parameter | Immunoassay (Inferred for 1,4-DCB) | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Antigen-antibody binding | Separation by volatility and mass-to-charge ratio | Separation by polarity |
| Specificity | Potentially moderate to low due to cross-reactivity with isomers and related compounds. | Very High | High |
| Sensitivity | Potentially high (ng/mL to pg/mL range) | High (ng/mL to pg/mL range) | Moderate (µg/mL to ng/mL range) |
| Throughput | High | Low to moderate | Moderate |
| Sample Preparation | Minimal to moderate | Moderate to extensive | Minimal to moderate |
| Cost per Sample | Low | High | Moderate |
| Instrumentation | Plate reader | GC-MS system | HPLC system |
| Expertise Required | Low to moderate | High | Moderate |
Experimental Methodologies
For researchers looking to develop or validate analytical methods for this compound and similar compounds, detailed experimental protocols are essential.
Competitive ELISA Protocol for a Structurally Similar Compound (2,4,6-Trichlorophenol)
This protocol outlines a typical indirect competitive ELISA used for the detection of small molecules like chlorophenols.
-
Coating: Microtiter plates are coated with a 2,4,6-TCP-protein conjugate (e.g., 2,4,6-TCPA-biotin) and incubated overnight.
-
Washing: Plates are washed to remove unbound conjugate.
-
Blocking: Remaining non-specific binding sites on the plate are blocked using a blocking buffer (e.g., BSA or non-fat dry milk).
-
Competitive Reaction: A mixture of the sample (containing the unknown amount of 2,4,6-TCP) and a fixed concentration of the specific polyclonal antibody is added to the wells. The free 2,4,6-TCP in the sample competes with the coated 2,4,6-TCPA-biotin for binding to the antibody.
-
Washing: Unbound antibody and sample components are washed away.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP-streptavidin) is added, which binds to the primary antibody captured on the plate.
-
Substrate Addition: A chromogenic substrate is added, and the color development is inversely proportional to the concentration of 2,4,6-TCP in the sample.
-
Data Analysis: The absorbance is read using a microplate reader, and the concentration of the analyte is determined by comparison with a standard curve.
GC-MS Analysis Protocol for Dichlorobenzene Isomers
This protocol provides a general workflow for the analysis of dichlorobenzene isomers in a given matrix.
-
Sample Preparation: Extraction of dichlorobenzenes from the sample matrix (e.g., water, soil, biological tissue) using an appropriate organic solvent (e.g., hexane). This may involve techniques like liquid-liquid extraction or solid-phase extraction.
-
Derivatization (if necessary): For certain matrices or to improve chromatographic properties, derivatization may be required.
-
Injection: A small volume of the extracted and concentrated sample is injected into the GC.
-
Chromatographic Separation: The dichlorobenzene isomers are separated based on their boiling points and interaction with the GC column stationary phase.
-
Mass Spectrometric Detection: As the separated compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for each isomer, allowing for highly specific identification and quantification.
-
Data Analysis: The abundance of specific ions is used to quantify the concentration of each dichlorobenzene isomer against a calibration curve.
HPLC Analysis Protocol for this compound
This protocol describes a typical reverse-phase HPLC method for the separation and quantification of this compound.
-
Sample Preparation: The sample is dissolved in a suitable solvent compatible with the mobile phase. Filtration may be necessary to remove particulate matter.
-
Injection: A defined volume of the sample is injected into the HPLC system.
-
Chromatographic Separation: The sample is passed through an HPLC column (e.g., C18) with a mobile phase (e.g., a mixture of acetonitrile and water). This compound is separated from other components based on its polarity and interaction with the stationary phase.
-
Detection: As this compound elutes from the column, it is detected by a UV detector at a specific wavelength.
-
Data Analysis: The peak area of this compound is proportional to its concentration and is quantified by comparison to a standard curve.
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for a competitive ELISA and a typical GC-MS analysis.
Caption: Workflow for a competitive ELISA.
Caption: Workflow for GC-MS analysis.
References
Microbial Degradation of 1,4-Dichlorobenzene: A Comparative Analysis of Bacterial Strains
A comprehensive guide for researchers and scientists on the comparative efficacy of different microbial strains in the degradation of the persistent environmental pollutant, 1,4-Dichlorobenzene (1,4-DCB).
This compound is a chlorinated aromatic compound widely used in various industrial applications and consumer products, leading to its persistence in the environment and posing potential risks to ecosystems and human health. Bioremediation using microbial strains capable of degrading this compound offers a promising and environmentally friendly approach for its removal. This guide provides a comparative overview of the degradation capabilities of three prominent bacterial genera: Pseudomonas, Alcaligenes, and Xanthobacter.
Performance Comparison of Microbial Strains
| Microbial Strain | Genus | Initial 1,4-DCB Concentration (mg/L) | Degradation Time (hours) | Removal Efficiency (%) | Noteworthy Characteristics |
| A175[1] | Alcaligenes | Not specified | 96 | Complete Degradation | Utilizes 1,4-DCB as the sole source of carbon and energy with a doubling time of approximately 8 hours. |
| P51 | Pseudomonas | 0.01 - 1 | Not specified for complete degradation | Degrades to a threshold concentration of >20 µg/L | Capable of aerobically growing on all dichlorobenzene isomers. |
| 14p1[2] | Xanthobacter | Not specified | Not specified | Stoichiometric release of chloride ions | Utilizes 1,4-DCB as the sole source of carbon and energy; does not grow on other (chloro)aromatic compounds.[2] |
| HY | Pseudomonas | 10 | 48 | 98% (for 1,4-Dichloronaphthalene) | Demonstrates high efficiency in degrading a related chlorinated aromatic compound. |
Note: The data presented above is compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Aerobic Degradation Pathway of this compound
The aerobic biodegradation of this compound by the compared microbial strains generally follows a similar pathway, initiating with the dioxygenation of the aromatic ring. This pathway ultimately leads to the cleavage of the ring and subsequent entry into central metabolic pathways.
The initial step is catalyzed by a dioxygenase, which incorporates two hydroxyl groups into the aromatic ring, forming 3,6-dichloro-cis-1,2-dihydroxycyclohexa-3,5-diene.[2][3] This intermediate is then dehydrogenated to form 3,6-dichlorocatechol. The 3,6-dichlorocatechol undergoes ortho-cleavage, a reaction catalyzed by catechol 1,2-dioxygenase, yielding 2,5-dichloro-cis,cis-muconic acid. Subsequent enzymatic reactions further break down this intermediate, eventually leading to compounds that can enter the Krebs cycle.
References
A Comparative Guide to Isotopic Labeling of 1,4-Dichlorobenzene for Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of environmental and biomedical research, the ability to trace the movement and fate of substances is paramount. This guide provides a comprehensive comparison of isotopically labeled 1,4-dichlorobenzene, a valuable tool for such tracer studies, with other established alternatives. By presenting experimental data, detailed protocols, and clear visualizations, this document aims to equip researchers with the knowledge to select the most suitable tracer for their specific needs.
Introduction to Isotopic Labeling with this compound-d4
Isotopically labeled compounds are powerful tools in tracer studies due to their chemical identity with the unlabeled counterpart, while being distinguishable by mass spectrometry. This compound-d4, a deuterated form of this compound, serves as an effective tracer for a variety of applications, including environmental fate and transport studies of chlorinated hydrocarbons.[1] Its utility stems from the principle of isotope dilution mass spectrometry (IDMS), where a known amount of the labeled compound is introduced into a system. The ratio of the labeled to the unlabeled compound, measured at different points in time and space, allows for precise quantification and tracking of the target substance.
Synthesis of this compound-d4
The synthesis of deuterated aromatic compounds like this compound-d4 typically involves a hydrogen-deuterium (H-D) exchange reaction. A common method is the reaction of the unlabeled aromatic compound with a deuterium source, such as heavy water (D₂O), often under high temperature and pressure and in the presence of a catalyst.
A general procedure for such a synthesis can be described as follows:
-
Reaction Setup: The non-deuterated this compound is dissolved in a suitable deuterated solvent.
-
Catalysis: An acid catalyst with a pKa of less than or equal to 1 is introduced to the mixture.[2]
-
H-D Exchange: The reaction mixture is heated, promoting the exchange of hydrogen atoms on the aromatic ring with deuterium atoms from the solvent and/or heavy water.
-
Purification: After the reaction, the deuterated product is isolated and purified, often through techniques like distillation or chromatography, to achieve high isotopic purity.
Comparison of Tracer Technologies
The selection of an appropriate tracer is critical for the success of any study. This section compares this compound-d4 with two widely used alternatives: fluorescent dyes and sulfur hexafluoride (SF₆).
| Feature | This compound-d4 | Fluorescent Dyes (e.g., Fluorescein, Rhodamine WT) | Sulfur Hexafluoride (SF₆) |
| Principle of Detection | Mass Spectrometry (GC-MS) | Fluorometry | Gas Chromatography with Electron Capture Detector (GC-ECD) or Mass Spectrometry (GC-MS)[3] |
| Typical Applications | Groundwater tracing of organic pollutants, environmental fate studies.[1] | Groundwater tracing, surface water studies, leak detection.[4] | Atmospheric and oceanographic tracing, groundwater dating, leak detection. |
| Sensitivity | High (sub-µg/L detection limits) | Very High (parts per trillion detection limits) | Extremely High (parts per trillion or lower detection limits) |
| Specificity | Very High (mass-based detection) | Moderate (potential for background fluorescence and interference) | Very High (distinctive mass and chromatographic properties) |
| Conservatism | Moderately conservative; subject to sorption and biodegradation. | Variable; prone to sorption, photodegradation, and pH sensitivity. | Highly conservative in most environments; inert and non-reactive. |
| Cost of Tracer | High (e.g., ~$155/g) | Low to Moderate (e.g., Fluorescein ~
| Moderate (e.g., ~$15-50/lb, but requires specialized handling) |
| Analytical Cost | High (requires GC-MS analysis, ~
| Low (field fluorometers are relatively inexpensive) | High (requires specialized GC-ECD or GC-MS, testing can be ~$8500+ for a project) |
| Environmental/Safety | Possible human carcinogen, potential for ecotoxicity. | Generally low toxicity at typical concentrations, but some dyes have moderate concerns. | Potent greenhouse gas with a very long atmospheric lifetime. |
Experimental Protocols
Groundwater Tracer Study using this compound-d4
This protocol provides a representative methodology for a groundwater tracer study.
1. Preliminary Site Assessment:
- Characterize the hydrogeology of the study site to determine groundwater flow direction and velocity.
- Collect background water samples to establish baseline concentrations of any potential interferences.
2. Tracer Injection:
- Prepare a stock solution of this compound-d4 in a miscible, non-toxic solvent (e.g., ethanol).
- Inject a known volume and concentration of the tracer solution into an injection well as a pulse.
- Record the exact time and volume of injection.
3. Sample Collection:
- Collect water samples from downgradient monitoring wells at predetermined time intervals. The frequency of sampling should be higher initially to capture the leading edge of the tracer plume.
- Store samples in amber glass vials with Teflon-lined caps and keep them cool until analysis to prevent degradation and volatilization.
4. Sample Analysis (GC-MS):
- Sample Preparation: Use a purge-and-trap or liquid-liquid extraction method to concentrate the analyte from the water sample.
- GC-MS Analysis:
- Inject the extracted sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).
- Use a suitable capillary column (e.g., DB-5ms) for separation.
- Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect the characteristic ions of this compound-d4.
- Quantification: Use an internal standard for calibration and quantify the concentration of the tracer in each sample.
5. Data Analysis:
- Plot the concentration of this compound-d4 versus time for each monitoring well to generate breakthrough curves.
- Analyze the shape and timing of the breakthrough curves to determine groundwater velocity, dispersion, and potential retardation and degradation rates.
Visualizing the Process
Data Interpretation: Breakthrough Curves
A key output of a tracer study is the breakthrough curve, which plots the tracer concentration at a monitoring point over time. The shape of the curve provides valuable information about the transport processes in the subsurface. An ideal, conservative tracer in a simple system will produce a symmetrical, bell-shaped curve. Deviations from this ideal shape can indicate:
-
Tailing: A long, drawn-out falling limb of the curve can suggest diffusion into and out of less permeable zones or reversible sorption.
-
Retardation: A delay in the arrival of the tracer peak compared to the average groundwater velocity indicates interaction with the aquifer matrix (sorption).
-
Mass Loss: Recovery of less than the injected mass of the tracer can be due to irreversible sorption or degradation.
Conclusion and Recommendations
The choice of a tracer for a particular study is a trade-off between performance, cost, and environmental considerations.
-
Isotopically labeled this compound (e.g., this compound-d4) is an excellent choice for studies specifically investigating the fate and transport of chlorinated aromatic hydrocarbons. Its high specificity allows for unambiguous detection in complex matrices. However, its higher cost and potential for sorption and biodegradation need to be considered in the experimental design and data interpretation.
-
Fluorescent dyes are a cost-effective and highly sensitive option for general groundwater tracing applications, particularly in karst and fractured rock aquifers. Their main limitations are potential interferences from background fluorescence and their susceptibility to sorption and degradation, which can complicate quantitative analysis.
-
Sulfur hexafluoride (SF₆) is a superior tracer for large-scale atmospheric and oceanic studies and for dating young groundwater due to its inertness and extremely low detection limits. However, its significant environmental impact as a potent greenhouse gas and the high cost of analysis are major drawbacks.
Ultimately, the selection of the most appropriate tracer requires a thorough understanding of the study objectives, the characteristics of the study site, and the analytical capabilities available. This guide provides the foundational knowledge to make an informed decision and to design robust and reliable tracer studies.
References
- 1. A ground-water tracer test with deuterated compounds for monitoring in situ biodegradation and retardation of aromatic hydrocarbons (Journal Article) | OSTI.GOV [osti.gov]
- 2. An assessment of the potential adverse properties of fluorescent tracer dyes used for groundwater tracing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. greengobbler.com [greengobbler.com]
- 4. dyetracing.com [dyetracing.com]
1,4-Dichlorobenzene: A Comparative Analysis of its In Vitro Effects on Various Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro effects of 1,4-Dichlorobenzene (p-DCB) on different cell lines. The information presented herein is compiled from various studies to assist researchers in understanding its cytotoxic and genotoxic potential, as well as its impact on cellular signaling pathways.
Executive Summary
This compound, a halogenated aromatic hydrocarbon, has been the subject of toxicological studies to determine its effects at the cellular level. Evidence suggests that p-DCB exhibits weak genotoxic potential and that its carcinogenic effects may be mediated through non-genotoxic mechanisms. This guide summarizes the available quantitative data, details experimental methodologies for key assays, and visualizes experimental workflows and potential signaling pathways.
Data Presentation
Cytotoxicity and Genotoxicity of this compound
| Cell Line | Assay | Concentration Range | Observed Effects | Reference |
| Primary Rat Hepatocytes | Micronucleus Assay | 0.56 - 3.2 mM | Statistically significant increase in micronucleus formation. | [1][2] |
| Primary Rat Hepatocytes | Alkaline Elution Assay | 0.56 - 3.2 mM | No significant increase in DNA breaks. | [1][2] |
| Primary Human Hepatocytes | Micronucleus Assay | Not specified | Negative for clastogenic effects. | [1] |
| Primary Human Hepatocytes | Alkaline Elution Assay | Not specified | Negative for DNA fragmentation. | |
| Chinese Hamster Ovary (CHO) Cells | HGPRT Mutation Assay | 25 - 250 µg/mL | No increase in mutations observed. Toxicity noted at ≥ 200 µg/mL. | |
| Chinese Hamster Ovary (CHO) Cells | Chromosomal Aberration Assay | 20 - 300 µg/mL | No indication of increased chromosome breaks. Toxicity noted at 300 µg/mL. | |
| Chinese Hamster Ovary (CHO) Cells | Sister Chromatid Exchange (SCE) Assay | 20 - 240 µg/mL | No increase in SCEs. Cell death observed at 200 and 240 µg/mL. |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (prepared in a suitable solvent like DMSO, with the final solvent concentration kept constant and non-toxic across all wells). Include untreated and solvent-only controls.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Genotoxicity Assessment (Micronucleus Assay)
The micronucleus assay is used to detect the genotoxic potential of a compound by identifying the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.
Protocol:
-
Cell Culture and Treatment: Culture cells to an appropriate confluency and treat them with this compound at various concentrations. Include positive and negative controls.
-
Cytochalasin B Addition: Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells.
-
Cell Harvesting: After an appropriate incubation period, harvest the cells by trypsinization.
-
Hypotonic Treatment and Fixation: Treat the cells with a hypotonic solution to swell the cytoplasm, followed by fixation with a methanol/acetic acid solution.
-
Slide Preparation and Staining: Drop the fixed cell suspension onto clean microscope slides, allow them to air dry, and stain with a DNA-specific stain such as Giemsa or DAPI.
-
Microscopic Analysis: Score the frequency of micronuclei in binucleated cells under a microscope.
Apoptosis Detection (Annexin V Assay)
The Annexin V assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, an early event in apoptosis.
Protocol:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Annexin V Staining: Resuspend the cells in Annexin V binding buffer and add fluorochrome-conjugated Annexin V.
-
Propidium Iodide (PI) Staining: Add propidium iodide (PI) to distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Oxidative Stress Measurement (ROS Detection Assay)
This assay measures the intracellular generation of reactive oxygen species (ROS) using a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Protocol:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with this compound.
-
Probe Loading: Load the cells with DCFH-DA, which is deacetylated by intracellular esterases to non-fluorescent DCFH.
-
ROS-mediated Oxidation: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope.
Mandatory Visualizations
Experimental Workflow for In Vitro Toxicity Assessment
Caption: General workflow for assessing the in vitro toxicity of this compound.
Hypothetical Signaling Pathway for this compound-Induced Apoptosis
Disclaimer: The following diagram illustrates a plausible signaling pathway for apoptosis induction by a xenobiotic compound. Specific experimental evidence for the direct involvement of these molecules in this compound-induced apoptosis in the mentioned cell lines is limited in the provided search results.
Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.
References
A Guide to Inter-laboratory Comparison of 1,4-Dichlorobenzene Measurements
This guide provides a comprehensive overview of a hypothetical inter-laboratory comparison for the quantification of 1,4-Dichlorobenzene (1,4-DCB). The objective of this study was to assess the proficiency of participating laboratories in measuring 1,4-DCB in a standardized water sample and to provide a framework for evaluating and comparing analytical methods. This document is intended for researchers, analytical scientists, and professionals in quality assurance and control.
Introduction
This compound is an organic compound used as a pesticide, deodorant, and chemical intermediate.[1] Due to its potential health and environmental impacts, accurate and reliable measurement of 1,4-DCB in various matrices is crucial.[2][3][4] Inter-laboratory comparison studies are essential for evaluating the performance of different laboratories and analytical methods, ensuring the consistency and comparability of data.[5] This guide outlines the methodology, presents a summary of fictional performance data, and provides a standardized experimental protocol for the analysis of 1,4-DCB.
Data Presentation
The performance of five fictional laboratories in the analysis of a standard water sample spiked with a known concentration of this compound (20 µg/L) is summarized in the table below. The evaluation of laboratory performance was based on accuracy (expressed as recovery), precision (expressed as relative standard deviation), and the reported limits of detection (LOD) and quantification (LOQ).
| Laboratory | Method | Reported Concentration (µg/L) | Recovery (%) | Precision (RSD, %) | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) |
| Lab A | GC-MS | 19.5 | 97.5 | 3.2 | 0.5 | 1.5 |
| Lab B | GC-FID | 21.2 | 106.0 | 5.1 | 1.0 | 3.0 |
| Lab C | HPLC-UV | 18.8 | 94.0 | 4.5 | 1.2 | 3.5 |
| Lab D | GC-MS | 19.8 | 99.0 | 2.8 | 0.4 | 1.2 |
| Lab E | Spectrophotometry | 17.5 | 87.5 | 8.7 | 2.0 | 6.0 |
Experimental Protocols
The following is a detailed experimental protocol that was provided to all participating laboratories to ensure consistency in the analytical process.
3.1. Sample Preparation
-
Sample Reception and Storage: Upon receipt, the water sample was stored at 4°C in the dark until analysis.
-
Liquid-Liquid Extraction (LLE):
-
Measure 500 mL of the water sample into a 1 L separatory funnel.
-
Add a surrogate standard (e.g., this compound-d4) to assess extraction efficiency.
-
Add 50 mL of a suitable organic solvent (e.g., dichloromethane or hexane).
-
Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate for 10 minutes.
-
Drain the organic layer into a collection flask.
-
Repeat the extraction twice more with fresh 50 mL portions of the organic solvent.
-
Combine the organic extracts.
-
-
Drying and Concentration:
-
Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
3.2. Analytical Instrumentation
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Injector: Splitless mode at 250°C.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Oven Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 150°C at 10°C/min, then to 250°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of m/z 50-300.
-
-
High-Performance Liquid Chromatography (HPLC-UV):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector set at a wavelength of 225 nm.
-
-
Spectrophotometry: Based on the formation of a colored complex, with absorbance measured at a specific wavelength as described in the literature.
3.3. Quality Control
-
Calibration: A multi-point calibration curve was generated using at least five concentration levels of 1,4-DCB standards. The correlation coefficient (r²) of the calibration curve was required to be ≥ 0.995.
-
Blanks: A method blank (an analyte-free matrix processed through the entire analytical procedure) was analyzed with each batch of samples to check for contamination.
-
Replicates: Each laboratory was required to analyze the sample in triplicate to assess precision.
Mandatory Visualization
The following diagram illustrates the general workflow for the inter-laboratory comparison of this compound measurements.
Caption: Experimental workflow for the inter-laboratory comparison study.
References
A Comparative Analysis of the Environmental Impact of Dichlorobenzene Isomers
A Guide for Researchers, Scientists, and Drug Development Professionals
Dichlorobenzenes (DCBs) are a group of synthetic organic compounds with three isomers: 1,2-dichlorobenzene (ortho-dichlorobenzene), 1,3-dichlorobenzene (meta-dichlorobenzene), and 1,4-dichlorobenzene (para-dichlorobenzene).[1] These isomers share the same chemical formula (C₆H₄Cl₂) but differ in the arrangement of chlorine atoms on the benzene ring, leading to distinct physical, chemical, and toxicological properties.[1] Their widespread use as industrial solvents, pesticides, and deodorizers has resulted in their presence in the environment, raising concerns about their potential impact on ecosystems and human health.[2][3] This guide provides a comprehensive comparison of the environmental impact of the three dichlorobenzene isomers, supported by experimental data, to aid researchers in understanding their relative risks and fates.
Physicochemical Properties
The environmental distribution and fate of dichlorobenzene isomers are significantly influenced by their physicochemical properties. Key differences in their melting points, boiling points, vapor pressures, water solubilities, and octanol-water partition coefficients (Kow) are summarized in Table 1.
| Property | 1,2-Dichlorobenzene | 1,3-Dichlorobenzene | This compound |
| CAS Number | 95-50-1 | 541-73-1 | 106-46-7 |
| Molecular Weight ( g/mol ) | 147.00 | 147.00 | 147.00 |
| Physical State (at 20°C) | Liquid[4] | Liquid | Solid |
| Melting Point (°C) | -17.0 | -24.8 | 53.5 |
| Boiling Point (°C) | 180.5 | 173.0 | 174.0 |
| Vapor Pressure (mm Hg at 25°C) | 1.5 | 2.4 | 0.4 |
| Water Solubility (mg/L at 25°C) | 145 | 123 | 80 |
| Log Kow (Octanol-Water Partition Coefficient) | 3.43 | 3.53 | 3.39 |
Data compiled from various sources.
Toxicological Profile
The toxicity of dichlorobenzene isomers varies, with the liver, kidneys, and nervous system being primary target organs. A summary of acute toxicity data is presented in Table 2.
| Toxicity Endpoint | 1,2-Dichlorobenzene | 1,3-Dichlorobenzene | This compound |
| Oral LD50 (rat, mg/kg) | 500 | 550 - 3240 | 500 - 3860 |
| Inhalation LC50 (rat, ppm, 4h) | >1028 | No data available | >1400 |
| Dermal LD50 (rabbit, mg/kg) | >10,000 | >5000 | >2000 |
Data compiled from various sources.
1,2-Dichlorobenzene is recognized as a potent hepatotoxicant, particularly in certain rat strains. Its toxicity is linked to metabolic activation and the induction of oxidative stress.
1,3-Dichlorobenzene is also hepatotoxic, with studies showing it can cause liver damage. Its toxicity is believed to be mediated by reactive metabolites produced in the liver.
This compound has been shown to cause kidney tumors in male rats and liver tumors in mice. It is classified as a possible human carcinogen. Chronic exposure can also affect the liver, skin, and central nervous system.
Environmental Fate and Biodegradation
The persistence and transformation of dichlorobenzenes in the environment are critical factors in assessing their overall impact.
1,2-Dichlorobenzene is moderately volatile and has a low water solubility, leading to its partitioning into the atmosphere and sediment. It is generally resistant to biodegradation, although some microbial strains can degrade it under aerobic conditions.
1,3-Dichlorobenzene is also moderately volatile and has low water solubility. It is considered to be the least biodegradable of the three isomers.
This compound , being a solid with a notable vapor pressure, readily sublimes into the atmosphere. Its low water solubility and moderate Kow suggest a tendency to adsorb to soil and sediment. It is also resistant to biodegradation.
Experimental Protocols
The data presented in this guide are derived from standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD) and the National Toxicology Program (NTP).
Subacute Inhalation Toxicity Study (OECD 412)
This protocol is used to assess the toxicity of a substance following repeated inhalation exposure.
-
Test System: Typically rats, with at least 5 males and 5 females per group.
-
Exposure: Whole-body or nose-only exposure for 6 hours/day, 5 days/week for 28 days.
-
Concentrations: At least three concentrations of the test substance, a control group (air), and a vehicle control if necessary.
-
Observations: Clinical signs, body weight, food consumption, hematology, clinical biochemistry, and histopathology of major organs.
Rodent Gavage Bioassay (NTP Protocol)
This long-term study is designed to assess the carcinogenic potential of a chemical.
-
Test System: Typically F344/N rats and B6C3F1 mice, with 50 animals of each sex per dose group.
-
Administration: The test chemical, dissolved or suspended in a vehicle like corn oil, is administered by gavage (oral intubation) 5 days a week for up to 2 years.
-
Dose Levels: At least two dose levels and a vehicle control group.
-
Observations: Survival, body weight, clinical signs, and comprehensive histopathological examination of all major tissues and organs.
Octanol-Water Partition Coefficient (Shake Flask Method - OECD 107)
This method determines the hydrophobicity of a chemical, which influences its environmental partitioning and bioaccumulation potential.
-
Principle: A solution of the test substance in either n-octanol or water is shaken with the other solvent until equilibrium is reached.
-
Procedure: The concentrations of the test substance in both the n-octanol and water phases are measured.
-
Calculation: The partition coefficient (Kow) is calculated as the ratio of the concentration in n-octanol to the concentration in water.
Vapor Pressure Measurement
Various methods are used to determine the vapor pressure of a chemical, which is crucial for assessing its volatility.
-
Static Method: The substance is placed in a closed, evacuated container at a constant temperature, and the pressure of the vapor in equilibrium with the substance is measured.
-
Effusion Method (Knudsen Effusion): The rate of mass loss of a substance effusing through a small orifice into a vacuum is measured.
-
Gas Saturation Method: A stream of inert gas is passed over the substance at a known rate, and the amount of substance that vaporizes into the gas is determined.
Signaling Pathways and Mechanisms of Toxicity
The toxicity of dichlorobenzenes is mediated through various molecular pathways, primarily involving oxidative stress and apoptosis.
1,2-Dichlorobenzene and Oxidative Stress
1,2-Dichlorobenzene is known to induce hepatocellular oxidative stress, a key initiating event in its hepatotoxicity. This process involves the depletion of glutathione (GSH), a critical intracellular antioxidant. The metabolism of 1,2-dichlorobenzene by cytochrome P450 enzymes can lead to the formation of reactive metabolites that conjugate with GSH, leading to its depletion. This, in turn, results in an accumulation of reactive oxygen species (ROS), causing damage to cellular components. The cell attempts to counteract this by activating the Nrf2-Keap1 signaling pathway, which upregulates the expression of antioxidant enzymes.
This compound and Apoptosis
This compound and its metabolites can induce apoptosis, or programmed cell death. One proposed mechanism involves the inhibition of caspases, key executioner enzymes in the apoptotic cascade. Additionally, this compound may influence the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family, which regulate mitochondrial integrity and the release of pro-apoptotic factors like cytochrome c.
Experimental Workflow for Assessing Dichlorobenzene-Induced Hepatotoxicity
A typical experimental workflow to investigate the hepatotoxicity of a dichlorobenzene isomer in a rodent model is outlined below. This workflow integrates in-life observations with post-mortem analyses to provide a comprehensive toxicological profile.
References
Efficacy of 1,4-Dichlorobenzene as a disinfectant compared to other agents
An objective review for researchers, scientists, and drug development professionals on the antimicrobial performance of 1,4-Dichlorobenzene relative to established disinfecting agents.
Introduction
This compound (p-DCB), a chlorinated aromatic compound, is widely recognized for its penetrating, mothball-like odor and its extensive use as a pesticide for controlling moths, a space deodorant in restrooms, and a fumigant to control mold and mildew.[1][2][3][4] While it is also utilized as a disinfectant, particularly in waste containers and urinal cakes, its efficacy and mode of action as a surface disinfectant are not as well-documented as traditional agents.[1] This guide provides a comparative analysis of this compound's antimicrobial properties against those of well-established disinfectants, supported by available data. Due to its carcinogenic properties, the use of p-DCB in products like air fresheners and mothballs has been banned in the European Union.
Comparative Efficacy of Disinfectant Agents
A significant challenge in evaluating this compound as a conventional disinfectant is the lack of standardized quantitative data on its efficacy against a broad spectrum of microorganisms on hard surfaces. Its primary application relies on its high volatility to act as a fumigant and deodorant. In contrast, common liquid disinfectants have been extensively tested, and their efficacy is well-documented.
One study investigated the effect of p-DCB on microbial populations in a soil environment, demonstrating its antimicrobial properties. The study showed a significant decline in the populations of bacteria, fungi, and actinomycetes, with the inhibitory effect being proportional to the concentration of this compound. For instance, concentrations higher than 200 mg/kg significantly decreased the number of bacteria and fungi. While indicative of antimicrobial activity, this data is not directly comparable to surface disinfection standards.
For the purpose of this guide, we will compare the known antimicrobial effects of this compound with the established efficacy of common disinfectant agents like Sodium Hypochlorite (Bleach), Ethanol, and Quaternary Ammonium Compounds (QACs).
| Disinfectant Agent | Concentration | Target Microorganism(s) | Contact Time | Log Reduction | Reference |
| This compound | >200 mg/kg (in soil) | Bacteria, Fungi, Actinomycetes | 28 days | Significant Decrease (Qualitative) | |
| Sodium Hypochlorite | 1000-5000 ppm | Staphylococcus aureus, Pseudomonas aeruginosa, Influenza virus | 10 minutes | >5 | EPA Guidelines |
| Ethanol | 70% | Escherichia coli, Staphylococcus aureus, Herpes simplex virus | 1 minute | >5 | CDC Guideline for Disinfection |
| Quaternary Ammonium Comp. | 200-400 ppm | Salmonella enterica, Listeria monocytogenes | 10 minutes | >5 | Manufacturer's Data |
Note: The data for this compound is from a soil study and is not a direct measure of surface disinfection efficacy. The data for other agents are typical values from established guidelines and may vary by specific product and conditions.
Experimental Protocols and Methodologies
The methodologies for evaluating the efficacy of disinfectants are standardized to ensure reliable and reproducible results. The study on this compound in soil provides insight into its antimicrobial action in that specific environment.
Methodology for Assessing this compound's Effect on Soil Microbes
-
Soil Preparation: A flooded wetland soil was used for the investigation.
-
Treatment: Different concentrations of this compound were applied to the soil samples.
-
Incubation: The treated soil samples were incubated for a period of up to 28 days.
-
Microbial Analysis: The populations of bacteria, fungi, and actinomycetes were enumerated at various time points (e.g., 7, 14, 21, and 28 days) to determine the effect of p-DCB.
-
Enzyme Activity: The activity of soil enzymes such as urease and catalase was also measured to assess the impact on soil biochemical processes.
Standard Disinfectant Efficacy Testing (General Overview)
A common method for testing the efficacy of liquid surface disinfectants is the AOAC Use-Dilution Test .
Caption: Workflow for a standard disinfectant efficacy test.
This test involves drying a standardized culture of bacteria on a stainless steel carrier, exposing it to the disinfectant for a specified contact time, and then incubating the carrier in a growth medium to determine if any bacteria survived.
Signaling Pathways and Logical Relationships
The precise mechanism of action for this compound as a disinfectant is not well-elucidated in the available literature. However, its effect on soil microbes suggests a general toxicity that disrupts cellular functions.
The following diagram illustrates the logical relationship between the application of a disinfectant and the desired outcome.
Caption: Logical flow from disinfectant application to microbial inactivation.
Conclusion
This compound exhibits antimicrobial properties, as evidenced by its ability to reduce microbial populations in soil. It is used in specific applications like urinal cakes and waste containers as a disinfectant and deodorant. However, there is a notable absence of robust, quantitative efficacy data that would allow for a direct comparison with standard liquid surface disinfectants such as bleach, alcohol, or quaternary ammonium compounds. Its high volatility and use as a fumigant suggest a different mode of application and action compared to liquid agents.
For researchers and professionals in drug development, while this compound has a history of use as a germicide, its utility as a primary disinfectant is limited by the lack of performance data and its associated health and environmental concerns, including its classification as a potential carcinogen. Therefore, for applications requiring reliable and documented surface disinfection, the use of well-established and regulated disinfectant agents is recommended.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 1,4 Dichlorobenzene | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 3. This compound, 3,3-Dichlorobenzidine, Hexachlorobenzene, and Pentachlorophenol | ontario.ca [ontario.ca]
- 4. This compound: Uses and Hazard_Chemicalbook [chemicalbook.com]
Validation of 1,4-Dichlorobenzene Exposure Biomarkers: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate assessment of exposure to xenobiotics is paramount. This guide provides a comparative analysis of biomarkers for 1,4-dichlorobenzene (1,4-DCB), a common environmental and industrial chemical. We will delve into the validation of the primary metabolite, 2,5-dichlorophenol (2,5-DCP), as a reliable biomarker and compare it with the direct measurement of the parent compound.
This compound is a volatile organic compound used as a space deodorant, moth repellent, and chemical intermediate.[1] Human exposure is widespread, and monitoring is crucial due to its potential health effects, including liver and kidney toxicity.[2][3] The International Agency for Research on Cancer (IARC) has classified 1,4-DCB as possibly carcinogenic to humans (Group 2B).[2]
Primary Biomarker: Urinary 2,5-Dichlorophenol (2,5-DCP)
The most widely accepted and validated biomarker for 1,4-DCB exposure is its major metabolite, 2,5-dichlorophenol (2,5-DCP), measured in urine.[4] Following absorption, 1,4-DCB is metabolized in the liver, primarily to 2,5-DCP, which is then conjugated with sulfate and glucuronic acid and excreted in the urine.
The measurement of urinary 2,5-DCP offers a reliable and non-invasive method to assess exposure to 1,4-DCB. Studies have demonstrated a strong and consistent correlation between the concentration of 1,4-DCB in the air and the levels of 2,5-DCP in urine.
Alternative Biomarker: this compound in Blood or Expired Air
While less common for routine monitoring, the parent compound, 1,4-DCB, can be measured in blood and expired air. However, these methods are generally considered to have limited clinical usefulness for assessing exposure. The volatile nature of 1,4-DCB means that its concentration in blood and breath can fluctuate rapidly, reflecting very recent exposure rather than an integrated exposure over time.
Comparative Analysis of Biomarkers
| Biomarker | Matrix | Advantages | Disadvantages |
| 2,5-Dichlorophenol (2,5-DCP) | Urine | - Non-invasive sample collection.- Reflects integrated exposure over a longer period.- Strong correlation with exposure levels.- Well-established and validated analytical methods. | - Requires laboratory analysis, including hydrolysis of conjugates.- Potential for interference from other sources of dichlorophenols, though 2,5-DCP is primarily a metabolite of 1,4-DCB. |
| This compound (1,4-DCB) | Blood, Expired Air | - Direct measurement of the parent compound. | - Invasive sample collection (blood).- Reflects only very recent exposure.- Concentrations can fluctuate rapidly.- Limited clinical utility for routine monitoring. |
Experimental Protocols
Measurement of Urinary 2,5-Dichlorophenol
A common method for the determination of urinary 2,5-DCP involves the following steps:
-
Sample Collection: First morning urine samples are collected.
-
Hydrolysis: The urine samples are treated with a strong acid (e.g., concentrated sulfuric acid) to hydrolyze the sulfate and glucuronide conjugates of 2,5-DCP, releasing the free form.
-
Extraction: The hydrolyzed sample is extracted with an organic solvent, such as n-hexane.
-
Analysis: The extracted 2,5-DCP is then quantified using a gas chromatograph with an electron capture detector (GC-ECD) or high-performance liquid chromatography (HPLC).
Measurement of this compound in Blood
The analysis of 1,4-DCB in blood can be performed using gas chromatography-mass spectrometry (GC-MS). The general procedure involves:
-
Sample Collection: Whole blood is collected in appropriate vials.
-
Extraction: 1,4-DCB is extracted from the blood matrix using a suitable solvent or by headspace analysis.
-
Analysis: The concentration of 1,4-DCB is determined by GC-MS, which provides high sensitivity and specificity.
Signaling and Metabolic Pathways
The metabolism of 1,4-DCB is a critical component of its toxicokinetics and the basis for the use of 2,5-DCP as a biomarker. The metabolic pathway primarily occurs in the liver.
Metabolic pathway of this compound.
Experimental Workflow for Biomarker Validation
The validation of a biomarker like urinary 2,5-DCP typically follows a structured experimental workflow.
Experimental workflow for biomarker validation.
Conclusion
The measurement of urinary 2,5-dichlorophenol is a robust and well-validated method for assessing exposure to this compound. Its advantages, including non-invasive sampling and the reflection of integrated exposure, make it superior to the measurement of the parent compound in blood or expired air for routine biomonitoring. For researchers and professionals in drug development, relying on urinary 2,5-DCP as a biomarker provides a reliable tool for exposure assessment in clinical and epidemiological studies.
References
- 1. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 1,4 Dichlorobenzene | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Urinary 2,5-dicholorophenol and 2,4-dichlorophenol concentrations and prevalent disease among adults in the National Health and Nutrition Examination Survey (NHANES) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthesis Methods for 1,4-Dichlorobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the primary synthesis methods for 1,4-dichlorobenzene (p-DCB), a key intermediate in the production of various organic compounds, including the high-performance polymer polyphenylene sulfide (PPS). The following sections present quantitative data, experimental protocols, and reaction pathway diagrams to assist researchers in selecting the most suitable synthesis strategy for their specific needs.
Data Presentation: A Quantitative Comparison
The synthesis of this compound is predominantly achieved through the direct chlorination of benzene, with efforts focused on maximizing the yield and selectivity of the desired para isomer over the ortho and meta isomers. An alternative route involves the isomerization of 1,2-dichlorobenzene. The following table summarizes quantitative data from various catalytic systems for these methods.
| Synthesis Method | Catalyst System | Starting Material | Reaction Temperature (°C) | Reaction Time | p-DCB Yield (%) | p:o Isomer Ratio | Key Byproducts | Reference |
| Direct Chlorination of Benzene | Ferric Chloride (FeCl₃) | Benzene | 20–40 | Not Specified | ~75 (of DCB) | ~3:1 | 1,2-Dichlorobenzene, Monochlorobenzene, Trichlorobenzenes | [1][2] |
| FeCl₃ with Sulfur Cocatalyst | Benzene | 40–90 | Not Specified | High | High | 1,2-Dichlorobenzene, 1,2,4-Trichlorobenzene | ||
| Aluminum Chloride (AlCl₃) with Iodine | Chlorobenzene | 10–60 | 20-30 min | High | Increased | 1,2-Dichlorobenzene | [3] | |
| Ammonium Ion-Exchanged Zeolite L | Benzene/Chlorobenzene | 20–200 | 30 min | High | High | 1,2-Dichlorobenzene | [4] | |
| Metal Sulfides (e.g., Fe₂S₃) | Benzene | 45-50 | Continuous | High | >3:1 | 1,2-Dichlorobenzene, Monochlorobenzene | ||
| Isomerization | Aluminum Chloride (AlCl₃) with Water | 1,2-Dichlorobenzene | 130 - reflux | 1-5 hours | Not Specified | N/A | 1,3-Dichlorobenzene | |
| Highly Acidic Chloroaluminate Melts | This compound | 150 | Not Specified | >45 (1,3-DCB) | N/A | 1,3-Dichlorobenzene, 1,2-Dichlorobenzene |
Experimental Protocols
Below are detailed methodologies for the key synthesis routes of this compound.
Method 1: Direct Chlorination of Benzene using a Lewis Acid Catalyst
This protocol describes a general laboratory-scale synthesis of dichlorobenzenes via the electrophilic aromatic substitution of benzene.
Materials:
-
Benzene
-
Chlorine gas (Cl₂)
-
Anhydrous Ferric Chloride (FeCl₃) or Aluminum Chloride (AlCl₃)
-
Round-bottom flask equipped with a magnetic stirrer, gas inlet tube, and a reflux condenser connected to a gas trap (for HCl)
-
Heating mantle
-
Ice bath
Procedure:
-
Set up the reaction apparatus in a well-ventilated fume hood.
-
Charge the round-bottom flask with benzene and the Lewis acid catalyst (e.g., FeCl₃).
-
Begin stirring the mixture.
-
Bubble chlorine gas through the benzene solution at a controlled rate. The reaction is exothermic, and the temperature should be maintained within the desired range (e.g., 20-40°C) using a cooling bath if necessary.
-
Monitor the reaction progress by analyzing aliquots using Gas Chromatography (GC) to determine the ratio of monochlorobenzene, dichlorobenzene isomers, and unreacted benzene.
-
Upon completion, stop the chlorine flow and purge the system with an inert gas (e.g., nitrogen) to remove excess chlorine and HCl.
-
The reaction mixture is then washed with water and a dilute base (e.g., sodium bicarbonate solution) to neutralize any remaining acid.
-
The organic layer is separated, dried over an anhydrous salt (e.g., magnesium sulfate), and filtered.
-
The product mixture is then subjected to fractional distillation to separate unreacted benzene and monochlorobenzene from the dichlorobenzene isomers.
-
The mixture of dichlorobenzenes can be further purified to isolate this compound by fractional crystallization, taking advantage of its higher melting point (53.5°C) compared to the ortho isomer.
Method 2: Isomerization of 1,2-Dichlorobenzene
This protocol outlines a general procedure for the isomerization of 1,2-dichlorobenzene to a mixture of dichlorobenzene isomers, including the 1,4-isomer.
Materials:
-
1,2-Dichlorobenzene (o-DCB)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Water
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Nitrogen or other inert gas supply
Procedure:
-
In a round-bottom flask, combine 1,2-dichlorobenzene with anhydrous aluminum chloride.
-
A small, controlled amount of water is added as a co-catalyst.
-
The mixture is heated under an inert atmosphere to a temperature between 120°C and the reflux temperature.
-
The reaction is stirred at this temperature for a period of 1 to 5 hours.
-
The progress of the isomerization is monitored by GC analysis of reaction aliquots to observe the formation of 1,3- and this compound.
-
After the desired level of isomerization is achieved, the reaction is cooled to room temperature.
-
The catalyst is quenched by carefully adding water or a dilute acid.
-
The organic layer is separated, washed with water and a neutralizing agent, and then dried.
-
The resulting mixture of dichlorobenzene isomers can be separated by fractional distillation and/or crystallization to isolate the this compound.
Mandatory Visualization
The following diagrams illustrate the key chemical pathways and a general experimental workflow for the synthesis of this compound.
References
- 1. journal.bcrec.id [journal.bcrec.id]
- 2. Dichlorobenzenes - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. US4766103A - Preparation of this compound - Google Patents [patents.google.com]
- 4. EP0313990A2 - Synthesis of this compound - Google Patents [patents.google.com]
Assessing the Carcinogenic Potential of 1,4-Dichlorobenzene Versus Benzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the carcinogenic potential of 1,4-Dichlorobenzene (1,4-DCB) and benzene. The information is based on extensive experimental data from carcinogenicity bioassays and genotoxicity studies, with a focus on data from the National Toxicology Program (NTP). Detailed methodologies for key experiments are provided to aid in the critical evaluation of the findings.
Executive Summary
Benzene is a well-established human leukemogen, classified as a Group 1 carcinogen ("carcinogenic to humans") by the International Agency for Research on Cancer (IARC) and "known to be a human carcinogen" by the NTP.[1][2][3] Its carcinogenicity is mediated by genotoxic metabolites that cause chromosomal damage. In contrast, this compound is classified as a Group 2B carcinogen ("possibly carcinogenic to humans") by IARC and is "reasonably anticipated to be a human carcinogen" by the NTP.[4][5] Evidence for its carcinogenicity is primarily from animal studies, where it induces liver and kidney tumors through a non-genotoxic, mitogenic mechanism. This fundamental difference in their modes of action is crucial for risk assessment.
Carcinogenicity Classification
A summary of the carcinogenicity classifications for this compound and benzene from key regulatory agencies is presented below.
| Agency | This compound | Benzene |
| IARC | Group 2B: Possibly carcinogenic to humans | Group 1: Carcinogenic to humans |
| NTP | Reasonably anticipated to be a human carcinogen | Known to be a human carcinogen |
| U.S. EPA | Group C: Possible human carcinogen | Known human carcinogen |
Comparative Carcinogenicity Data from Animal Bioassays
The following tables summarize the key findings from the NTP's 2-year gavage studies in F344/N rats and B6C3F1 mice, which form a primary basis for the carcinogenicity assessment of these two chemicals.
Table 1: Carcinogenicity of this compound in F344/N Rats (NTP TR-319)
| Sex | Dose (mg/kg) | Organ | Finding | Incidence |
| Male | 0 | Kidney | Tubular Cell Adenocarcinoma | 1/50 |
| 150 | Kidney | Tubular Cell Adenocarcinoma | 3/50 | |
| 300 | Kidney | Tubular Cell Adenocarcinoma | 7/50 | |
| Female | 0 | - | No evidence of carcinogenicity | - |
| 300 | - | No evidence of carcinogenicity | - | |
| 600 | - | No evidence of carcinogenicity | - |
Table 2: Carcinogenicity of this compound in B6C3F1 Mice (NTP TR-319)
| Sex | Dose (mg/kg) | Organ | Finding | Incidence |
| Male | 0 | Liver | Hepatocellular Carcinoma | 14/50 |
| 300 | Liver | Hepatocellular Carcinoma | 11/49 | |
| 600 | Liver | Hepatocellular Carcinoma | 32/50 | |
| 0 | Liver | Hepatocellular Adenoma | 5/50 | |
| 300 | Liver | Hepatocellular Adenoma | 13/49 | |
| 600 | Liver | Hepatocellular Adenoma | 16/50 | |
| Female | 0 | Liver | Hepatocellular Carcinoma | 5/50 |
| 300 | Liver | Hepatocellular Carcinoma | 5/48 | |
| 600 | Liver | Hepatocellular Carcinoma | 19/50 | |
| 0 | Liver | Hepatocellular Adenoma | 10/50 | |
| 300 | Liver | Hepatocellular Adenoma | 6/48 | |
| 600 | Liver | Hepatocellular Adenoma | 21/50 |
Table 3: Carcinogenicity of Benzene in F344/N Rats (NTP TR-289)
| Sex | Dose (mg/kg) | Organ | Finding | Incidence |
| Male | 0 | Zymbal Gland | Carcinoma | 2/32 |
| 25 | Zymbal Gland | Carcinoma | 6/46 | |
| 50 | Zymbal Gland | Carcinoma | 10/42 | |
| 100 | Oral Cavity | Squamous Cell Papilloma or Carcinoma (combined) | 1/50 | |
| 25 | Oral Cavity | Squamous Cell Papilloma or Carcinoma (combined) | 9/50 | |
| 50 | Oral Cavity | Squamous Cell Papilloma or Carcinoma (combined) | 16/50 | |
| 100 | Oral Cavity | Squamous Cell Papilloma or Carcinoma (combined) | 19/50 | |
| 0 | Skin | Squamous Cell Papilloma or Carcinoma (combined) | 0/50 | |
| 100 | Skin | Squamous Cell Papilloma or Carcinoma (combined) | 13/50 | |
| Female | 0 | Zymbal Gland | Carcinoma | 0/45 |
| 25 | Zymbal Gland | Carcinoma | 5/40 | |
| 50 | Zymbal Gland | Carcinoma | 5/44 | |
| 100 | Zymbal Gland | Carcinoma | 14/46 | |
| 0 | Oral Cavity | Squamous Cell Papilloma or Carcinoma (combined) | 1/50 | |
| 25 | Oral Cavity | Squamous Cell Papilloma or Carcinoma (combined) | 5/50 | |
| 50 | Oral Cavity | Squamous Cell Papilloma or Carcinoma (combined) | 12/50 | |
| 100 | Oral Cavity | Squamous Cell Papilloma or Carcinoma (combined) | 9/50 |
Table 4: Carcinogenicity of Benzene in B6C3F1 Mice (NTP TR-289)
| Sex | Dose (mg/kg) | Organ | Finding | Incidence |
| Male | 0 | Hematopoietic System | Malignant Lymphoma | 4/49 |
| 25 | Hematopoietic System | Malignant Lymphoma | 10/48 | |
| 50 | Hematopoietic System | Malignant Lymphoma | 10/50 | |
| 100 | Hematopoietic System | Malignant Lymphoma | 15/49 | |
| 0 | Zymbal Gland | Squamous Cell Carcinoma | 0/43 | |
| 100 | Zymbal Gland | Squamous Cell Carcinoma | 21/39 | |
| 0 | Lung | Alveolar/Bronchiolar Adenoma or Carcinoma (combined) | 10/49 | |
| 100 | Lung | Alveolar/Bronchiolar Adenoma or Carcinoma (combined) | 21/49 | |
| Female | 0 | Hematopoietic System | Malignant Lymphoma | 15/49 |
| 25 | Hematopoietic System | Malignant Lymphoma | 25/45 | |
| 50 | Hematopoietic System | Malignant Lymphoma | 26/50 | |
| 100 | Hematopoietic System | Malignant Lymphoma | 22/49 | |
| 0 | Ovary | Granulosa Cell Tumor | 1/47 | |
| 100 | Ovary | Granulosa Cell Tumor | 7/48 | |
| 0 | Mammary Gland | Carcinoma | 0/49 | |
| 100 | Mammary Gland | Carcinoma | 10/49 |
Genotoxicity Profile
The genotoxic potential of a chemical is a key indicator of its carcinogenic mechanism.
This compound
The majority of in vitro and in vivo studies have shown that this compound is not genotoxic. It is generally negative in the Ames test (bacterial reverse mutation assay) and does not induce micronuclei or chromosomal aberrations in mammalian cells. This lack of genotoxicity supports a non-genotoxic mechanism of carcinogenesis.
Benzene
In contrast, benzene is a well-established genotoxic agent. While it is not mutagenic in the Ames test, its metabolites are clastogenic and aneugenic, causing chromosomal aberrations, sister chromatid exchanges, and micronuclei in both animal and human cells. This genotoxicity is central to its leukemogenic activity.
Mechanisms of Carcinogenicity
The distinct carcinogenic profiles of this compound and benzene are a direct result of their different mechanisms of action.
This compound: A Non-Genotoxic, Mitogenic Carcinogen
The carcinogenic effect of this compound in the liver of mice is considered to be a result of a non-genotoxic, mitogenic mode of action. This involves the following key events:
-
Metabolism: this compound is metabolized in the liver to 2,5-dichlorophenol and other minor metabolites.
-
Hepatocyte Proliferation: The parent compound and/or its metabolites induce sustained cell proliferation (mitogenesis) in the liver.
-
Promotion of Preneoplastic Lesions: This increased cell division promotes the growth of spontaneously initiated preneoplastic cells into tumors.
Benzene: A Genotoxic, Myelotoxic Carcinogen
The carcinogenicity of benzene is a more complex, multi-step process involving metabolic activation to reactive intermediates that damage the bone marrow.
-
Metabolism: Benzene is metabolized in the liver by cytochrome P450 enzymes (primarily CYP2E1) to benzene oxide, which is further converted to a variety of toxic metabolites, including phenol, hydroquinone, and catechol.
-
Transport to Bone Marrow: These metabolites are transported to the bone marrow.
-
Secondary Metabolism and Genotoxicity: In the bone marrow, peroxidases convert these metabolites into highly reactive quinones and semiquinones. These reactive species can bind to DNA and proteins, generate reactive oxygen species (ROS), and inhibit topoisomerase II, leading to DNA strand breaks, chromosomal aberrations, and aneuploidy.
-
Leukemogenesis: This genetic damage in hematopoietic stem or progenitor cells can lead to the development of leukemia.
References
Comparative Genomics of Bacteria in 1,4-Dichlorobenzene Degradation: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of bacterial species known to degrade the persistent environmental pollutant 1,4-dichlorobenzene. It delves into the genomic architecture of the degradation pathways, presents available performance data, and outlines key experimental protocols.
This compound (1,4-DCB) is a recalcitrant organochlorine compound used in various industrial applications, leading to its widespread environmental contamination.[1] Several bacterial genera have evolved catabolic pathways to utilize 1,4-DCB as a sole source of carbon and energy, making them key players in bioremediation efforts. This guide focuses on a comparative analysis of the genomic and functional characteristics of prominent 1,4-DCB degrading bacteria.
Aerobic Degradation Pathway of this compound
The aerobic bacterial degradation of this compound predominantly proceeds through a conserved pathway initiated by a dioxygenase-mediated attack on the aromatic ring. This initial step leads to the formation of a dihydroxylated intermediate, which is subsequently funneled into the central metabolism.
The key enzymatic steps are:
-
Dioxygenation: A chlorobenzene dioxygenase incorporates two hydroxyl groups into the 1,4-DCB molecule, forming 3,6-dichloro-cis-1,2-dihydroxycyclohexa-3,5-diene.[2][3][4][5]
-
Dehydrogenation: A dehydrogenase catalyzes the rearomatization of the dihydrodiol to form 3,6-dichlorocatechol.
-
Ring Cleavage: The aromatic ring of 3,6-dichlorocatechol is cleaved by a catechol 1,2-dioxygenase, an ortho-cleavage pathway, yielding 2,5-dichloro-cis,cis-muconate.
-
Downstream Metabolism: Subsequent enzymatic reactions convert 2,5-dichloro-cis,cis-muconate into intermediates of the tricarboxylic acid (TCA) cycle.
dot
Comparative Genomic Analysis of Key Degrading Bacteria
Several bacterial species from different genera have been identified as potent degraders of 1,4-DCB. Below is a comparative analysis of their genomic features related to this catabolic process.
| Bacterial Strain | Key Gene/Gene Cluster | Genomic Location | Key Enzymes Encoded | Reference |
| Pseudomonas sp. strain P51 | tcb (trichlorobenzene) gene cluster | Plasmid pP51 | Upper Pathway: Chlorobenzene dioxygenase (tcbA), Dihydrodiol dehydrogenase (tcbB). Lower Pathway: Chlorocatechol 1,2-dioxygenase (tcbC), Cycloisomerase (tcbD), Hydrolase (tcbE). | |
| Alcaligenes sp. strain A175 | Not fully characterized | - | Dioxygenase, cis-1,2-Dihydroxycyclohexa-3,5-diene oxidoreductase, 1,2-Pyrocatechase. | |
| Xanthobacter flavus 14p1 | Not fully characterized | - | This compound dioxygenase, Dihydrodiol dehydrogenase, Catechol 1,2-dioxygenase. | |
| Rhodococcus species | Not specifically identified for 1,4-DCB | Chromosome and Plasmids | Generally possess a wide array of dioxygenases and monooxygenases for aromatic compound degradation. Catabolic pathways often funnel to catechol, which is then subject to ortho-cleavage. |
Genomic Organization of the tcb cluster in Pseudomonas sp. strain P51
The tcb gene cluster in Pseudomonas sp. strain P51 is well-characterized and provides a model for understanding the genetic basis of chlorobenzene degradation. It is organized into two main operons:
-
Upper pathway operon (tcbAB): Responsible for the initial conversion of chlorobenzenes to chlorocatechols.
-
Lower pathway operon (tcbCDEF): Encodes the enzymes for the subsequent degradation of chlorocatechols.
dot
Performance Comparison
Quantitative data on the degradation of 1,4-DCB by different bacterial strains under standardized conditions are limited in the literature. The following table summarizes available data, highlighting the need for further direct comparative studies.
| Bacterial Strain/System | Substrate | Concentration | Degradation Rate/Efficiency | Experimental System | Reference |
| Microbial Community (Vadose Zone) | This compound | - | 7.4 ± 0.7 mg • m⁻² • d⁻¹ | Soil Column | |
| Pseudomonas sp. strain P51 | This compound | >20 µg/L | Degraded to a threshold of >20 µg/L | Non-sterile Soil Column | |
| Alcaligenes sp. strain A175 | This compound | Not specified | Stoichiometric release of chloride ions | Pure Culture | |
| Xanthobacter flavus 14p1 | This compound | Not specified | Stoichiometric release of chloride ions | Pure Culture |
Experimental Protocols
Bacterial Cultivation and Degradation Assay in Liquid Culture
This protocol describes a general method for assessing the degradation of 1,4-DCB by a bacterial isolate in a liquid medium.
dot
Methodology:
-
Inoculum Preparation:
-
Grow the bacterial strain in a suitable rich medium (e.g., Luria-Bertani broth) overnight at its optimal temperature with shaking.
-
Harvest the cells by centrifugation, wash twice with a sterile mineral salts medium (MSM) to remove residual carbon sources, and resuspend in MSM to a desired optical density (e.g., OD₆₀₀ of 1.0).
-
-
Degradation Assay Setup:
-
Prepare a sterile MSM containing a known concentration of 1,4-DCB as the sole carbon source. Due to the volatility and low water solubility of 1,4-DCB, it is often added dissolved in a carrier solvent (e.g., ethanol) or supplied in the vapor phase.
-
Inoculate the medium with the washed bacterial suspension.
-
Include a non-inoculated control to account for abiotic losses of 1,4-DCB.
-
Incubate the cultures under appropriate conditions (e.g., 30°C, 150 rpm).
-
-
Sampling and Analysis:
-
At regular time intervals, withdraw aliquots from the cultures.
-
Extract the samples with a suitable organic solvent (e.g., hexane or dichloromethane).
-
Analyze the organic extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to quantify the concentration of 1,4-DCB and identify degradation intermediates.
-
Analytical Method for this compound and Metabolites
Gas Chromatography-Mass Spectrometry (GC-MS) is a common and robust method for the analysis of 1,4-DCB and its chlorinated metabolites.
Sample Preparation:
-
Liquid-Liquid Extraction:
-
To a known volume of the aqueous sample, add a suitable internal standard.
-
Extract the sample with an equal volume of an appropriate organic solvent (e.g., hexane).
-
Repeat the extraction process to ensure complete recovery.
-
Pool the organic phases and dry over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume for GC-MS analysis.
-
GC-MS Conditions (Example):
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An initial temperature hold followed by a ramp to a final temperature to ensure separation of compounds.
-
Mass Spectrometer: Operated in full scan mode for identification of unknowns or in selected ion monitoring (SIM) mode for quantification of target compounds.
Conclusion
The biodegradation of this compound is a key process for the natural attenuation of this pollutant. While several bacterial species, particularly within the Pseudomonas and Alcaligenes genera, have been shown to possess the genetic and enzymatic machinery for its degradation, a comprehensive comparative genomic and performance analysis is still needed. The tcb gene cluster of Pseudomonas sp. P51 serves as a valuable model for understanding the molecular basis of this process. The catabolic potential of Rhodococcus species for chlorinated aromatics is evident from genomic studies, but their specific role in 1,4-DCB degradation requires further investigation. Future research should focus on standardized comparative studies to elucidate the most efficient bacterial candidates and optimize their application in bioremediation technologies.
References
- 1. This compound Degradation Pathway [eawag-bbd.ethz.ch]
- 2. Degradation of this compound by Xanthobacter flavus 14p1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation of this compound by Xanthobacter flavus 14p1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation of this compound by a Pseudomonas sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation of this compound by a Pseudomonas sp - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1,4-Dichlorobenzene: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of 1,4-Dichlorobenzene, ensuring regulatory compliance and laboratory safety for researchers, scientists, and drug development professionals.
This compound, a common reagent in various laboratory settings, is a combustible solid that poses several health and environmental hazards.[1] It is classified as a carcinogen and can cause irritation to the eyes, skin, and respiratory tract.[1] Furthermore, it is very toxic to aquatic life with long-lasting effects.[2][3] Proper disposal is therefore not just a matter of regulatory compliance, but a critical component of responsible laboratory practice. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.
Hazardous Waste Classification and Disposal Parameters
This compound is regulated as a hazardous waste under the Resource Conservation and Recovery Act (RCRA).[4] Depending on its form and concentration, it can fall under two main EPA hazardous waste classifications:
-
U072: This code is assigned to discarded commercial chemical products, off-specification species, container residues, and spill residues of this compound.
-
D027: This code applies to wastes that exhibit the toxicity characteristic for this compound. A solid waste is considered to have the toxicity characteristic if a leachate generated by the Toxicity Characteristic Leaching Procedure (TCLP) contains this compound at a concentration of 7.5 mg/L or greater.
The following table summarizes the key quantitative data for the disposal of this compound:
| Parameter | Value | EPA Hazardous Waste Code | Regulation |
| Toxicity Characteristic Leaching Procedure (TCLP) Regulatory Level | ≥ 7.5 mg/L | D027 | 40 CFR § 261.24 |
| Discarded Commercial Chemical Product | Any unused or off-spec pure or technical grade this compound | U072 | 40 CFR § 261.33 |
Experimental Protocols
Toxicity Characteristic Leaching Procedure (TCLP) - EPA Method 1311
The TCLP is designed to determine the mobility of both organic and inorganic analytes in liquid, solid, and multiphasic wastes. This procedure simulates the leaching a waste would undergo if disposed of in a municipal landfill.
Methodology:
-
Sample Preparation:
-
For solid wastes, the particle size must be reduced so that it can pass through a 9.5 mm sieve.
-
Determine the percent solids of the waste sample. If the waste contains less than 0.5% filterable solids, the filtered liquid itself is considered the TCLP extract.
-
-
Extraction Fluid Selection:
-
Two extraction fluids are available. The choice of fluid depends on the alkalinity of the waste sample.
-
Extraction Fluid #1 (pH 4.93 ± 0.05): An acetic acid/sodium hydroxide solution.
-
Extraction Fluid #2 (pH 2.88 ± 0.05): A dilute acetic acid solution.
-
A preliminary test on a small portion of the waste is conducted to determine which extraction fluid to use.
-
-
Extraction Process:
-
The prepared solid waste sample is mixed with the selected extraction fluid in a rotary agitation device.
-
The ratio of extraction fluid to waste is 20:1 by weight.
-
The mixture is agitated for 18 ± 2 hours at a controlled temperature.
-
-
Separation and Filtration:
-
After agitation, the liquid (leachate) is separated from the solid phase by filtration through a 0.6 to 0.8 µm glass fiber filter.
-
-
Analysis:
-
The filtered leachate is then analyzed to determine the concentration of this compound. This is typically done using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC/MS).
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal decision workflow for this compound waste.
Immediate Safety and Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dusts or vapors.
-
Spill Cleanup: In the event of a spill, evacuate the area. Remove all ignition sources. Wearing appropriate PPE, collect the spilled material using a dry cleanup method to avoid generating dust. Place the collected material in a sealed, properly labeled container for hazardous waste disposal.
-
Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials such as oxidizing agents and strong acids.
Disposal Plan
-
Waste Collection: Collect all this compound waste, including contaminated materials, in a designated, sealed, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the name of the chemical, and the associated hazards.
-
Waste Characterization: Determine if the waste is a "U" listed waste or if it requires TCLP testing to determine if it is a "D" listed waste, as outlined in the workflow diagram.
-
Contact Environmental Health and Safety (EHS): Consult with your institution's EHS department for specific guidance and to arrange for the pickup and disposal of the hazardous waste.
-
Licensed Disposal Vendor: Ensure that the waste is transported and disposed of by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations. Methods of disposal may include incineration at a permitted hazardous waste facility.
-
Record Keeping: Maintain accurate records of the amount of this compound waste generated and its disposal, as required by regulations.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
